molecular formula C5H8ClN3 B1509254 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1117915-55-5

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B1509254
CAS No.: 1117915-55-5
M. Wt: 145.59 g/mol
InChI Key: XNBOTNWYTFAMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBOTNWYTFAMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735102
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-47-4, 1117915-55-5
Record name Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Investigative Technical Guide to the Mechanism of Action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Elucidating the Core Biological Function

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its fused pyrrole and pyrazole ring system offers a unique three-dimensional architecture, presenting a privileged structure for interaction with a diverse array of biological targets.[1] While the specific hydrochloride salt, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, remains a novel entity with a publicly uncharted mechanism of action, the extensive research into its analogs provides a fertile ground for hypothesis-driven investigation.

This guide eschews a conventional template to deliver a dynamic, logic-driven framework for elucidating the mechanism of action (MoA) of this compound. As a Senior Application Scientist, my objective is to not merely list protocols but to instill a deep understanding of the why behind each experimental step, ensuring a self-validating and robust investigative cascade. We will proceed from broad, hypothesis-generating screening to deep, mechanistic validation, grounded in the established pharmacology of the broader pyrrolo[3,4-c]pyrazole family.

Part 1: The Pyrrolo[3,4-c]pyrazole Scaffold - A Foundation of Diverse Bioactivity

The pyrazole moiety is a cornerstone of many clinically successful drugs, known for its wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The fusion of a pyrrole ring to this core creates the pyrrolo[3,4-c]pyrazole system, a bicyclic structure that has been explored for a range of therapeutic applications.[1][5] Derivatives of this scaffold have shown promise as potent and selective inhibitors of key cellular enzymes and as ligands for important receptors.[6][7]

The known biological activities of structurally related compounds provide the primary lines of inquiry for our target molecule. The literature strongly suggests two dominant potential mechanisms of action for this class of compounds: kinase inhibition and receptor modulation .

Compound Class Biological Target/Activity Therapeutic Area Reference
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesAnticancer activity; potential CDK5 and GSK3β inhibitionOncology[8]
3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazolesCDK2/cyclin A inhibitorsOncology[9]
6-Substituted pyrrolo[3,4-c]pyrazolesCDK2 inhibitorsOncology[7]
N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivativesProtein Kinase C βII (PKCβII) inhibitorsDiabetic Complications[10]
Tetrahydropyrrolo[3,4-c]pyrazole analoguesSigma-1 Receptor (S1R) ligandsOncology, Neurology[1][6]
Pyrrolo[3,4-c]pyrazolesGlycogen Synthase Kinase 3 (GSK-3) inhibitorsCancer, Neurodegenerative Disease[1]
Pyrrolo[3,4-b]pyridines (related scaffold)Aurora-A kinase inhibitorsOncology[11]

Part 2: Primary Investigative Pathway I - Kinase Inhibition

The most prominent bioactivity associated with the tetrahydropyrrolo[3,4-c]pyrazole scaffold is the inhibition of protein kinases.[12] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases is a common target for small molecule inhibitors, and the pyrrolo[3,4-c]pyrazole core appears to be an effective ATP-competitive scaffold.[10]

Scientific Rationale

The structural similarity of our target compound to known inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Protein Kinase C (PKC) makes kinase inhibition a high-probability MoA.[7][9][10][11] The investigative workflow should, therefore, begin with broad kinase profiling to identify potential targets, followed by detailed enzymatic and cellular assays to confirm and characterize the inhibitory activity.

Experimental Workflow for Kinase Inhibition

Kinase_Inhibition_Workflow A Broad Kinase Panel Screen (e.g., 200+ kinases) B Hit Identification & Selectivity Profiling A->B Identify primary hits C Enzymatic Assays (IC50 Determination) B->C Validate hits D Mechanism of Inhibition Studies (e.g., ATP Competition) C->D Characterize inhibition E Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) D->E Confirm intracellular binding F Downstream Signaling Analysis (Western Blot) E->F Assess pathway modulation G Cell-Based Functional Assays (Proliferation, Apoptosis) F->G Correlate with cellular phenotype

Caption: Investigative workflow for kinase inhibition MoA.

Detailed Experimental Protocols

1. Broad Kinase Panel Screening:

  • Objective: To identify which kinase(s) are inhibited by the compound from a large, diverse panel.

  • Methodology:

    • Provide the compound to a commercial vendor (e.g., Eurofins, Promega) for screening against a panel of >200 kinases at a fixed concentration (e.g., 1 µM).

    • The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

    • Data is reported as percent inhibition relative to a vehicle control.

  • Causality: This initial screen casts a wide net to generate hypotheses without bias. A significant inhibition (>50%) of one or more kinases provides the first evidence of a potential target.

2. IC50 Determination for Lead Kinase Targets:

  • Objective: To quantify the potency of the compound against the "hit" kinases identified in the initial screen.

  • Methodology:

    • Perform an in vitro kinase assay using the purified recombinant kinase, a specific substrate, and ATP.

    • Incubate the kinase with a range of concentrations of the test compound (e.g., 10-point, 3-fold serial dilution).

    • Measure kinase activity and plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness: This step validates the initial screening results and provides a quantitative measure of potency, allowing for comparison with other inhibitors.

3. Cellular Target Engagement Assays:

  • Objective: To confirm that the compound binds to its putative kinase target within a live cellular environment.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with the compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.

    • Binding of the compound will stabilize the kinase, leading to a higher melting temperature compared to the vehicle control.

  • Expertise: Moving from a purified enzyme system to a cellular context is critical. CETSA provides direct evidence of target engagement in a more physiologically relevant setting.

Part 3: Primary Investigative Pathway II - Receptor Modulation

While kinase inhibition is a strong candidate, the tetrahydropyrrolo[3,4-c]pyrazole scaffold has also been successfully adapted to create potent ligands for the Sigma-1 Receptor (S1R), an intracellular chaperone protein with a role in cellular stress responses.[6][13] This opens up a second major avenue of investigation focused on receptor binding and modulation, potentially implicating the compound in neurological or psychiatric conditions. Furthermore, related scaffolds have shown activity as G-protein coupled receptor (GPCR) modulators.[14]

Scientific Rationale

The ability of the scaffold to fit into the binding sites of receptors like S1R suggests that our target compound could function as a receptor agonist, antagonist, or allosteric modulator.[6] The investigative workflow for this hypothesis involves initial binding assays to determine affinity, followed by functional assays to characterize the nature of the interaction.

Experimental Workflow for Receptor Modulation

Receptor_Modulation_Workflow A Receptor Binding Screen (e.g., GPCR & Ion Channel Panels) B Hit Identification & Affinity Determination (Ki) A->B Identify binding targets C Radioligand Displacement Assay B->C Validate affinity D Functional Assays (e.g., Calcium Flux, cAMP) C->D Assess functional activity E Determine Modality (Agonist vs. Antagonist) D->E Characterize MoA F Downstream Signaling Pathway Analysis E->F Map signaling effects G Phenotypic Assays (e.g., Neurite Outgrowth, Cytotoxicity) F->G Link to cellular function

Caption: Investigative workflow for receptor modulation MoA.

Detailed Experimental Protocols

1. Radioligand Displacement Assay:

  • Objective: To determine the binding affinity (Ki) of the compound for a specific receptor (e.g., Sigma-1 Receptor).

  • Methodology:

    • Use cell membranes or tissues expressing the target receptor.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-pentazocine for S1R) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound.

    • Measure the amount of radioligand displaced from the receptor.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Causality: This classic pharmacological assay provides robust, quantitative data on the direct interaction between the compound and the receptor, establishing affinity.

2. Functional Cellular Assays (e.g., Calcium Mobilization for GPCRs):

  • Objective: To determine if binding to a receptor translates into a functional cellular response (agonism or antagonism).

  • Methodology:

    • Use a cell line engineered to express the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • To test for agonism, add the test compound and measure the change in intracellular calcium concentration via fluorescence.

    • To test for antagonism, pre-incubate the cells with the test compound, then stimulate with a known agonist of the receptor and measure the inhibition of the calcium response.

  • Trustworthiness: This assay directly links receptor binding to a physiological event, allowing for the classification of the compound as an agonist or antagonist and the determination of its functional potency (EC50 or IC50).

Part 4: Synthesis and Conclusion - Building a Coherent Mechanistic Narrative

The ultimate goal is to synthesize the findings from these investigative pathways into a cohesive narrative that defines the mechanism of action of this compound. It is plausible that the compound exhibits polypharmacology, acting on multiple targets. In this case, the relative potencies and cellular effects will be crucial in determining the primary MoA responsible for its ultimate physiological or therapeutic effect.

For instance, if the compound is found to be a potent inhibitor of CDK2 with an enzymatic IC50 of 50 nM and also binds to the Sigma-1 receptor with a Ki of 500 nM, the primary mechanism of action in a cancer context would likely be attributed to CDK2 inhibition. However, the S1R activity could be relevant for potential neurological side effects or applications.

This in-depth guide provides a robust, scientifically-grounded framework for the comprehensive investigation of a novel compound. By following a logical progression from broad screening to detailed mechanistic studies, researchers can confidently elucidate the core biological function of this compound and unlock its therapeutic potential.

References

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). Scientific Reports. Available at: [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. (2025). ChemMedChem. Available at: [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). MDPI. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. (2023). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). Molecules. Available at: [Link]

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). (2015). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • 6-Substituted pyrrolo[3,4-c]pyrazoles: an improved class of CDK2 inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. (2012). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. (2008). Molecules. Available at: [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. (2025). ChemMedChem. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Russian Journal of Bioorganic Chemistry. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). Molecules. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Drug Designing and Discovery. Available at: [Link]

Sources

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride for Researchers and Drug Development Professionals

Abstract

The pyrrolo[3,4-c]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of molecules designed to interact with a range of biological targets. This technical guide focuses on 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its hydrochloride salts, compounds of significant interest in drug discovery. This document provides a comprehensive overview of the compound's identification, including a clarification of its various CAS numbers, its physicochemical properties, a plausible synthetic route based on established chemical literature, and its current and potential applications in drug development, particularly in oncology and neuroscience.

Compound Identification and CAS Number Clarification

A critical first step in sourcing and utilizing any chemical compound is the accurate identification via its Chemical Abstracts Service (CAS) number. For 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its salts, several CAS numbers are in use, which can create ambiguity. The following table and diagram clarify the identity of each.

Compound NameCAS NumberFormNotes
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole769895-06-9[1]Free BaseThe parent heterocyclic compound without any salt form. PubChem also lists 6573-19-9 as a synonym.[1]
This compound1117915-55-5[2]MonohydrochlorideThe single salt form of the parent compound.
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride157327-47-4[3]DihydrochlorideThe double salt form, which appears to be the most commonly available for purchase and research.[3][4]

This guide will primarily focus on the dihydrochloride salt (CAS: 157327-47-4) due to its prevalence in supplier catalogs, while acknowledging that the underlying active scaffold is the free base.

G cluster_cas CAS Number Identification Base 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (Free Base) CAS: 769895-06-9 MonoHCl Monohydrochloride Salt CAS: 1117915-55-5 Base->MonoHCl + HCl DiHCl Dihydrochloride Salt CAS: 157327-47-4 Base->DiHCl + 2HCl

Caption: Relationship between the free base and its hydrochloride salts.

Physicochemical and Safety Data

The properties of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride (CAS: 157327-47-4) are summarized below. This data is essential for experimental design, including solubility testing, formulation, and safety protocols.

PropertyValueSource
Molecular Formula C₅H₉Cl₂N₃ChemScene[3]
Molecular Weight 182.05 g/mol ChemScene[3]
Physical Form SolidSigma-Aldrich
Purity Typically ≥95%ChemScene[3]
Storage Store at room temperature in a dry, inert atmosphere.Sigma-Aldrich
SMILES [H]Cl.[H]Cl.C1(CNC2)=C2C=NN1ChemScene[3]
InChI Key NTOPLOHNMCXFRE-UHFFFAOYSA-NSigma-Aldrich
Safety Information

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Signal Word: Warning[3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Synthesis Methodology

While specific synthesis routes for the unsubstituted 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole are not detailed in the immediate search results, a general and plausible pathway can be inferred from literature on substituted analogs.[5][6] The synthesis of such bicyclic heterocyclic systems often involves a multi-step process, starting from appropriately functionalized pyrazole or pyrrole precursors.

A representative, albeit generalized, synthetic workflow is outlined below. The causality behind this experimental design lies in the strategic construction of the fused-ring system, where one ring is built upon the other.

Conceptual Step-by-Step Protocol:
  • Formation of a Functionalized Pyrazole Core: The synthesis would likely commence with the creation of a pyrazole ring bearing functional groups that permit the subsequent annulation (ring-forming) reaction. For instance, a pyrazole with an aminoethyl group at one position and a carboxylate at an adjacent position is a common starting point.[6]

  • N-Alkylation or Protection: The nitrogen on the aminoethyl side chain could be alkylated, or one of the pyrazole nitrogens could be protected to direct the subsequent cyclization.

  • Intramolecular Cyclization: The crucial step is the base- or acid-catalyzed intramolecular cyclization. This reaction forms the second (pyrrolo) ring by connecting the side chain to the pyrazole core, yielding the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold.

  • Deprotection (if necessary): If protecting groups were used, they are removed in the final step.

  • Salt Formation: To generate the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ether, isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like dioxane). The hydrochloride salt typically precipitates and can be collected by filtration.

G A 1. Functionalized Pyrazole Precursor Synthesis B 2. Side Chain Modification (e.g., N-Alkylation) A->B C 3. Intramolecular Cyclization B->C D 4. Deprotection (Optional) C->D E 5. Salt Formation (+ HCl) D->E F Final Product: 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole HCl E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs.[5][7] The pyrrolo[3,4-c]pyrazole scaffold, as a more rigid and structurally complex variant, offers a unique three-dimensional arrangement for probing protein binding pockets.

Primary Therapeutic Areas of Investigation:
  • Oncology (Kinase Inhibition): A significant body of research has focused on designing derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold as potent kinase inhibitors.[8] For example, substituted versions have been synthesized and evaluated as inhibitors of Aurora-A kinase, a key regulator of cell division that is often overexpressed in tumors.[8] The rationale is that the pyrazole core can form critical hydrogen bonds within the ATP-binding site of kinases, while substitutions on the pyrrolo portion can be modified to achieve selectivity and improve pharmacokinetic properties. Bai et al. developed novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives and evaluated their antitumor potential against the HCT-116 colon cancer cell line.[7]

  • Neuroscience (GlyT1 Inhibition): The scaffold has also been employed as an inhibitor of the glycine transporter 1 (GlyT1).[9] GlyT1 regulates glycine levels in the brain. Since glycine is an essential co-agonist for the NMDA receptor, inhibiting its reuptake can enhance NMDA receptor function. This mechanism is being explored for treating neurological and psychiatric disorders like schizophrenia.[9]

  • General Biological Activity: The broader class of pyrazole derivatives exhibits a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[10][11] This suggests that the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core could serve as a versatile starting point for developing novel therapeutics across multiple disease areas.

G cluster_apps Therapeutic Applications Core 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Core Oncology Oncology Aurora Kinase Inhibition Core:f0->Oncology:f0 Targeting Cell Proliferation Neuro Neuroscience GlyT1 Inhibition Core:f0->Neuro:f0 Modulating Synaptic Activity Other Other Potential Areas Anti-inflammatory Antiviral Antimicrobial Core:f0->Other Broad Spectrum Bioactivity

Caption: Key application areas for the pyrrolo[3,4-c]pyrazole scaffold.

Conclusion

This compound, particularly the dihydrochloride salt (CAS: 157327-47-4), is a valuable building block for drug discovery. Its rigid, bicyclic structure provides a solid foundation for developing selective inhibitors for complex targets like protein kinases and transporters. Researchers and drug development professionals should exercise diligence in identifying the correct salt form for their experiments and can leverage the rich history of pyrazole chemistry to innovate and create next-generation therapeutics.

References

  • Prieur, A., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 28(1), 359. [Link]

  • Wang, Y., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3941-3945. [Link]

  • PubChem. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. [Link]

  • Autechaux. 1,4,5,6-Tetrahydro-1-Methyl-Pyrrolo[3,4-C]Pyrazole Hydrochloride. [Link]

  • Shagufta, K., & Ahmad, I. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1369. [Link]

  • Wrzosek, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3369. [Link]

  • Google Patents. WO2015164520A1 - Substituted 2,4,5,6-tetrahydropyrrolo[3,4-c] pyrazole and 4,5,6,7-tetrahydro-2h-pyrazolo [4,3-c] pyridine compounds as glyt1 inhibitors.
  • ResearchGate. Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

An In-depth Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a unique three-dimensional arrangement for interacting with biological targets is perpetual. The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core, a fused[1][1] bicyclic heteroaromatic system, has emerged as a structure of significant interest. Its rigid conformation, combined with strategically positioned hydrogen bond donors and acceptors, makes it an exemplary pharmacophore for kinase inhibition and other therapeutic areas.[2][3] This guide synthesizes the available technical data on the parent scaffold, offering a foundational understanding of its chemical and physical properties, predictable spectroscopic characteristics, and its strategic application in modern drug discovery.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic system formed by the fusion of a pyrrole and a pyrazole ring.

cluster_structure Molecular Structure C1 C C4 C C1->C4 N1 N C1->N1 C2 C C3 C C2->C3 C3->C1 C5 C C4->C5 N2 N C5->N2 N1->C2 N3 N(-H) N2->N3 N3->C3 Start Pyrrolidinone Precursor (e.g., 3,4-dicarbethoxy-pyrrolidinone) Step1 Step 1: Condensation with Hydrazine (H₂NNH₂) Start->Step1 Intermediate Cyclized Intermediate Step1->Intermediate Step2 Step 2: Aromatization/ Dehydration Intermediate->Step2 Product 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Step2->Product

Caption: Proposed synthetic workflow for the scaffold.

Causality in Experimental Design:

  • Choice of Starting Material: A pyrrolidinone with functional groups at the 3 and 4 positions is chosen because it provides the 1,3-dicarbonyl relationship required for pyrazole formation.

  • Condensation Reaction: Hydrazine is the classic reagent for forming the pyrazole ring. The reaction typically proceeds under mild heating in a protic solvent like ethanol to facilitate the imine-enamine formation and subsequent cyclization.

  • Aromatization: The intermediate pyrazoline readily aromatizes to the more stable pyrazole ring, often driven by heat or a mild oxidant, to yield the final product.

Reactivity and Derivatization

The scaffold's utility in drug discovery stems from its potential for selective functionalization.

  • N-Acylation/Alkylation: The secondary amine in the pyrrolidine ring is a prime site for introducing substituents via acylation or alkylation. This is a key strategy used to explore the structure-activity relationship (SAR) in drug candidates. [3]* N-Arylation/Alkylation of the Pyrazole Ring: The pyrazole N-H can also be functionalized, though its reactivity may differ from the pyrrolidine nitrogen. This provides a second vector for chemical modification.

  • Substitution on the Carbon Backbone: As demonstrated in the literature, creating derivatives often begins with substituted precursors, allowing for the introduction of various functional groups onto the carbon framework to modulate properties like potency and selectivity. [2][4]

Applications in Drug Discovery & Development

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole nucleus is not merely a chemical curiosity; it is a validated scaffold in the development of targeted therapeutics, particularly for oncology.

Kinase Inhibition

Numerous studies have highlighted the synthesis of substituted 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles as potent inhibitors of various kinases. For example, derivatives have been designed and evaluated as inhibitors of Aurora-A kinase, a key regulator of cell division that is often overexpressed in tumors. [2]The rigid structure of the scaffold allows it to fit snugly into the ATP-binding pocket of kinases, while the nitrogen atoms form critical hydrogen bonds with the hinge region of the enzyme, a common interaction motif for kinase inhibitors.

Anticancer Activity

Beyond specific kinase targets, libraries of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been synthesized and shown to possess considerable in vitro anticancer activity against various human cancer cell lines, including colon carcinoma. [3][5]In some cases, the potency of these compounds surpassed that of reference drugs like (R)-roscovitine, a known cyclin-dependent kinase inhibitor. [3]This demonstrates the scaffold's potential as a foundational element for developing novel antineoplastic agents.

Representative Experimental Protocol

While a protocol for the parent compound is unavailable, the following is a representative, generalized procedure for the N-acylation of the scaffold, a common step in creating derivative libraries, based on standard laboratory techniques described for related structures. [3] Objective: To synthesize N-acyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

Materials:

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (1.0 eq)

  • Acyl chloride or Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, HOBt/EDCI) if starting from carboxylic acid

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.5 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Suspension: Add anhydrous DCM to the flask. The salt may not fully dissolve, resulting in a suspension.

  • Basification: Cool the mixture to 0 °C using an ice bath. Add the tertiary amine base (e.g., DIPEA) dropwise. The purpose of the base is to neutralize the hydrochloride salt and deprotonate the secondary amine, rendering it nucleophilic. Stir for 15-20 minutes.

  • Acylation: Slowly add the acyl chloride (or the pre-activated carboxylic acid) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid chloride/acid) and brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a compelling heterocyclic scaffold with significant potential in medicinal chemistry. Its combination of structural rigidity, hydrophilicity, and multiple points for synthetic modification makes it an attractive starting point for the design of targeted therapies. While data on the parent compound is limited, the extensive research into its derivatives confirms its value as a privileged structure, particularly in the development of kinase inhibitors for oncology. Future research will likely focus on expanding the diversity of substitution patterns to explore new therapeutic targets and further optimize the pharmacokinetic and pharmacodynamic properties of this promising molecular core.

References

  • Dauphin, A. L., et al. (2018). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 23(12), 3243. [Link]

  • PubChem (n.d.). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. National Center for Biotechnology Information. [Link]

  • Lv, P. C., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 4004-4007. [Link]

  • Bai, R., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6955-6959. [Link]

  • PubChem (n.d.). 5-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(23), 7339. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrazoles. [Link]

  • Stevens, E. (2019). synthesis of pyrazoles. YouTube. [Link]

Sources

An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole scaffold. We will delve into the core physicochemical properties of the hydrochloride salt, explore its significance as a molecular framework, and provide insights into its application, grounded in established scientific principles.

Executive Summary: The Significance of a Fused Heterocycle

The pyrrolo[3,4-c]pyrazole ring system represents a class of bicyclic heterocycles that has garnered significant attention in medicinal chemistry.[1] This fused scaffold provides a rigid, three-dimensional structure with strategically positioned nitrogen atoms, making it an ideal pharmacophore for interacting with various biological targets.[1] Its derivatives have shown considerable promise in therapeutic areas such as oncology, demonstrating potent inhibitory activity against key cellular targets like Aurora kinases.[2][3] The hydrochloride salt of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a key starting material or intermediate, valued for its improved solubility and handling characteristics in aqueous media, a critical factor in both laboratory synthesis and early-stage drug formulation. Understanding its fundamental properties is the first step in unlocking its therapeutic potential.

Core Physicochemical Properties

The precise molecular formula and weight are foundational data points for any chemical entity used in research and development. They are essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and interpretation of analytical data.

PropertyValueSource
Chemical Name 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochlorideBLDpharm
CAS Number 1117915-55-5BLDpharm
Molecular Formula C₅H₈ClN₃BLDpharm
Molecular Weight 145.59 g/mol BLDpharm
Parent Compound Formula C₅H₇N₃PubChem[4]
Parent Compound MW 109.13 g/mol PubChem[4]

Note: The data presented pertains to the monohydrochloride salt. A dihydrochloride version (CAS 157327-47-4) also exists with a molecular formula of C₅H₉Cl₂N₃ and a molecular weight of 182.05 g/mol .[5]

The conversion of the parent free base (C₅H₇N₃) to its hydrochloride salt (C₅H₈ClN₃) involves the protonation of one of the basic nitrogen atoms. This seemingly simple step is a critical choice in drug development. Salt formation drastically alters the physicochemical properties of a molecule, most notably increasing its aqueous solubility and stability, which facilitates its handling and bioavailability for in vitro and in vivo studies.

The Pyrrolo[3,4-c]pyrazole Core in Medicinal Chemistry

The strategic value of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold lies in its synthetic tractability and its proven success as a core for kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.

The workflow below illustrates a generalized pathway from a core scaffold, such as our topic compound, to the identification of a lead candidate in a drug discovery program.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Core 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole HCl Synth Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Core->Synth Diversification Screen High-Throughput Screening (e.g., Kinase Assays) Synth->Screen Compound Library Hit Hit Identification Screen->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Optimization (ADMET Profiling) SAR->Lead Preclinical In Vivo Efficacy & Toxicology Studies Lead->Preclinical Lead Candidate

Caption: Generalized Drug Discovery Workflow Utilizing a Core Scaffold.

This workflow underscores the causality behind experimental choices. The selection of the pyrrolo[3,4-c]pyrazole core is not arbitrary; it is based on its privileged status as a scaffold known to interact with ATP-binding sites of kinases.[2] The subsequent library synthesis, often employing robust cross-coupling reactions, is designed to explore the chemical space around this core.[6] Each synthesized analog is then tested, and the data from these assays feed into a self-validating loop of SAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to iteratively improve potency, selectivity, and drug-like properties.[1]

Experimental Protocol: General Procedure for N-Arylation

To illustrate the utility of this scaffold, the following is a representative, detailed protocol for a Buchwald-Hartwig amination reaction, a common method for derivatizing such nitrogen-containing heterocycles. This protocol is a self-validating system; successful product formation, confirmed by analytical methods like LC-MS and NMR, validates the chosen reaction conditions.

Objective: To couple an aryl halide with the secondary amine of the pyrrolidine ring of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Xantphos (0.10 eq)

  • Cesium carbonate (Cs₂CO₃, 3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, aryl bromide, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The causality here is that heating provides the necessary activation energy for the catalytic cycle, while the inert atmosphere prevents the degradation of the palladium catalyst.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Conclusion

This compound is more than just a chemical with a defined formula and molecular weight. It is a key building block in the rational design of targeted therapeutics.[3] Its rigid, nitrogen-rich structure provides a versatile and privileged scaffold for developing potent and selective kinase inhibitors and other valuable pharmaceutical agents.[1][7] A thorough understanding of its fundamental properties, coupled with robust synthetic and screening methodologies, enables researchers and drug development professionals to effectively leverage this scaffold in the creation of novel medicines.

References

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • 1,4,5,6-Tetrahydro-1-Methyl-Pyrrolo[3,4-C]Pyrazole Hydrochloride. (n.d.). Rlavie. Retrieved January 24, 2026, from [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (2010). PubMed. Retrieved January 24, 2026, from [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. (2023). Frontiers in Chemistry. Retrieved January 24, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

The Pyrazole Scaffold: A Privileged Motif in the Discovery and Evolution of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, history, and development of pyrazole-based kinase inhibitors. We will delve into the key scientific principles, experimental methodologies, and the evolution of this critical class of therapeutic agents. The structure of this guide is designed to provide a logical and insightful narrative, moving from the foundational concepts to the practical applications in drug discovery.

The Dawn of an Era: The Emergence of Kinase Inhibitors and the Significance of the Pyrazole Scaffold

The field of oncology was revolutionized with the advent of targeted therapies, a paradigm shift from cytotoxic chemotherapies to drugs designed to interact with specific molecular targets that drive cancer progression. Protein kinases, enzymes that catalyze the phosphorylation of proteins, emerged as prime therapeutic targets due to their frequent dysregulation in various cancers. The journey of kinase inhibitors began in the 1990s with the development of the first pan-CDK inhibitors like Flavopiridol and Roscovitine.[1] However, the landmark approval of imatinib in 2001, a BCR-Abl tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia (CML), truly heralded the era of targeted kinase inhibition.[2]

Amidst the quest for novel kinase inhibitors, the pyrazole ring, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, emerged as a "privileged scaffold" in medicinal chemistry.[1][3][4] Its unique structural and electronic properties, including its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, synthetic accessibility, and favorable drug-like properties, have made it a cornerstone in the design of numerous kinase inhibitors.[1][5] The pyrazole moiety can act as a versatile bioisosteric replacement for other aromatic systems, offering a means to fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate.[1]

A Historical Trajectory: Key Milestones in the Development of Pyrazole-Based Kinase Inhibitors

The story of pyrazole-based kinase inhibitors is one of continuous innovation, with each new discovery building upon the successes and addressing the limitations of its predecessors. The following timeline highlights some of the pivotal moments in this journey:

  • 1990s: The early exploration of kinase inhibitors saw the rise of compounds like Sildenafil (approved in 1998), a pyrimidine-fused pyrazole derivative, though not initially developed as a kinase inhibitor for cancer.[3] This period also saw the approval of other pyrazole-containing drugs for various indications, laying the groundwork for its broader application.[3]

  • Early 2000s: The success of imatinib spurred the development of second-generation tyrosine kinase inhibitors. While not a pyrazole-based inhibitor itself, its development highlighted the potential of targeting specific kinase mutations.

  • 2008: The fragment-based drug discovery approach led to the identification of AT9283 , a multitargeted inhibitor with potent activity against Aurora kinases, JAK2, and Abl (including the T315I mutant).[6][7] This demonstrated the power of starting with small, simple fragments and optimizing them into potent clinical candidates.[7]

  • 2011: The FDA approval of Ruxolitinib for the treatment of myelofibrosis marked a significant milestone.[5] Ruxolitinib, a potent and selective JAK1/2 inhibitor, showcased the therapeutic potential of targeting the JAK-STAT pathway with a pyrazole-based drug.[5]

  • 2011: Crizotinib , an inhibitor of ALK and c-Met, was approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[2]

  • 2018: The approval of Encorafenib , a BRAF inhibitor, in combination with a MEK inhibitor for melanoma, further solidified the role of pyrazole-based drugs in combination therapies.[8]

  • 2021: Asciminib , a first-in-class allosteric BCR-ABL1 inhibitor, was approved for CML.[3] This represented a novel mechanism of action for kinase inhibitors, targeting a site distinct from the ATP-binding pocket.[3]

  • 2023: The accelerated approval of Pirtobrutinib , a Bruton's tyrosine kinase (BTK) inhibitor for mantle cell lymphoma, highlights the ongoing development and success of pyrazole-based kinase inhibitors.[3]

This timeline illustrates the remarkable evolution of pyrazole-based kinase inhibitors, from early multi-targeted agents to highly selective and allosteric modulators, addressing a growing range of diseases.

The Science of Inhibition: Targeting Key Signaling Pathways

The efficacy of pyrazole-based kinase inhibitors lies in their ability to modulate critical intracellular signaling pathways that are often hijacked by cancer cells to promote their growth, survival, and proliferation.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell division, and apoptosis.[5] Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[5][9]

Mechanism of Action of Pyrazole-Based JAK Inhibitors:

Pyrazole-based JAK inhibitors, such as Ruxolitinib , act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JAK1 and JAK2. This binding prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade and inhibiting the expression of genes that drive cancer cell proliferation and survival.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. STAT Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrazole-based Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Gene Transcription

Caption: The JAK-STAT signaling pathway and the point of intervention for pyrazole-based inhibitors.

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][10] Constitutive activation of this pathway is one of the most common events in human cancers.[10]

Mechanism of Action of Pyrazole-Based PI3K/AKT Inhibitors:

While not as numerous as JAK inhibitors, pyrazole-based compounds have been developed to target various components of the PI3K/AKT pathway. These inhibitors can act on PI3K itself or on downstream kinases like AKT, preventing the phosphorylation cascade and ultimately leading to the inhibition of cell growth and the induction of apoptosis.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK 1. Ligand Binding PI3K PI3K RTK->PI3K 2. RTK Activation PIP2 PIP2 PI3K->PIP2 3. PI3K Activation PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT 4. AKT Activation Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream 5. Downstream Signaling Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and potential points of intervention for pyrazole-based inhibitors.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that relays extracellular signals to the nucleus to control gene expression and regulate processes like cell proliferation, differentiation, and survival.[11][12] The Ras-Raf-MEK-ERK cascade is a key component of this pathway and is frequently mutated in cancer.[2][11]

Mechanism of Action of Pyrazole-Based MAPK/ERK Inhibitors:

Pyrazole-based inhibitors like Encorafenib target key kinases within this pathway, such as BRAF. By inhibiting the mutated BRAF kinase, these drugs block the downstream signaling through MEK and ERK, thereby halting the uncontrolled cell proliferation driven by this pathway.[8]

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK 1. Ligand Binding Ras Ras RTK->Ras 2. Ras Activation Raf Raf (e.g., BRAF) Ras->Raf 3. Raf Activation MEK MEK Raf->MEK 4. MEK Phosphorylation ERK ERK MEK->ERK 5. ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors 6. Nuclear Translocation Inhibitor Pyrazole-based Inhibitor (e.g., Encorafenib) Inhibitor->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->Gene_Expression

Caption: The MAPK/ERK signaling pathway, highlighting the intervention point of BRAF inhibitors.

The Drug Discovery Workflow: From Bench to Bedside

The development of a pyrazole-based kinase inhibitor is a rigorous and multi-step process that involves a combination of in vitro, cell-based, and in vivo studies.

In Vitro Kinase Inhibition Assays

The initial screening and characterization of potential inhibitors are performed using in vitro kinase assays. These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

Experimental Protocol: Radiometric Kinase Assay

This is considered the "gold standard" for its direct measurement of kinase activity.[13]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a buffer containing MgCl2 and ATP.[6]

  • Radiolabeling: Include [γ-³²P]ATP or [γ-³³P]ATP in the reaction mixture.[6]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[6]

  • Inhibitor Addition: Add the pyrazole-based inhibitor at various concentrations to the reaction wells.

  • Reaction Termination: Stop the reaction by adding a solution like SDS loading buffer.[6]

  • Separation: Separate the reaction products using SDS-PAGE.[6]

  • Detection: Visualize the phosphorylated substrate via autoradiography.[6]

  • Quantification: Excise the bands corresponding to the phosphorylated substrate and quantify the radioactivity using a scintillation counter to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).[6]

Kinase_Assay_Workflow Start Start Reaction_Setup 1. Prepare Reaction Mixture (Kinase, Substrate, Buffer, [γ-³²P]ATP) Start->Reaction_Setup Add_Inhibitor 2. Add Pyrazole Inhibitor (Varying Concentrations) Reaction_Setup->Add_Inhibitor Incubate 3. Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction 4. Stop Reaction Incubate->Stop_Reaction SDS_PAGE 5. Separate by SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography 6. Visualize Phosphorylation SDS_PAGE->Autoradiography Quantify 7. Quantify Radioactivity Autoradiography->Quantify IC50 Determine IC50 Quantify->IC50 End End IC50->End

Caption: A generalized workflow for a radiometric in vitro kinase inhibition assay.

Cell-Based Assays

Once promising inhibitors are identified in vitro, their efficacy is evaluated in a more physiologically relevant context using cell-based assays. These assays assess the inhibitor's ability to penetrate cell membranes and inhibit the target kinase within a living cell.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess cell viability and proliferation.[14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well).[14]

  • Incubation: Allow the cells to adhere and grow for 24 hours.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole-based inhibitor.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[14]

  • Incubation: Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]

In Vivo Xenograft Models

The final preclinical step involves evaluating the anti-tumor efficacy of the lead compounds in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Experimental Protocol: Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., NSG mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[16]

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole-based inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[17]

Quantitative Data and Selectivity Profiles

A critical aspect of kinase inhibitor development is understanding the compound's potency and selectivity. The following table provides a summary of the inhibitory activity (IC50 values) of selected pyrazole-based kinase inhibitors against a panel of kinases, demonstrating their varying degrees of potency and selectivity.

InhibitorTarget Kinase(s)IC50 (nM)Off-Target Kinases (IC50 > 100 nM or as specified)Reference
Ruxolitinib JAK13.3TYK2 (19 nM), JAK3 (428 nM)[17][18]
JAK22.8[17][18]
Crizotinib ALK24c-Met (20 nM)[2]
Encorafenib BRAFV600E0.3[8]
AT9283 Aurora A~3JAK2, Abl (T315I)[6][7]
Aurora B~3[6][7]
Ilginatinib JAK20.72JAK1 (33 nM), JAK3 (39 nM), Tyk2 (22 nM)[8]

Future Perspectives and Conclusion

The journey of pyrazole-based kinase inhibitors is far from over. Ongoing research focuses on developing next-generation inhibitors with improved selectivity to minimize off-target effects and overcome drug resistance. The exploration of allosteric inhibitors and the use of novel drug delivery systems are also promising avenues of investigation.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Video: The JAK-STAT Signaling Pathway. JoVE. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Evolution of Small Molecule Kinase Drugs. ACS Chemical Biology. Available at: [Link]

  • A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. International Journal of Molecular Sciences. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Cancer Management and Research. Available at: [Link]

  • JAK-STAT Signalling Pathway in Cancer. Cancers. Available at: [Link]

  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. Drugs of Today. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. SpringerLink. Available at: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. ResearchGate. Available at: [Link]

  • Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Viruses. Available at: [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • the MAPK/ERK pathway is activated by a variety of... ResearchGate. Available at: [Link]

  • JAK-STAT signaling in cancer: From cytokines to non-coding genome. Cytokine & Growth Factor Reviews. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available at: [Link]

  • A drug discovery pipeline for MAPK/ERK pathway inhibitors in C. elegans. bioRxiv. Available at: [Link]

  • The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers in Oncology. Available at: [Link]

  • Erk Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • The JAK/STAT Pathway. Journal of Cell Science. Available at: [Link]

  • Ruxolitinib for the treatment of myelofibrosis: its clinical potential. Dovepress. Available at: [Link]

  • Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Spandidos Publications. Available at: [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

Sources

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride: Synthesis, Properties, and Therapeutic Potential

Section 1: Introduction to the Pyrrolo[3,4-c]pyrazole Scaffold

In the landscape of medicinal chemistry, fused heterocyclic ring systems represent a cornerstone of drug design. Their rigid conformational structures and dense presentation of heteroatoms provide a three-dimensional framework ideal for precise interactions with biological targets. Among these, the pyrazole nucleus is a well-established pharmacophore, present in a variety of commercial drugs like Celebrex and Sildenafil.[1] The pyrazole moiety is known to be a versatile scaffold, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4]

When the pyrazole ring is fused with a pyrrole ring, it forms a pyrrolopyrazole system—a class of bicyclic heterocycles that has garnered significant attention for its therapeutic potential.[5] Specifically, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a privileged scaffold that combines the key structural features of both parent heterocycles. This unique fusion creates a molecule with distinct electronic and steric properties, making it a valuable building block for exploring novel chemical spaces in drug discovery.[5]

This guide focuses on the hydrochloride salt of this scaffold, this compound. The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the stability, crystallinity, and aqueous solubility of a parent compound, thereby improving its handling characteristics and potential for formulation. This document provides a comprehensive overview of its chemical properties, synthesis, known biological targets, and its burgeoning applications in the development of next-generation therapeutics.

Section 2: Physicochemical Properties and Characterization

The fundamental physical and chemical properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole and its dihydrochloride salt are essential for its application in synthesis and drug design. The core structure is a compact, bicyclic system with key hydrogen bond donors and acceptors.

PropertyValue (Parent Compound)Value (Dihydrochloride Salt)Source
IUPAC Name 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrochloride[6]
CAS Number 769895-06-9157327-47-4[6][7]
Molecular Formula C₅H₇N₃C₅H₉Cl₂N₃[6][8]
Molecular Weight 109.13 g/mol 182.05 g/mol [6][8]
SMILES C1C2=C(CN1)NN=C2[H]Cl.[H]Cl.C1(CNC2)=C2C=NN1[6][8]
Topological Polar Surface Area 40.71 ŲN/A[8]
Hydrogen Bond Donors 2N/A[6]
Hydrogen Bond Acceptors 2N/A[6]

Standard characterization of this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, Mass Spectrometry (MS) to verify its molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. For the hydrochloride salt, X-ray powder diffraction (XRPD) would be employed to characterize its crystalline form.

Section 3: Synthesis and Chemical Reactivity

The synthesis of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is a multi-step process that leverages established heterocyclic chemistry principles. The general approach involves the construction of one ring onto the other, with strategic placement of functional groups to facilitate cyclization.

3.1: Retrosynthetic Analysis & Core Synthesis Strategy

A logical retrosynthetic analysis of the target scaffold suggests a disconnection strategy that breaks the bicyclic system down into more readily available precursors. The formation of the pyrazole ring is often achieved via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9] The pyrrolidine ring can then be formed through cyclization.

Retrosynthesis Target 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Intermediate1 Functionalized Pyrazole Intermediate Target->Intermediate1 Pyrrolidine Ring Formation Precursors Hydrazine + Dicarbonyl Synthon Intermediate1->Precursors Pyrazole Ring Formation (e.g., Knorr Synthesis)

Caption: Retrosynthetic analysis of the pyrrolo[3,4-c]pyrazole core.

This approach allows for the introduction of various substituents on either the pyrazole or pyrrolidine rings by modifying the starting materials, making it a versatile strategy for generating a library of analogues for structure-activity relationship (SAR) studies.

3.2: Exemplary Synthetic Protocol

While multiple routes to substituted pyrrolo[3,4-c]pyrazoles exist, a representative synthesis can be adapted from methodologies used to create derivatives for biological screening.[10][11] The following protocol is a generalized workflow for obtaining the core scaffold.

Step 1: Pyrazole Ring Formation

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl equivalent (e.g., diethyl 2,3-dicyanosuccinate) in a polar solvent like ethanol, add hydrazine hydrate dropwise at 0 °C.

  • Rationale: The Knorr pyrazole synthesis and related condensations are robust methods for forming the pyrazole ring.[9] The low temperature controls the exothermicity of the initial condensation.

  • Reaction & Work-up: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of starting material. Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole intermediate by recrystallization or column chromatography.

Step 2: Pyrrolidine Ring Annulation (Cyclization)

  • Reduction: The functional groups on the pyrazole intermediate (e.g., nitriles or esters) are reduced. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Rationale: The reduction converts the functional groups into amines and/or alcohols, which can then undergo intramolecular cyclization to form the fused pyrrolidine ring. The choice of reducing agent depends on the specific functional groups present.

  • Cyclization & Purification: The cyclization may occur spontaneously after reduction or require heating. The crude product is then purified via column chromatography to yield the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole base.

SynthesisWorkflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrrolidine Annulation cluster_2 Step 3: Salt Formation Start 1,3-Dicarbonyl Synthon + Hydrazine Intermediate Substituted Pyrazole Start->Intermediate Condensation (e.g., Reflux in EtOH) Reduced Reduced Intermediate Intermediate->Reduced Reduction (e.g., H₂, Pd/C or LiAlH₄) FinalBase Tetrahydropyrrolo[3,4-c]pyrazole Reduced->FinalBase Intramolecular Cyclization FinalSalt Hydrochloride Salt FinalBase->FinalSalt HCl in Ether/IPA

Caption: Generalized synthetic workflow for the target compound.

3.3: Formation of the Hydrochloride Salt
  • Procedure: Dissolve the purified 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent or bubble anhydrous HCl gas through the solution.

  • Rationale: The basic nitrogen atoms of the pyrazole and/or pyrrolidine rings are protonated by the strong acid, leading to the precipitation of the hydrochloride salt. This process enhances the compound's stability and crystallinity.

  • Isolation: The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final this compound.

Section 4: Mechanism of Action and Biological Targets

Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold have been investigated as modulators of several important biological targets, primarily in the fields of oncology and neuroscience.

4.1: Kinase Inhibition

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The pyrrolo[3,4-c]pyrazole core has proven to be an effective scaffold for designing potent kinase inhibitors.

  • Aurora-A Kinase: A series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles were synthesized and evaluated as inhibitors of Aurora-A kinase, a key protein involved in mitotic progression.[10] Docking experiments suggest these compounds bind in a similar mode to known inhibitors like PHA739358, indicating their potential as antimitotic agents for cancer therapy.[10]

  • CDK5 and GSK3β: In a separate study, 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were designed as anticancer agents.[11] The most active compound from this series was assessed against a panel of 12 kinases and showed inhibitory activity. Molecular docking simulations predicted favorable binding interactions with the active sites of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK3β), two kinases implicated in both cancer and neurodegenerative diseases.[11]

KinaseInhibition cluster_kinase Kinase Active Site Hinge Hinge Region (e.g., Leu, Ala) Gatekeeper Gatekeeper Residue (e.g., Thr, Met) DFG_Motif DFG Motif Catalytic_Lys Catalytic Lysine Inhibitor Pyrrolo[3,4-c]pyrazole Derivative Inhibitor->Hinge H-Bond Inhibitor->Gatekeeper Hydrophobic Interaction Inhibitor->Catalytic_Lys H-Bond

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of Tetrahydropyrrolo[3,4-c]pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyrrolo[3,4-c]pyrazole scaffold is an emerging heterocyclic framework with significant potential in medicinal chemistry. Its rigid, bicyclic structure and stereochemical complexity offer a unique three-dimensional arrangement for probing biological targets. While research on this specific scaffold is nascent, analysis of structurally related pyrrolopyrazoles and other pyrazole-containing drugs reveals a strong predictive basis for its utility against several important classes of therapeutic targets. This guide synthesizes the available data on analogous compounds to propose and detail high-potential therapeutic targets for novel tetrahydropyrrolo[3,4-c]pyrazole derivatives. We will focus on protein kinases, particularly Tropomyosin Receptor Kinases (TRKs) and Cyclin-Dependent Kinase 2 (CDK2), the N-type calcium channel (Cav2.2), and the Sigma-1 receptor (S1R). For each proposed target, this document provides a scientific rationale, a putative mechanism of action, and detailed, actionable experimental workflows for target validation, from initial binding assays to cellular functional assessments.

Introduction: The Tetrahydropyrrolo[3,4-c]pyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of diseases.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it a highly versatile pharmacophore.[1] The fusion of a pyrazole with a pyrrolidine ring to form the tetrahydropyrrolo[3,4-c]pyrazole core creates a conformationally restricted structure. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

The exploration of this scaffold is timely, as the demand for novel chemical matter to address challenging drug targets continues to grow. By leveraging the known pharmacology of related pyrazole-containing compounds, we can formulate rational hypotheses for the therapeutic applications of this promising new class of molecules.

Strategy for Target Identification in Novel Chemical Space

When approaching a novel scaffold like tetrahydropyrrolo[3,4-c]pyrazole, a literature-driven, analogy-based approach is a robust starting point. The core principle is that structurally similar molecules often exhibit similar biological activities. Our analysis of the literature has identified several instances where the bicyclic tetrahydropyrrolo[3,4-c]pyrazole core or its close analogues have demonstrated potent and selective activity against specific and high-value therapeutic targets.[4][5][6] This guide will now explore these targets in detail.

High-Potential Therapeutic Target Classes

Protein Kinases: TRKs and CDK2

Hypothesis and Rationale: The pyrazole scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[7][8] This is due to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. Indeed, specific derivatives of the tetrahydropyrrolo[3,4-c]pyrazole scaffold have been successfully designed as potent inhibitors of Tropomyosin Receptor Kinases (TRKs) and Cyclin-Dependent Kinase 2 (CDK2).[4][6]

  • Tropomyosin Receptor Kinases (TRKs): TRKs (TrkA, TrkB, TrkC) are drivers of various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) undergo fusion events.[4] This makes TRKs a prime target for anti-cancer therapeutics.[4] The tetrahydropyrrolo[3,4-c]pyrazole core has been shown to serve as an effective scaffold for developing selective TRK inhibitors.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with Cyclin A, is a key regulator of the cell cycle. Its dysregulation is a hallmark of many cancers, making it a validated target for oncology. A class of CDK2/cyclin A inhibitors based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold has been reported, with one compound demonstrating in vivo efficacy in a human ovarian carcinoma model.[6]

Proposed Mechanism of Action: The tetrahydropyrrolo[3,4-c]pyrazole core is proposed to act as a scaffold that orients substituents to interact with the ATP-binding pocket of the kinase. One of the pyrazole nitrogens typically forms a hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The fused pyrrolidine ring and its substituents can then project into other regions of the ATP pocket, such as the solvent-exposed region or the hydrophobic back pocket, to confer potency and selectivity.

Experimental Validation Workflow:

A. Biochemical Target Engagement & Potency

  • Objective: To determine if the compounds directly bind to and inhibit the target kinase.

  • Method: LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET-based assay).

  • Causality: This assay provides a direct measure of binding affinity (Kd) by quantifying the displacement of a fluorescent tracer from the kinase ATP pocket. It is a direct confirmation of target engagement.

Protocol: TR-FRET Kinase Binding Assay

  • Reagents:

    • Purified, active kinase (e.g., TRKA, CDK2/Cyclin A).

    • Europium-labeled anti-tag antibody (e.g., anti-GST).

    • Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

    • Test compounds (solubilized in DMSO).

    • Assay Buffer.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in assay buffer.

    • In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.

    • Add the diluted test compounds or DMSO (vehicle control).

    • Add the fluorescent tracer.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

B. Cellular Target Inhibition & Functional Outcome

  • Objective: To confirm that the compounds inhibit the kinase in a cellular context and produce the desired anti-proliferative effect.

  • Method: Western blot for downstream substrate phosphorylation and a cell viability assay.

  • Causality: Measuring the phosphorylation of a known downstream substrate (e.g., p-AKT for TRK, p-Rb for CDK2) directly demonstrates target inhibition within the cell. Linking this to a functional outcome like reduced cell proliferation validates the compound's mechanism of action.

Protocol: Cell-Based Assay Cascade

  • Cell Line Selection:

    • For TRK: Use a cancer cell line with a known NTRK gene fusion (e.g., KM-12).[4]

    • For CDK2: Use a cancer cell line known to be dependent on CDK2 (e.g., A2780 human ovarian carcinoma).[6]

    • Control: Include a cell line that is not dependent on the target kinase.

  • Phospho-Protein Western Blot:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against the phosphorylated substrate (e.g., p-AKT) and total protein (e.g., AKT) as a loading control.

    • Use a fluorescently labeled secondary antibody for detection and quantify band intensity.

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Plate cells in a 96-well plate.

    • Treat with a serial dilution of the test compound.

    • Incubate for 72 hours.

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Read luminescence on a plate reader.

    • Calculate GI50 (concentration for 50% growth inhibition).

Visualization of Kinase Inhibition Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Compound Library B TR-FRET Kinase Binding Assay A->B C Determine IC50 / Kd B->C D Target-Dependent Cell Line C->D Active Compounds E Western Blot for p-Substrate D->E F Cell Viability Assay (72h) D->F G Confirm Target Inhibition E->G H Determine GI50 F->H G->H Correlate Inhibition with Function

Caption: Workflow for validating kinase inhibitors.

N-type Calcium Channel (Cav2.2)

Hypothesis and Rationale: The N-type calcium channel (Cav2.2) is a voltage-gated ion channel located on presynaptic nerve terminals that plays a crucial role in neurotransmitter release, including those involved in pain signaling. Blockers of Cav2.2 are therefore a validated therapeutic strategy for chronic pain. A series of tetrahydropyrrolo[3,4-c]pyrazoles has been investigated as blockers of the N-type calcium channel, demonstrating the scaffold's suitability for this target.[5]

Proposed Mechanism of Action: Cav2.2 blockers can act through various mechanisms, including direct pore block or by stabilizing the inactivated state of the channel. For the tetrahydropyrrolo[3,4-c]pyrazole scaffold, it is hypothesized that the compounds bind to a specific site on the channel protein, allosterically modulating its function and preventing the influx of calcium ions that is necessary for neurotransmitter release.

Experimental Validation Workflow:

A. Primary Screen: High-Throughput Electrophysiology

  • Objective: To identify compounds that block Cav2.2 channel activity.

  • Method: Automated patch-clamp electrophysiology (e.g., using a QPatch or Patchliner system).

  • Causality: This is the gold-standard method for studying ion channels. It directly measures the flow of ions through the channel in response to voltage changes, providing unambiguous evidence of channel block and allowing for the determination of potency (IC50) and mechanism (e.g., state-dependence).

Protocol: Automated Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing human Cav2.2 channels (e.g., HEK293 cells).

  • Procedure:

    • Cells are automatically captured on the patch-clamp chip, and a whole-cell recording configuration is established.

    • A voltage protocol is applied to elicit Cav2.2 currents (e.g., a step depolarization from a holding potential of -80 mV to +10 mV).

    • A stable baseline current is established.

    • Test compounds are applied at increasing concentrations.

    • The peak inward calcium current is measured at each concentration.

  • Data Analysis:

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Plot the percent inhibition against compound concentration and fit to a dose-response curve to determine the IC50.

Sigma-1 Receptor (S1R)

Hypothesis and Rationale: The Sigma-1 receptor (S1R) is a unique intracellular chaperone protein located at the endoplasmic reticulum. It is involved in regulating a wide array of cellular processes, including ion channel function, and is a therapeutic target for various neurological and psychiatric disorders. A recent study has detailed the design and synthesis of tetrahydropyrrolo[3,4-c]pyrazole-based compounds as S1R ligands, with some derivatives showing high affinity and selectivity.[9]

Proposed Mechanism of Action: S1R ligands are typically agonists or antagonists. The tetrahydropyrrolo[3,4-c]pyrazole compounds likely bind within the receptor's single ligand-binding pocket. The protonated nitrogen on the pyrrolidine ring is thought to be a key interaction point, potentially forming an ionic bond with the Glu172 residue within the S1R binding site.[9] The specific functional outcome (agonist vs. antagonist) would depend on the conformational changes induced by the ligand upon binding.

Experimental Validation Workflow:

A. Primary Screen: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for the Sigma-1 receptor.

  • Method: A competitive radioligand binding assay using a known high-affinity S1R radioligand.

  • Causality: This assay directly quantifies the ability of a test compound to displace a known ligand from the receptor, providing a robust measure of binding affinity.

Protocol: S1R Radioligand Binding Assay

  • Reagents:

    • Membrane preparation from cells overexpressing S1R (e.g., CHO-K1 cells).

    • S1R radioligand (e.g., [³H]-(+)-pentazocine).

    • Non-specific binding control (e.g., Haloperidol).

    • Test compounds.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and a serial dilution of the test compound (or buffer for total binding, or Haloperidol for non-specific binding).

    • Incubate at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

    • Wash the filters to remove unbound radioligand.

    • Add scintillation fluid to the filters and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Determine the IC50 of the test compound by fitting the displacement data to a dose-response curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualization of Target Validation Cascade

G cluster_targets Hypothesized Targets cluster_assays Primary Validation Assays start Novel Tetrahydropyrrolo[3,4-c]pyrazole Compound Kinase Protein Kinases TRK CDK2 start->Kinase IonChannel Ion Channels Ca_v2.2 start->IonChannel Receptor Other Receptors Sigma-1 start->Receptor Assay_K Biochemical Assay TR-FRET Binding Kinase->Assay_K Assay_IC Functional Assay Electrophysiology IonChannel->Assay_IC Assay_R Binding Assay Radioligand Displacement Receptor->Assay_R end Validated Hit (High Affinity/Potency) Assay_K->end Assay_IC->end Assay_R->end

Sources

An In-Depth Technical Guide to 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, explore its profound biological activities, and provide detailed, field-proven insights into its application in contemporary research, with a particular focus on its role in the development of novel anticancer therapeutics.

Chemical Identity and Nomenclature

This compound is a bicyclic heterocyclic compound. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial property for pharmacological applications.[1] Due to the complexities of chemical nomenclature, this compound and its parent structure are known by several synonyms. Establishing a clear understanding of these alternative names is paramount for efficient literature searching and chemical sourcing.

Synonyms and Identifiers:

  • Systematic Name: this compound

  • Common Synonyms: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride[2]

  • CAS Number: 157327-47-4 (for the dihydrochloride form)[2]

  • Molecular Formula: C₅H₉Cl₂N₃ (dihydrochloride)[2]

  • Molecular Weight: 182.05 g/mol (dihydrochloride)[2]

The core structure consists of a fused pyrazole and a dihydropyrrole ring system. This arrangement provides a rigid and three-dimensional framework that is amenable to chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.

Chemical Structure:

Caption: Chemical structure of the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole core.

The Pyrrolo[3,4-c]pyrazole Scaffold: A Hub of Biological Activity

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs.[3] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The fusion of a pyrrole ring to this privileged core, as seen in the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, has given rise to a new generation of compounds with potent and selective biological effects, particularly in the realm of oncology.

Anticancer Applications: Targeting Key Regulators of Cell Division

A significant body of research has focused on the development of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent anticancer agents.[7] These compounds have been shown to target and inhibit the activity of key enzymes involved in cell cycle progression and proliferation, namely Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Aurora Kinase Inhibition:

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[8] Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold have been identified as potent inhibitors of Aurora kinases.[9] For instance, the compound PHA-739358 (Danusertib), a pyrrolo-pyrazole derivative, is a pan-Aurora kinase inhibitor with demonstrated antitumor activity in preclinical models.[2][3][8] Inhibition of Aurora B kinase, a key function of these compounds, leads to defects in chromosome segregation and ultimately, apoptosis in cancer cells.[3]

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are a family of protein kinases that are central to the regulation of the cell cycle.[10] Their dysregulation is a fundamental aspect of cancer development. The 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been identified as a new class of potent CDK2 inhibitors.[4][11] These compounds have demonstrated nanomolar activity in biochemical assays and effectively inhibit CDK2-mediated tumor cell proliferation.[4] Further optimization of this scaffold has led to the development of compounds with improved pharmacokinetic properties and in vivo efficacy in tumor xenograft models.[11]

Mechanism of Action: A Simplified Overview

The primary anticancer mechanism of action for many 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives involves the competitive inhibition of ATP binding to the kinase domain of enzymes like Aurora kinases and CDKs. This prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.

G cluster_0 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivative cluster_1 Target Kinases cluster_2 Cellular Processes cluster_3 Cellular Outcome Compound Pyrrolopyrazole Derivative Aurora Aurora Kinase Compound->Aurora Inhibits CDK CDK2/Cyclin A-E Compound->CDK Inhibits Phosphorylation Substrate Phosphorylation Aurora->Phosphorylation Promotes CDK->Phosphorylation Promotes Progression Cell Cycle Progression Phosphorylation->Progression Arrest Cell Cycle Arrest (G2/M) Progression->Arrest Blocked Apoptosis Apoptosis Arrest->Apoptosis

Caption: Simplified signaling pathway of pyrrolopyrazole-based kinase inhibitors.

Sigma-1 Receptor Ligands: Exploring Neurological and Psychiatric Applications

Beyond oncology, the versatile 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has been explored for its potential in targeting the sigma-1 receptor.[12] The sigma-1 receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions.[13] Researchers have successfully designed and synthesized derivatives of this scaffold that exhibit high affinity and selectivity for the sigma-1 receptor, opening avenues for the development of novel therapeutics for central nervous system disorders.[12]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of assays commonly used to evaluate the biological activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. These are intended as a guide and may require optimization based on specific experimental conditions and compound properties.

In Vitro Kinase Inhibition Assay (Aurora A)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Biotinylated peptide substrate (e.g., LRRASLG)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • HTRF® KinEASE™-STK S1 kit (Cisbio) or similar detection system

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 4 µL of kinase buffer

    • 2 µL of the test compound dilution

    • 2 µL of a mixture of Aurora A kinase and the biotinylated peptide substrate in kinase buffer.

  • Initiate Reaction: Add 2 µL of ATP in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (HCT-116 Human Colon Carcinoma Cells)

This protocol outlines a method to assess the antiproliferative activity of a test compound on the HCT-116 cancer cell line.

Materials:

  • HCT-116 cells[14]

  • Growth medium: McCoy's 5a Medium supplemented with 10% FBS and antibiotics[14]

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the cells for 72 hours.

  • MTT/WST-1 Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's protocol and incubate for an additional 2-4 hours.

  • Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Concluding Remarks and Future Directions

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents through the potent inhibition of key cell cycle regulators like Aurora kinases and CDKs. Furthermore, the adaptability of this scaffold for targeting other biologically relevant proteins, such as the sigma-1 receptor, underscores its broad therapeutic potential.

Future research in this area will likely focus on the development of next-generation derivatives with enhanced selectivity and improved pharmacokinetic profiles. A deeper understanding of the molecular interactions between these compounds and their targets through structural biology and computational modeling will be instrumental in designing more potent and safer drug candidates. The continued exploration of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs, particularly in oncology and neurology.

References

  • Pevarello, P., Fancelli, D., Vulpetti, A., Amici, R., Villa, M., Pittalà, V., Vianello, P., Cameron, A., Ciomei, M., Mercurio, C., Bischoff, J. R., Roletto, F., Varasi, M., & Brasca, M. G. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 1084–1090. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134. [Link]

  • Pevarello, P., Fancelli, D., Vulpetti, A., Amici, R., Villa, M., Pittalà, V., Vianello, P., Cameron, A., Ciomei, M., Mercurio, C., Bischoff, J. R., Roletto, F., Varasi, M., & Brasca, M. G. (2008). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor With a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 51(23), 7436–7451. [Link]

  • Bhattacharya, S., Chakraborty, S., Pal, R., Saha, S., Ghosh, B., Mandal, C., Roy, A., & Bhattacharjee, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2321–9653. [Link]

  • Di Domizio, A., Pieroni, M., Gessi, S., Merighi, S., Fazzi, D., Taliani, S., Da Settimo, F., Borea, P. A., & Klotz, K. N. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem, 20(5), e202400593. [Link]

  • Carpinelli, P., Ceruti, R., Giorgini, M. L., Cappella, P., Rusconi, L., Menta, E., Fancelli, D., Pevarello, P., Vianello, P., Cameron, A., Ciomei, M., Roletto, F., & Varasi, M. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12), 3158–3168. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6909–6913. [Link]

  • Li, X., Zhang, G., Liu, H., Qu, S., Zhang, Y., & Zhang, J. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3584–3588. [Link]

  • Pevarello, P., Amici, R., Brasca, M. G., Caruso, M., Ciavolella, A., Ciomei, M., ... & Varasi, M. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of medicinal chemistry, 48(8), 2944–2956. [Link]

  • Pevarello, P., Brasca, M. G., Amici, R., Orsini, P., Traquandi, G., Vulpetti, A., ... & Varasi, M. (2005). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization. Journal of medicinal chemistry, 48(8), 2957–2967. [Link]

  • Sharma, V., Kumar, V., & Kumar, P. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(21), 5891–5903.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC medicinal chemistry, 11(9), 981–995. [Link]

  • Haufel, J., & Breitmaier, E. (1974). Synthese von Pyrazolo‐Heteroaromaten mit Hilfe von 5‐Amino‐3‐methyl‐1‐phenyl‐pyrazol‐4‐carbaldehyd. Angewandte Chemie, 86(17), 671-672.
  • Ansari, A., Ali, A., & Asif, M. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. A. M. (2016). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific reports, 6(1), 1-12. [Link]

  • Hoj, K., Z-Chun, J., Jensen, T. J., & G-H, J. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Clinical Cancer Research, 18(13), 3614–3626. [Link]

  • Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • ENCODE Project Consortium. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core represents a significant "privileged scaffold" in medicinal chemistry. This fused heterocyclic system has garnered considerable attention from researchers in drug discovery due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, most notably as potent inhibitors of various protein kinases.[3][4] The modulation of kinase activity is a cornerstone of modern targeted cancer therapy, and as such, the development of novel kinase inhibitors is a highly active area of research.[5][6][7][8] Specifically, derivatives of the tetrahydropyrrolo[3,4-c]pyrazole framework have been investigated as inhibitors of Aurora kinases and Cyclin-Dependent Kinases (CDKs), both of which are critical regulators of the cell cycle and are often dysregulated in cancer.[3][4]

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable heterocyclic system, complete with detailed experimental protocols, mechanistic insights, and guidance on the preparation of key starting materials. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives for drug discovery and development programs.

Strategic Approaches to the Bicyclic Core: A Tale of Two Cyclizations

The construction of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold can be approached through two principal strategies, each with its own set of advantages and considerations for substituent placement. These strategies are:

  • Multicomponent Reactions (MCRs): This approach involves the one-pot assembly of three or more starting materials to rapidly build molecular complexity. For the synthesis of the target scaffold, a typical MCR would involve the formation of the pyrazole ring through the condensation of a hydrazine with a β-dicarbonyl compound, which is either a starting material or generated in situ.[9][10][11][12][13] The pyrrolidine ring is then typically formed in a subsequent or concurrent annulation step.

  • [3+2] Cycloaddition Reactions: This powerful strategy relies on the reaction of a 1,3-dipole with a dipolarophile to construct a five-membered ring. In the context of our target scaffold, this can be applied in two ways:

    • Intermolecular [3+2] Cycloaddition: Formation of the pyrazole ring by reacting a nitrile imine (a 1,3-dipole) with a substituted pyrrolidine-based dipolarophile.[2][14]

    • Intramolecular [3+2] Cycloaddition: Formation of the fused pyrrolidine ring via an intramolecular cycloaddition of an azomethine ylide onto a tethered dipolarophile. This is a particularly elegant strategy for controlling stereochemistry.

The choice of strategy will often depend on the desired substitution pattern on the final molecule and the availability of the requisite starting materials.

Synthetic Protocols and Mechanistic Discussion

This section provides detailed, step-by-step protocols for the synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, along with a discussion of the underlying reaction mechanisms.

Strategy 1: Multicomponent Synthesis of a Pyrrolo[3,4-c]pyrazol-6(1H)-one Derivative

This protocol is adapted from a reported multicomponent synthesis of a closely related fused pyrazole system and illustrates the power of MCRs in rapidly accessing complex heterocyclic scaffolds.[15]

Reaction Scheme:

MCR_synthesis start1 Ethyl Acetoacetate intermediate1 Pyrazolone Intermediate start1->intermediate1 start2 Aromatic Aldehyde intermediate2 Knoevenagel Adduct start2->intermediate2 start3 Hydrazine Hydrate start3->intermediate1 start4 Malononitrile start4->intermediate2 product 3-Amino-4-aryl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-6-one Derivative intermediate1->product intermediate2->product Cycloaddition_synthesis start1 N-Substituted-3,4-didehydropyrrolidine product 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivative start1->product start2 Substituted Hydrazonoyl Halide intermediate Nitrile Imine (in situ) start2->intermediate base Base (e.g., Triethylamine) base->intermediate intermediate->product

Sources

Application Notes and Protocols for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro application of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, a heterocyclic small molecule with demonstrated potential in oncological research. This guide is designed to furnish researchers with the necessary protocols to investigate its mechanism of action and cytotoxic effects in a cell culture setting. We will delve into its dual-faceted role as both an Aurora kinase inhibitor and a Sigma-1 receptor ligand. The protocols herein are structured to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific rigor and reproducibility.

Introduction: A Compound of Dual Interest

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole and its derivatives have emerged as a promising class of compounds in cancer research. Exhibiting potent anti-proliferative activity against a range of human cancer cell lines, including colon carcinoma (HCT-116), lung cancer (A549), ovarian cancer (A2780), and breast cancer (MCF-7), this scaffold has garnered significant attention.[1][2] The therapeutic potential of these compounds appears to stem from their ability to modulate multiple cellular pathways, primarily through the inhibition of Aurora kinases and interaction with the Sigma-1 receptor.[3][4][5] This dual-activity profile presents a unique opportunity for investigating novel anti-cancer strategies and understanding the intricate signaling networks that govern cell proliferation and survival.

Unraveling the Mechanism of Action: A Two-Pronged Approach

The biological activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives can be attributed to at least two distinct molecular targets:

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[6] Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. Derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been identified as potent inhibitors of Aurora kinases.[4][5] By inhibiting these kinases, the compound can disrupt the formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately inducing cell cycle arrest and apoptosis.[6]

  • Sigma-1 Receptor (S1R) Ligand: The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a variety of cellular processes, including the regulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[7][8] Several derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold have been shown to be potent ligands of the Sigma-1 receptor.[3] The functional consequences of this interaction in the context of cancer are an active area of investigation, with potential implications for modulating cellular survival pathways and response to therapy.

G cluster_0 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole cluster_1 Cellular Targets & Pathways Compound 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Aurora_Kinase Aurora Kinase Compound->Aurora_Kinase Inhibition Sigma1_Receptor Sigma-1 Receptor Compound->Sigma1_Receptor Binding Mitotic_Spindle Mitotic Spindle Formation Aurora_Kinase->Mitotic_Spindle Regulation Ca_Signaling Ca²⁺ Signaling Sigma1_Receptor->Ca_Signaling Modulation Cell_Stress Cellular Stress Response Sigma1_Receptor->Cell_Stress Modulation Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Modulated_Survival Modulated Cell Survival Ca_Signaling->Modulated_Survival Cell_Stress->Modulated_Survival Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential signaling pathways of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole.

Experimental Protocols: A Step-by-Step Guide

Reagent Preparation and Storage

The cornerstone of reproducible in vitro experiments is the proper preparation and storage of your test compound.

Stock Solution Preparation (10 mM):

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of pyrazole derivatives due to its high solubilizing capacity for organic molecules.[9][10]

  • Calculation: Determine the mass of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole required to make a 10 mM stock solution. The molecular weight of the specific derivative must be used for this calculation.

  • Dissolution: Add the calculated mass of the compound to the appropriate volume of sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some derivatives.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Working Solution Preparation:

Prepare fresh working solutions for each experiment by serially diluting the 10 mM stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5%, as higher concentrations can be cytotoxic.[9]

Cell Culture and Treatment

The following protocol provides a general framework for treating adherent cancer cell lines. Optimization may be required depending on the specific cell line and experimental objectives.

Recommended Cell Lines:

  • HCT-116 (Human Colon Carcinoma)

  • A549 (Human Lung Carcinoma)

  • A2780 (Human Ovarian Carcinoma)

  • MCF-7 (Human Breast Adenocarcinoma)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

  • Adherence: Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

G cluster_0 Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare Compound Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Assay Perform Downstream Assays Incubate_Treatment->Assay End End Assay->End

Caption: General experimental workflow for cell-based assays.

Reported Anti-proliferative Activity (IC₅₀ Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for a derivative of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole against various cancer cell lines. These values serve as a valuable starting point for designing dose-response experiments.

Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colon Carcinoma0.75
A549Lung Cancer1.23
MCF-7Breast Cancer14.31

Data extracted from Benchchem product information sheet.[1]

Assessing Cellular Responses: Key Assays

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Treatment: Follow the cell culture and treatment protocol outlined in section 3.2.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13][14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Target Engagement: Western Blot for Aurora Kinase Inhibition

To confirm that 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole inhibits Aurora kinase activity within the cell, a Western blot can be performed to assess the phosphorylation status of a known downstream substrate, such as Histone H3 at Serine 10 (pHH3-Ser10).

Protocol:

  • Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pHH3-Ser10 and a loading control (e.g., total Histone H3 or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the pHH3-Ser10 signal to the loading control to determine the effect of the compound on Aurora kinase activity.

G cluster_0 Data Analysis Logic Flow Raw_Data Raw Absorbance/Band Intensity Data Normalize Normalize to Controls Raw_Data->Normalize Calculate Calculate % Viability or % Inhibition Normalize->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine_IC50 Determine IC₅₀ / EC₅₀ Plot->Determine_IC50 Statistical_Analysis Statistical Analysis Determine_IC50->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Logical flow for data analysis and interpretation.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.
No or low cytotoxic effect Compound inactivity, incorrect concentration, short incubation time.Verify the identity and purity of the compound. Perform a wider dose-response study. Increase the incubation time.
High background in Western blot Insufficient blocking, primary antibody concentration too high.Increase blocking time or change blocking agent (e.g., from milk to BSA for phospho-antibodies). Optimize primary antibody concentration.
Compound precipitation in culture medium Poor solubility at working concentrations.Ensure the stock solution is fully dissolved. Prepare working solutions fresh and vortex well before adding to cells. If precipitation persists, consider using a different solvent or a solubilizing agent (with appropriate controls).

Safety Precautions

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a research chemical with potential biological activity. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC. Retrieved from [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem. Retrieved from [Link]

  • 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor With a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. PMC. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Retrieved from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Retrieved from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. PubMed. Retrieved from [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. ResearchGate. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved from [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Retrieved from [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Retrieved from [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. PMC. Retrieved from [Link]

  • MTT Cell Assay Protocol. T. Horton. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved from [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Retrieved from [Link]

  • Western Blotting Guidebook. Azure Biosystems. Retrieved from [Link]

Sources

Application Notes & Protocols: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole as a Potent Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.

Introduction: The Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitosis, ensuring the faithful segregation of genetic material to daughter cells.[1] This family comprises three highly homologous members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is crucial for centrosome maturation and mitotic entry, while Aurora B, a key component of the chromosomal passenger complex, governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[1][2] Given their fundamental role in cell division, it is not surprising that Aurora kinases are frequently overexpressed in a wide range of human cancers, correlating with genetic instability and poor prognosis.[1][3] This has established them as high-priority targets for anticancer drug discovery.

Inhibition of Aurora kinases disrupts mitosis, leading to distinct cellular phenotypes. Aurora A inhibition typically causes defects in mitotic spindle assembly, leading to a transient mitotic arrest followed by apoptosis.[4] In contrast, inhibition of Aurora B overrides the spindle assembly checkpoint, resulting in failed cytokinesis, endoreduplication (repeated DNA replication without cell division), and the formation of polyploid cells, which ultimately undergo apoptosis.[1][3][4]

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a highly versatile and potent core structure for the development of ATP-competitive kinase inhibitors. Through medicinal chemistry efforts, derivatives of this scaffold have been optimized to potently inhibit Aurora kinases, with some compounds advancing into clinical trials.[5][6] One notable example, PHA-739358, demonstrated potent inhibition of Aurora A, B, and C, with a predominant Aurora B inhibitory phenotype in cellular assays.[6] This guide provides a comprehensive overview and detailed protocols for evaluating compounds based on the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold as Aurora kinase inhibitors.

Mechanism of Action: Targeting the Mitotic Engine

Compounds derived from the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core are designed to be ATP-competitive inhibitors. They achieve their inhibitory effect by occupying the ATP-binding pocket of the Aurora kinase enzyme. This binding event prevents the natural substrate, ATP, from binding, thereby blocking the phosphotransferase activity of the kinase. Consequently, downstream substrates, such as histone H3 (a substrate of Aurora B), are not phosphorylated, leading to the disruption of mitotic events and cell cycle arrest.[3][6] The specific cellular outcome depends on the inhibitor's selectivity profile for Aurora A versus Aurora B.

cluster_kinase Aurora Kinase cluster_substrates Cellular Components cluster_products Cellular Processes Kinase Aurora Kinase (Active Site) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Histone H3, Other Proteins Substrate->Phosphorylated_Substrate Mitosis Proper Mitosis Phosphorylated_Substrate->Mitosis Enables Inhibitor 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: Mechanism of ATP-competitive inhibition of Aurora kinases.

Experimental Workflow for Inhibitor Characterization

A systematic, multi-tiered approach is essential for the robust characterization of a novel Aurora kinase inhibitor. The workflow progresses from direct enzymatic assays to complex cellular and phenotypic evaluations. This ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action within a biological context.

G start Compound Synthesis (1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivative) biochem_assay Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™) start->biochem_assay decision1 Potent? (Low nM IC50) biochem_assay->decision1 cellular_assay Protocol 2: Cellular Proliferation Assay (e.g., CCK-8) decision2 Anti-proliferative? (Low µM GI50) cellular_assay->decision2 phenotype_assay Protocol 3: Cell Cycle Analysis (Flow Cytometry) decision3 Correct Phenotype? (≥4N DNA Content) phenotype_assay->decision3 decision1->cellular_assay Yes stop Re-evaluate Scaffold decision1->stop No decision2->phenotype_assay Yes decision2->stop No decision3->stop No proceed Advance to In Vivo Models decision3->proceed Yes

Caption: Tiered experimental workflow for inhibitor validation.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for compounds based on the tetrahydropyrrolo[3,4-c]pyrazole scaffold against Aurora kinases. These values are critical for establishing structure-activity relationships (SAR) and for selecting lead candidates for further development.

Compound IDTarget KinaseIC50 (nM)Cellular Antiproliferative Activity (GI50, nM)Cell LineReference
PHA-739358 Aurora A13150HCT-116[6]
Aurora B79[6]
Aurora C61[6]
Compound 9d *Aurora A1510HCT-116[5]
Aurora B180[5]
Compound 11a (Anticancer Activity)N/A3-21Various[7]

Note: Compound 9d is a 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative.[5] Compound 11a is a 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative evaluated for broad anticancer activity.[7]

Protocol 1: In Vitro Aurora Kinase Inhibition Assay

Objective: To quantify the direct inhibitory potency (IC50) of a test compound against purified Aurora A and Aurora B enzymes. This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9]

Rationale: This is the primary assay to determine if the compound directly interacts with and inhibits the target kinase. It provides a clean, cell-free system to measure potency without confounding factors like cell permeability or off-target effects. The IC50 value derived from this assay is a critical parameter for lead optimization.[8]

Materials:

  • Recombinant human Aurora A and Aurora B enzymes (e.g., from SignalChem or Carna Biosciences).

  • Suitable kinase substrate (e.g., Kemptide or a specific peptide substrate).

  • ADP-Glo™ Kinase Assay kit (Promega, Cat. #V9101).

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution (10 mM).

  • Test compound (10 mM stock in 100% DMSO).

  • White, opaque 384-well assay plates (low volume).

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole test compound in 100% DMSO.

    • Further dilute these stocks into the Kinase Buffer to create 2x final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of the diluted compound or vehicle (Kinase Buffer with DMSO) to the appropriate wells.

    • Prepare a 2x enzyme solution in Kinase Buffer. Add 2 µL of this solution to each well.

    • Prepare a 2x substrate/ATP mix in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase (typically 10-50 µM).

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The total reaction volume is now 5 µL.

  • Kinase Reaction:

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9][10]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[9][10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Antiproliferative Assay

Objective: To determine the effect of the test compound on the proliferation and viability of human cancer cell lines.

Rationale: This assay provides the first indication of the compound's activity in a biological system. It assesses whether the compound can penetrate the cell membrane, engage its target, and elicit a biological response (i.e., inhibit cell growth). The GI50 (concentration for 50% growth inhibition) is a key metric for evaluating cellular potency.[11]

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon cancer, HeLa cervical cancer, A549 lung cancer).[12]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, resazurin).

  • Test compound (10 mM stock in 100% DMSO).

  • Sterile, clear 96-well cell culture plates.

  • Multichannel pipette.

  • Absorbance microplate reader.

Procedure:

  • Cell Plating:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. The optimal density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with equivalent DMSO concentration).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement (using CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for an additional 1-4 hours at 37°C until a visible color change occurs.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% proliferation).

    • Plot the normalized absorbance against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the Aurora kinase inhibitor on cell cycle distribution, specifically to detect the accumulation of cells with ≥4N DNA content, a hallmark of Aurora B inhibition.[13][14]

Rationale: This is a crucial mechanistic assay. While the proliferation assay shows that the compound stops growth, this protocol reveals how. A characteristic accumulation of polyploid cells strongly validates that the compound is acting via the intended Aurora kinase inhibition pathway.[14][15]

Materials:

  • Human cancer cell line (e.g., HCT-116).

  • Complete growth medium.

  • Test compound (10 mM stock in 100% DMSO).

  • Phosphate-Buffered Saline (PBS).

  • 70% cold ethanol (for fixation).

  • Propidium Iodide (PI)/RNase A staining solution.

  • 6-well cell culture plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70% confluency after the treatment period (e.g., 5 x 10^5 cells/well).[11]

    • Allow cells to attach overnight.

    • Treat cells with the test compound at concentrations around its GI50 and 10x GI50 for 24-48 hours. Include a vehicle-only control.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells, pellet by centrifugation (e.g., 300 x g for 5 minutes), and wash once with cold PBS.

    • Resuspend the cell pellet in ~500 µL of cold PBS.

    • While vortexing gently, add 1.2 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells for at least 2 hours at -20°C (or overnight at 4°C).[16]

  • Staining:

    • Pellet the fixed cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI signal (FL2 or equivalent channel).

    • Create a histogram of DNA content.

  • Data Interpretation:

    • Gate the cell populations corresponding to G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N).

    • In inhibitor-treated samples, quantify the population of cells with >4N DNA content (polyploid cells).

    • A significant, dose-dependent increase in the ≥4N population is the expected phenotype for an Aurora kinase inhibitor.[13]

References

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]

  • 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR... (2018, October 25). YouTube. Retrieved January 24, 2026, from [Link]

  • Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 24, 2026, from [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. (n.d.). Auctores | Journals. Retrieved January 24, 2026, from [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2015, December 21). PubMed. Retrieved January 24, 2026, from [Link]

  • Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. (n.d.). AACR Journals. Retrieved January 24, 2026, from [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. (2025, February 9). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • Phase I trial of aurora kinase A (AURKA) inhibitor VIC-1911 plus osimertinib for TKI-resistant, EGFR-mutant non-small cell lung cancer (NSCLC). (2024, May 29). ASCO Publications. Retrieved January 24, 2026, from [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018, December 5). PNAS. Retrieved January 24, 2026, from [Link]

  • A fragment-based drug discovery process used to identify novel Aurora kinase inhibitors exhibiting in vivo xenograft activity. (2005, May 1). AACR Journals. Retrieved January 24, 2026, from [Link]

  • Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Selected clinical trials of Aurora kinases inhibitors | Download Table. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. (2006, November 1). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Aurora A kinase inhibitor alisertib and chemo is promising for untreated high-risk AML. (2018, December 6). VJHemOnc. Retrieved January 24, 2026, from [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Research

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, contribute to their diverse pharmacological activities, which encompass anticancer, antimicrobial, anti-inflammatory, and antiepileptic properties.[2][3] The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development and materials research.

This comprehensive guide provides detailed application notes and protocols for the analytical techniques essential for the robust characterization of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

A Multi-faceted Approach to Pyrazole Characterization

A thorough understanding of a pyrazole compound's identity, purity, and physicochemical properties necessitates a combination of analytical techniques. No single method can provide a complete picture. This guide will detail the application of spectroscopic, chromatographic, and crystallographic methods, each offering a unique piece of the analytical puzzle.

Section 1: Unambiguous Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including pyrazoles. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

The Causality Behind NMR in Pyrazole Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the core structure of a synthesized pyrazole derivative.[4][5] The chemical shifts (δ) of the protons and carbons on the pyrazole ring are highly sensitive to the nature and position of substituents, providing a fingerprint of the molecule. Furthermore, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing connectivity between protons and carbons, which is crucial for assigning complex spectra and confirming regiochemistry. For pyrazoles containing other heteroatoms like nitrogen or fluorine, ¹⁵N and ¹⁹F NMR can provide further structural insights.[6]

Key Considerations for NMR Analysis of Pyrazoles
  • Tautomerism: NH-pyrazoles can exist in tautomeric forms, which can lead to averaged or complex NMR spectra.[7] Variable temperature (VT) NMR studies can be employed to slow down the tautomeric exchange on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[8]

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly of the N-H proton, due to hydrogen bonding interactions.[9] Common solvents include CDCl₃, DMSO-d₆, and Methanol-d₄.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Pyrazole sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS (0 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Data Interpretation:

  • ¹H NMR: Protons on the pyrazole ring typically appear in the aromatic region (δ 6.0-8.0 ppm). The N-H proton signal is often broad and its chemical shift is highly variable (δ 8-14 ppm) depending on the solvent and concentration.[1]

  • ¹³C NMR: Carbons of the pyrazole ring resonate in the aromatic region (δ 100-150 ppm).[10] The position of substituents will significantly influence the chemical shifts.

Typical Chemical Shift Ranges for Unsubstituted Pyrazole
Proton (¹H) Chemical Shift (ppm)
H-3, H-5~7.74
H-4~6.10
N-HHighly variable
Carbon (¹³C) Chemical Shift (ppm)
C-3, C-5~135
C-4~105

Note: These are approximate values and will change with substitution.[11]

Section 2: Molecular Weight and Fragmentation Insights with Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a pyrazole compound and gaining structural information through the analysis of its fragmentation patterns.

Why Mass Spectrometry is Crucial for Pyrazole Characterization

The primary role of MS is to confirm the molecular formula by providing the accurate mass of the molecular ion (M⁺). High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition. Electron Impact (EI) ionization is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern is reproducible and characteristic of the compound's structure, offering valuable clues for structural elucidation.[12][13][14]

Common Fragmentation Pathways of Pyrazoles

Under EI-MS conditions, pyrazoles often undergo characteristic fragmentation, including:

  • Expulsion of HCN: A common fragmentation pathway involves the loss of a molecule of hydrogen cyanide from the molecular ion or subsequent fragments.[12]

  • Loss of N₂: The cleavage of the N-N bond can lead to the loss of a nitrogen molecule.[12]

  • Substituent Fragmentation: The nature of the substituents on the pyrazole ring will significantly influence the fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of a volatile pyrazole compound.

Materials:

  • Pyrazole sample

  • Volatile solvent (e.g., dichloromethane, ethyl acetate)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the pyrazole sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Method Development:

    • Select a suitable capillary column (e.g., a non-polar DB-1 or a mid-polar DB-5ms).

    • Set the oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250-300 °C), and hold for a few minutes.

    • Set the injector temperature (e.g., 250 °C) and the carrier gas (Helium) flow rate.

  • MS Method Development:

    • Set the ion source temperature (e.g., 230 °C) and the electron energy (typically 70 eV for EI).

    • Set the mass range to be scanned (e.g., m/z 40-500).

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The data acquisition will be initiated by the GC run.

  • Data Analysis:

    • Identify the peak corresponding to your pyrazole compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern and propose fragmentation pathways.

Pyrolysis-GC-MS: For non-volatile pyrazole-containing polymers or complex materials, Pyrolysis-GC-MS can be used. This technique involves thermally degrading the sample in an inert atmosphere to produce smaller, volatile fragments that can be analyzed by GC-MS.[15][16]

Section 3: Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

The Role of FTIR in Confirming Pyrazole Synthesis

FTIR is particularly useful for monitoring the progress of a reaction and confirming the presence of key functional groups in the final pyrazole product.[17] For example, in the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine, the disappearance of the carbonyl (C=O) stretch from the starting material and the appearance of C=N and N-H stretches in the product are indicative of a successful reaction.

Characteristic Infrared Absorptions of Pyrazoles
Functional Group Characteristic Absorption Range (cm⁻¹) Notes
N-H Stretch 3100 - 3180[1]Often broad due to hydrogen bonding.
C-H Stretch (aromatic) 3000 - 3100
C=N Stretch 1580 - 1590[3]
C=C Stretch (ring) 1400 - 1600
C-N Stretch 1130 - 1290[3][18]

These are general ranges and can be influenced by the molecular structure and solid-state packing.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain an infrared spectrum of a solid or liquid pyrazole sample to identify its functional groups.

Materials:

  • Pyrazole sample (a small amount of solid or a drop of liquid)

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Procedure:

  • Background Scan: With the ATR crystal clean, collect a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact. For a liquid sample, place a drop on the crystal.

  • Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction.

  • Spectrum Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the pyrazole molecule.

Section 4: Purity Assessment and Quantification with High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it essential for assessing the purity of pyrazole compounds.

The Necessity of HPLC in Pyrazole Analysis

In drug development and manufacturing, it is critical to quantify the purity of the active pharmaceutical ingredient (API) and identify any impurities. HPLC, particularly reverse-phase HPLC, is the gold standard for this purpose.[19] It can separate the main pyrazole compound from starting materials, by-products, and degradation products.[20]

Method Development Considerations for Pyrazole HPLC
  • Column Selection: A C18 column is a common and versatile choice for the reverse-phase separation of many pyrazole derivatives.[19]

  • Mobile Phase: A mixture of water (often with a modifier like formic acid or phosphoric acid for pH control and improved peak shape) and an organic solvent like acetonitrile or methanol is typically used.[20][21]

  • Detection: UV detection is most common, as the pyrazole ring is a chromophore. The detection wavelength should be chosen at the λmax of the compound for maximum sensitivity.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

Objective: To determine the purity of a pyrazole sample and quantify any impurities.

Materials:

  • Pyrazole sample and reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or phosphoric acid

  • Vials and filters

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. Degas the mobile phases.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the pyrazole reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of the mobile phase).

    • Prepare the sample solution at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

  • HPLC Method:

    • Set the column temperature (e.g., 25-30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).[19]

    • Set the injection volume (e.g., 10 µL).

    • Set the UV detection wavelength to the λmax of the pyrazole.

    • Run a gradient or isocratic method to achieve separation. A gradient method might start with a low percentage of organic solvent and ramp up to a higher percentage to elute more retained components.

  • Data Analysis:

    • Integrate the peaks in the chromatograms of the standard and sample.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

    • For quantification of impurities, a standard of the impurity would be needed.

Section 5: Thermal Properties and Stability Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of pyrazole compounds.

The Importance of Thermal Analysis

DSC can be used to determine the melting point, purity, and polymorphism of a pyrazole compound.[6][22] TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. This is particularly important for energetic materials and for understanding the stability of the compound under different processing and storage conditions.

Experimental Protocol: DSC for Melting Point and Purity

Objective: To determine the melting point and assess the purity of a crystalline pyrazole sample.

Materials:

  • Pyrazole sample (1-5 mg)

  • DSC pans (aluminum)

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the pyrazole sample into a DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • DSC Method:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The temperature range should encompass the expected melting point.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the melting endotherm.

    • The shape of the melting peak can provide an indication of purity. A sharp peak suggests high purity, while a broad peak may indicate the presence of impurities.

Section 6: Definitive 3D Structure with X-ray Crystallography

For an unambiguous determination of the three-dimensional structure of a pyrazole compound, including its stereochemistry and solid-state packing, single-crystal X-ray crystallography is the definitive technique.[23]

Why X-ray Crystallography is the Gold Standard

While spectroscopic methods provide evidence for a proposed structure, X-ray crystallography provides direct proof.[5] It allows for the precise measurement of bond lengths, bond angles, and torsion angles, and reveals the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.[23] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Protocol Outline: Single-Crystal X-ray Diffraction

Objective: To determine the absolute three-dimensional structure of a pyrazole compound.

Prerequisite: A suitable single crystal of the pyrazole compound must be grown. This can be achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays.[1] The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Structure Analysis: The final refined structure provides the precise atomic coordinates, from which detailed geometric information and packing diagrams can be generated.

Integrated Analytical Workflow

The characterization of a novel pyrazole compound should follow a logical workflow, integrating the techniques described above.

Analytical Workflow for Pyrazole Characterization cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_structure Structural Elucidation cluster_advanced Advanced Characterization Synthesis Pyrazole Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC FTIR FTIR (Functional Groups) TLC->FTIR NMR NMR (1H, 13C, 2D) (Connectivity) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS HPLC HPLC (Purity & Quantification) MS->HPLC Xray X-ray Crystallography (3D Structure) HPLC->Xray Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal

Caption: Integrated workflow for pyrazole characterization.

Conclusion

The comprehensive characterization of pyrazole compounds is a critical undertaking that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of functional groups by FTIR to the detailed structural elucidation by NMR and MS, and the definitive 3D structure determination by X-ray crystallography, each method provides essential data. Purity and stability, assessed by HPLC and thermal analysis, are crucial for the translation of these compounds into practical applications. By following the detailed protocols and understanding the rationale behind each technique as outlined in these application notes, researchers can ensure the quality, safety, and efficacy of their pyrazole-based innovations.

References

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF.
  • Journal of Chemical and Pharmaceutical Research.
  • Environmental Molecular Sciences Laboratory.
  • Benchchem.
  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters.
  • Wiley Online Library.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Journal of Chemical and Pharmaceutical Research.
  • National Institutes of Health.
  • MDPI. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents.
  • ACS Publications. Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters.
  • ResearchGate. (PDF)
  • ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Benchchem.
  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Journal of the Chemical Society B: Physical Organic.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • Chemistry LibreTexts.
  • YouTube. How Does Pyrolysis Gas Chromatography Work? - Chemistry For Everyone.
  • Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Development of Anticancer Agents from 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Tetrahydropyrrolo[3,4-c]pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities, including anticancer properties.[1][2] Within this broad class, the fused heterocyclic system of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has emerged as a particularly promising framework for the development of novel anticancer agents.[3][4] These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, often exhibiting potency superior to established kinase inhibitors.[3]

The primary mechanism of action for many derivatives of this scaffold appears to be the inhibition of protein kinases, which are crucial regulators of cell cycle progression and proliferation.[5] Notably, cyclin-dependent kinases (CDKs), such as CDK2, CDK5, and glycogen synthase kinase-3β (GSK3β), have been identified as key targets.[3] By arresting the cell cycle, these compounds can effectively halt the uncontrolled proliferation characteristic of cancer cells.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals aiming to explore and advance this chemical series. We will detail the synthetic protocols, in vitro and in vivo evaluation methodologies, and key mechanistic studies, while also providing the rationale behind the experimental designs to ensure robust and reproducible outcomes.

I. Chemical Synthesis and Characterization

The synthesis of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives is a multi-step process that can be adapted for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.[4][6]

Rationale for Synthetic Strategy

The presented synthetic route is designed for flexibility, allowing for the introduction of various acyl groups at the N-1 position and diverse substituents on the pyrazole ring, which is crucial for optimizing biological activity and pharmacokinetic properties. The use of a solution-phase protocol is amenable to rapid parallel expansion, facilitating the efficient generation of analogues.[4]

Visualizing the Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., Diethyl acetylenedicarboxylate, Arylhydrazines) B Key Intermediate Synthesis (Pyrazolone formation) A->B Condensation C Annulation Reaction (Pyrrolidone ring formation) B->C Cyclization D Acylation at N-1 (Introduction of R-group) C->D Acyl Chloride/Anhydride E Final Compound (1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole) D->E Final Product F Purification & Characterization (Chromatography, NMR, MS) E->F Analysis

Caption: General synthetic workflow for 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles.

Protocol 1: Synthesis of the 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core

This protocol is a generalized procedure based on established methodologies.[7][8] Researchers should optimize reaction conditions for specific target molecules.

Materials:

  • Appropriate starting materials (e.g., diethyl acetylenedicarboxylate, arylhydrazines)

  • Solvents (e.g., ethanol, dioxane, dimethylformamide)

  • Reagents for cyclization and acylation (e.g., sodium hydroxide, acyl chlorides)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Pyrazole Intermediate:

    • Dissolve the starting arylhydrazine in a suitable solvent like ethanol.

    • Add diethyl acetylenedicarboxylate dropwise at room temperature and stir for 24 hours.

    • The resulting precipitate can be filtered and washed to yield the pyrazolone intermediate.

  • Formation of the Pyrrolidone Ring:

    • The pyrazolone intermediate is then subjected to a cyclization reaction to form the fused pyrrolidone ring. This can often be achieved by heating in a high-boiling point solvent with a base.

  • Acylation of the N-1 Position:

    • To a solution of the tetrahydropyrrolo[3,4-c]pyrazole core in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine).

    • Cool the mixture in an ice bath and add the desired acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Evaluation of Anticancer Activity

The initial assessment of novel compounds involves determining their cytotoxic effects on a panel of human cancer cell lines.

Rationale for In Vitro Assays

In vitro assays provide a rapid and cost-effective method to screen large numbers of compounds and prioritize those with significant anticancer activity for further development. The use of a diverse panel of cancer cell lines can reveal spectra of activity and potential indications.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Test compound and positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control.

    • Treat the cells with varying concentrations of the compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of a Lead Compound
Cell LineTissue of OriginLead Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HCT-116Colon Carcinoma0.5 ± 0.10.8 ± 0.1
A549Lung Carcinoma1.2 ± 0.21.1 ± 0.2
MCF-7Breast Adenocarcinoma0.8 ± 0.150.9 ± 0.1
HeLaCervical Cancer1.5 ± 0.31.3 ± 0.2

III. Elucidation of the Mechanism of Action

Understanding how a compound exerts its anticancer effects is critical for its development. For the 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, kinase inhibition is a primary focus.

Visualizing the Proposed Signaling Pathway

CDK Inhibition Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb Gene_Transcription Gene Transcription for S Phase E2F->Gene_Transcription Activates Gene_Transcription->S Promotes Entry THP_Compound Tetrahydropyrrolo- [3,4-c]pyrazole Compound THP_Compound->CDK2_CyclinE Inhibits

Caption: Proposed mechanism of action via CDK2 inhibition leading to cell cycle arrest.

Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

Rationale for Assay Choice: Fluorescence polarization (FP) is a homogeneous, high-throughput method for measuring kinase activity. It relies on the change in polarization of a fluorescently labeled peptide substrate upon phosphorylation by the kinase.[9]

Materials:

  • Recombinant CDK2/Cyclin A or E

  • Fluorescently labeled peptide substrate (e.g., a peptide derived from Histone H1)[10]

  • ATP

  • Kinase assay buffer

  • Test compound

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the kinase, fluorescently labeled substrate, and varying concentrations of the test compound.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined optimal time.

  • Measurement:

    • Measure the fluorescence polarization. Inhibition of the kinase results in less phosphorylation of the substrate and thus a lower FP signal.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: Western Blotting for Target Modulation

Rationale for Western Blotting: Western blotting allows for the visualization and quantification of specific proteins, providing direct evidence of target engagement and downstream pathway modulation. For CDK inhibitors, assessing the phosphorylation status of the Retinoblastoma protein (Rb) is a key indicator of activity.[11]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-total Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells and determine protein concentration.

  • SDS-PAGE:

    • Separate protein lysates by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize the p-Rb signal to total Rb and a loading control (e.g., GAPDH).[11][12]

Self-Validation and Controls:

  • Positive Control: Lysate from cells known to have high levels of p-Rb.[13]

  • Negative Control: Lysate from cells with low or no p-Rb expression.[14]

  • Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[12]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Rationale for Cell Cycle Analysis: This technique quantifies the DNA content of individual cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M). It provides functional evidence of cell cycle arrest induced by the test compound.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (ice-cold, 70%)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest treated and untreated cells.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI/RNase A staining solution and incubate in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, collecting fluorescence data.

  • Data Analysis:

    • Generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Troubleshooting:

  • High CV of G0/G1 peak: Ensure gentle handling of cells and proper fixation.[15]

  • Debris in the low-end of the histogram: Use fresh buffers and filter samples if necessary.[1]

IV. In Vivo Efficacy Assessment

Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and tolerability.

Visualizing the In Vivo Workflow

InVivo Workflow A Select Animal Model (e.g., Immunocompromised Mice) B Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C Tumor Growth & Randomization B->C D Compound Administration (Vehicle vs. Treatment Groups) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint Analysis (Tumor Excision, Histology, Biomarkers) E->F

Caption: A typical workflow for evaluating anticancer agents in a xenograft mouse model.

Protocol 6: Human Tumor Xenograft Model

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in research. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.[16][17][18]

Rationale for Model Selection: Immunocompromised mice (e.g., nude, SCID, or NSG) are used to prevent the rejection of transplanted human tumor cells. The choice of strain can influence tumor growth characteristics.[19][20][21][22]

Materials:

  • Immunocompromised mice

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of each mouse.

  • Tumor Growth and Group Assignment:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into control (vehicle) and treatment groups.

  • Compound Administration:

    • Administer the test compound and vehicle according to a predetermined dosing schedule (e.g., daily, intraperitoneally).

  • Monitoring:

    • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Endpoint:

    • The study is terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.

    • Excise tumors for weight measurement, histological analysis, and biomarker studies (e.g., Western blotting for p-Rb).

V. Conclusion and Future Directions

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of this compound class. Future work should focus on optimizing the SAR to improve potency and selectivity, as well as evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them toward clinical development.

References

  • Genetically diverse mouse platform to xenograft cancer cells. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. (2025). ChemMedChem. Retrieved January 23, 2026, from [Link]

  • Ethical considerations regarding animal experimentation. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Troubleshooting of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved January 23, 2026, from [Link]

  • A fluorescence polarization assay for native protein substrates of kinases. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. (2012). PubMed. Retrieved January 23, 2026, from [Link]

  • Three Common Problems and Solutions of Cell Cycle Detection. (n.d.). Elabscience. Retrieved January 23, 2026, from [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. (2024). bioRxiv. Retrieved January 23, 2026, from [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Western Blot Controls. (2024). Antibodies.com. Retrieved January 23, 2026, from [Link]

  • Guidelines for the welfare and use of animals in cancer research. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Top Tips on Selecting the 'Best' Immunodeficient Mouse Model for Your Research. (2020). The Jackson Laboratory. Retrieved January 23, 2026, from [Link]

  • Substrate specificity of CDK2-cyclin A. What is optimal?. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis of 6‐amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[6][11]pyrazole‐5‐carbonitrile using [VO(TPPASO3H)]Cl as a catalyst. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Characterization of human cancer xenografts in humanized mice. (2020). Journal for ImmunoTherapy of Cancer. Retrieved January 23, 2026, from [Link]

  • Taking Control of Your Western Blotting Troubles. (2019). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. (2026). Scientific Reports. Retrieved January 23, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved January 23, 2026, from [Link]

  • Antibodies 101: Normalization and Loading Controls for Western Blots. (2025). Addgene Blog. Retrieved January 23, 2026, from [Link]

  • Problem in cell cycle analysis?. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Animal ethics misconduct: mice with very large tumors. (2020). Science Integrity Digest. Retrieved January 23, 2026, from [Link]

  • Mouse xenograft models vs GEM models for human cancer therapeutics. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Identification of CDK2 substrates in human cell lysates. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Guidelines for the welfare and use of animals in cancer research. (2021). Norecopa. Retrieved January 23, 2026, from [Link]

  • I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • The Ethics of Animal Models in Preclinical Testing. (2021). News-Medical.Net. Retrieved January 23, 2026, from [Link]

  • Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. (2017). Scientific Research Publishing. Retrieved January 23, 2026, from [Link]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for Assessing Kinase Inhibition with Tetrahydropyrrolo[3,4-c]pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyrrolo[3,4-c]pyrazole Scaffold as a Privileged Kinase Inhibitor Motif

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, by virtue of their central role in cellular signaling, represent a large and well-validated class of therapeutic targets. Within the vast chemical space of potential inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The tetrahydropyrrolo[3,4-c]pyrazole core is one such scaffold that has garnered significant attention.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to achieve high affinity and selectivity for specific kinase targets. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Aurora kinases, Tropomyosin receptor kinases (TRKs), and Glycogen synthase kinase 3 (GSK3).[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of tetrahydropyrrolo[3,4-c]pyrazole-based compounds as kinase inhibitors. The protocols outlined herein follow a logical progression, from initial biochemical screens to in-depth biophysical characterization and finally to validation in a cellular context. The emphasis is not merely on the procedural steps but on the underlying principles and the rationale for experimental design, ensuring a robust and self-validating assessment of inhibitor efficacy.

I. Initial Screening: Biochemical Assays for Potency Determination

The first step in characterizing a novel tetrahydropyrrolo[3,4-c]pyrazole derivative is to determine its potency against the target kinase(s) in a simplified, cell-free system. Biochemical assays are ideal for this purpose, offering high-throughput capabilities and direct measurement of enzyme inhibition.[6] These assays can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which directly quantify the interaction between the inhibitor and the enzyme.

A. Biochemical Activity Assays: Quantifying Catalytic Inhibition

Activity-based assays are fundamental for establishing the inhibitory potential of a compound. The choice of assay format often depends on factors such as throughput requirements, sensitivity, and cost.

The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7] This assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[8]

Rationale: This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods. By measuring ADP production, it provides a direct readout of enzymatic turnover.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the kinase, substrate peptide, and ATP in the kinase buffer to desired stock concentrations.

    • Prepare a serial dilution of the tetrahydropyrrolo[3,4-c]pyrazole inhibitor in 100% DMSO. Further dilute in kinase buffer to the final desired concentrations (typically with a final DMSO concentration of ≤1%).

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle (for positive and negative controls).

    • Add 2.5 µL of the kinase solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP (at a concentration close to its Kₘ for the kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Parameter Typical Value/Range Rationale
Final DMSO Concentration≤1%High concentrations of DMSO can inhibit kinase activity.
ATP ConcentrationAt or near KₘEnsures the assay is sensitive to competitive inhibitors.
Kinase ConcentrationVaries (e.g., 1-10 nM)Should be in the linear range of the assay.
Substrate ConcentrationAt or near KₘProvides a robust signal without substrate depletion.
Incubation Time30-120 minutesOptimized to ensure linear product formation.

Data Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. It is crucial to perform these assays with appropriate controls, including a "no enzyme" control to determine background signal and a "no inhibitor" (DMSO) control to represent 100% kinase activity.

II. Mechanistic Insights: Biophysical Assays for Binding Characterization

While IC₅₀ values from activity assays are essential for ranking compound potency, they do not provide a complete picture of the inhibitor-kinase interaction. Biophysical assays are employed to directly measure the binding affinity and kinetics of this interaction, offering valuable insights into the mechanism of action.

A. Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of molecular interactions.[9] In a typical kinase inhibitor assay, the kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding and dissociation of the inhibitor cause changes in the refractive index at the sensor surface, which are detected as a response signal.[10]

Rationale: SPR provides a wealth of information beyond simple affinity, including the association rate (kₐ) and dissociation rate (kₑₓ) of the inhibitor.[11] The dissociation rate, in particular, is a critical parameter for predicting the duration of drug action in vivo.

Protocol: SPR Kinetic Analysis

  • Kinase Immobilization:

    • Activate a carboxymethylated dextran sensor chip (e.g., CM5) with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the kinase (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the tetrahydropyrrolo[3,4-c]pyrazole inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate, followed by a dissociation phase where only running buffer is flowed.

    • Regenerate the sensor surface between inhibitor injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Reference subtract the data from a control flow cell (without immobilized kinase).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ and kₑₓ) and the equilibrium dissociation constant (Kₑ).

Parameter Typical Value/Range Rationale
Immobilization Level1000-3000 RUSufficient signal for small molecule binding without mass transport limitations.
Inhibitor Concentration Range0.1x to 10x KₑSpans the binding isotherm for accurate kinetic fitting.
Flow Rate30-50 µL/minMinimizes mass transport effects.
Association Time60-180 secondsSufficient time to observe the binding event.
Dissociation Time180-600 secondsLong enough to accurately determine the dissociation rate.

SPR_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_data Data Processing Immobilize Immobilize Kinase on Sensor Chip InjectInhibitor Inject Inhibitor (Association) Immobilize->InjectInhibitor PrepareInhibitor Prepare Inhibitor Dilutions PrepareInhibitor->InjectInhibitor FlowBuffer Flow Buffer (Dissociation) InjectInhibitor->FlowBuffer Regenerate Regenerate Surface FlowBuffer->Regenerate FitData Fit Data to Binding Model FlowBuffer->FitData Regenerate->InjectInhibitor Next Concentration DetermineKinetics Determine ka, kd, KD FitData->DetermineKinetics

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

B. Cellular Phosphorylation Assay

To confirm that target engagement translates into a functional effect, it is essential to measure the inhibition of the kinase's activity within the cell. This is typically done by monitoring the phosphorylation status of a known downstream substrate of the target kinase. [12] Rationale: This assay provides a direct link between the binding of the inhibitor to the kinase and the modulation of its signaling pathway. It is a critical step in demonstrating the on-target functional activity of the compound.

Protocol: Cellular Phosphorylation Assay

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of the tetrahydropyrrolo[3,4-c]pyrazole inhibitor for a predetermined time.

    • Stimulate the cells with an appropriate agonist (if required to activate the signaling pathway).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Phospho-Substrate Detection:

    • Measure the levels of the phosphorylated substrate and the total substrate in the cell lysates using a suitable detection method, such as:

      • Western Blotting: Separate proteins by SDS-PAGE and probe with antibodies specific for the phosphorylated and total forms of the substrate.

      • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

      • Homogeneous Time-Resolved Fluorescence (HTRF®): Use a pair of antibodies labeled with a FRET donor and acceptor that recognize the total and phosphorylated substrate.

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal.

    • Calculate the percent inhibition of phosphorylation at each inhibitor concentration.

    • Determine the IC₅₀ value for the inhibition of cellular phosphorylation.

IV. Selectivity Profiling: Assessing Off-Target Effects

A critical aspect of drug development is to ensure that the inhibitor is selective for its intended target, as off-target effects can lead to toxicity. Kinobeads-based chemoproteomics is a powerful approach for assessing the selectivity of a kinase inhibitor across a large portion of the kinome. [13] Rationale: This unbiased approach provides a comprehensive view of the inhibitor's interaction landscape within the cell, allowing for the identification of potential off-target liabilities early in the drug discovery process. [14] Brief Overview of Kinobeads Profiling:

  • Competitive Binding: A cell lysate is incubated with the tetrahydropyrrolo[3,4-c]pyrazole inhibitor at a fixed concentration.

  • Affinity Capture: The lysate is then incubated with "kinobeads," which are beads coated with a mixture of non-selective kinase inhibitors. Kinases that are not bound by the test inhibitor will bind to the kinobeads.

  • Elution and Analysis: The bound kinases are eluted from the beads and identified and quantified by mass spectrometry.

  • Data Interpretation: A decrease in the amount of a particular kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

Conclusion

The systematic assessment of tetrahydropyrrolo[3,4-c]pyrazole-based kinase inhibitors requires a multi-faceted approach that combines biochemical, biophysical, and cell-based assays. By following the protocols and principles outlined in these application notes, researchers can gain a comprehensive understanding of their compounds' potency, mechanism of action, target engagement, and selectivity. This rigorous evaluation is essential for advancing promising candidates through the drug discovery pipeline and ultimately developing safe and effective new therapies.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Zhao, L., et al. (2021). Design, synthesis, biological evaluation and pharmacophore model analysis of novel tetrahydropyrrolo[3,4-c]pyrazol derivatives as potential TRKs inhibitors. European Journal of Medicinal Chemistry, 223, 113627. Retrieved from [Link]

  • Pevarello, P., et al. (2007). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor With a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 50(23), 5645-5656. Retrieved from [Link]

  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 225-235. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Turnbull, W. B., & Daranas, A. H. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 582736. Retrieved from [Link]

  • D'Erasmo, M. P., et al. (2025, May 5). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ACS Chemical Neuroscience. Retrieved from [Link]

  • Medard, G., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS Chemical Biology, 13(2), 475-483. Retrieved from [Link]

  • Barlocco, D., et al. (2014). Discovery and SAR of Novel tetrahydropyrrolo[3,4-c]pyrazoles as Inhibitors of the N-type Calcium Channel. Bioorganic & Medicinal Chemistry Letters, 24(9), 2115-2119. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 17-30. Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(18), 4247. Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 999. Retrieved from [Link]

  • Pomper, A., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(21), 13619-13626. Retrieved from [Link]

  • Ciaffaglione, V., et al. (2022). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 27(17), 5581. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). The isothermal titration calorimetry assays were employed to.... Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2015). Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). Retrieved from [Link]

  • YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Retrieved from [Link]

  • Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 999. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Medard, G., et al. (2018). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. ACS Chemical Biology, 13(2), 475-483. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]

Sources

In Vitro Evaluation of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Anti-proliferative Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vitro evaluation of the anti-proliferative activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. This class of compounds has garnered significant interest for its potential as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[1][2] This guide will detail the necessary protocols to assess the cytotoxic and cytostatic effects of these compounds, elucidate their mechanism of action, and provide insights into the causality behind the experimental choices.

Introduction: The Therapeutic Promise of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[3] A significant body of research has demonstrated the anti-proliferative effects of derivatives of this scaffold against a variety of human cancer cell lines, including colon, lung, and ovarian cancer cells.[1] The primary mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), master regulators of cell cycle progression.[1][2] By targeting CDKs, these compounds can induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and subsequently trigger apoptosis (programmed cell death).[1]

This guide will provide a step-by-step approach to systematically evaluate novel 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole analogues, from initial screening for anti-proliferative activity to more in-depth mechanistic studies.

Initial Screening for Anti-proliferative Activity

The initial phase of evaluation involves determining the concentration-dependent effect of the test compounds on the proliferation and viability of cancer cells. Two robust and widely used methods for this purpose are the MTT and Sulforhodamine B (SRB) assays.

Choosing the Right Cell Lines

The selection of appropriate cancer cell lines is critical for a meaningful evaluation. A good starting point is the NCI-60 human tumor cell line panel, which represents a diverse range of cancer types and provides a broad initial screen of a compound's activity.[4] For more focused studies, cell lines with known dysregulation of the cell cycle machinery, such as those with mutations in RB1 or overexpression of cyclins, are particularly relevant for testing CDK inhibitors.

Recommended Cell Lines for Initial Screening:

  • HCT-116 (Colon Carcinoma): A well-characterized cell line, sensitive to a variety of anti-cancer agents.

  • A549 (Non-Small Cell Lung Cancer): Another commonly used and well-characterized cancer cell line.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • U-2 OS (Osteosarcoma): A cell line with a functional p53 pathway.

Experimental Workflow for Initial Screening

Caption: Workflow for initial anti-proliferative screening.

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[6]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).

    • Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.[7]

Materials:

  • Same as for the MTT assay, with the following additions/substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium.

    • Incubate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye and Solubilization:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

Data Analysis and Interpretation

For both assays, the percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Example IC₅₀ Values for a Hypothetical 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivative (THPP-1)

Cell LineIC₅₀ (µM)
HCT-1162.5
A5495.1
MCF-71.8
U-2 OS3.2

Mechanistic Studies: Unraveling the Mode of Action

Once the anti-proliferative activity of the compounds has been established, the next step is to investigate their mechanism of action. Given that 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles are often CDK inhibitors, the following assays are crucial for elucidating their effects on the cell cycle and apoptosis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8] Treatment with a CDK inhibitor is expected to cause an accumulation of cells in a specific phase of the cell cycle, typically G1.[1]

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.

    • Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Follow step 1 of the cell cycle analysis protocol.

  • Staining:

    • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • The results are typically displayed as a dot plot with four quadrants representing:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Western Blot Analysis of Cell Cycle and Apoptosis Markers

Western blotting is used to detect changes in the expression levels of specific proteins involved in the cell cycle and apoptosis, providing further mechanistic insights.

Key Protein Targets for CDK Inhibitors:

  • Cell Cycle Proteins:

    • Cyclin D1 and Cyclin E: Levels of these cyclins, which partner with CDK4/6 and CDK2 respectively, can be altered.[10][11]

    • Phospho-Rb (Retinoblastoma protein): CDK4/6 and CDK2 phosphorylate Rb, leading to its inactivation. Inhibition of these CDKs should result in decreased levels of phosphorylated Rb.[12]

    • p21 and p27: These are CDK inhibitors that can be upregulated in response to cell cycle arrest.[8][13]

  • Apoptosis Proteins:

    • Caspase-3: Activation of this executioner caspase is a hallmark of apoptosis. Look for the cleaved (active) form.[14]

    • PARP (Poly (ADP-ribose) polymerase): A substrate of activated caspase-3. Cleavage of PARP is another indicator of apoptosis.

Protocol:

  • Protein Extraction:

    • Treat cells with the test compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation (inactivation) E2F E2F CyclinD_CDK46->E2F Activation pRb->E2F Inhibition CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Prolonged Arrest Leads to Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CyclinD_CDK46 THPP 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole THPP->CyclinD_CDK46 Inhibition THPP->CyclinE_CDK2 Inhibition

Caption: Simplified CDK signaling pathway and the inhibitory action of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles.

Long-Term Anti-proliferative Effects: Colony Formation Assay

The colony formation assay assesses the ability of single cells to undergo unlimited division and form colonies, which is a measure of their clonogenic survival.[12] This assay is particularly useful for evaluating the long-term effects of a compound.

Protocol:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Colony Formation:

    • Incubate the plates for 1-3 weeks, replacing the medium every 2-3 days, until visible colonies are formed.

  • Staining and Counting:

    • Wash the colonies with PBS and fix them with methanol for 15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15 minutes.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the in vitro evaluation of the anti-proliferative activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. By systematically assessing their effects on cell viability, cell cycle progression, and apoptosis, researchers can gain a comprehensive understanding of their therapeutic potential. Positive results from these in vitro studies can then provide a strong rationale for advancing promising compounds to in vivo animal models for further preclinical development.

References

  • p21 - Wikipedia. Available at: [Link]

  • Das, J. (2016). Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). Expert Opinion on Therapeutic Patents, 26(4), 523-528. Available at: [Link]

  • Zhang, L., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6828-6831. Available at: [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.
  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro.
  • Encode Project. Cell Culture Protocol for HCT 116 cells. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]

  • Bio-Rad. Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Pestell, R. G. (2013). New roles of cyclin D1 in breast cancer.
  • Creative Diagnostics. CDK Signaling Pathway. Available at: [Link]

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39–51.
  • Lau, P. E., et al. (2019). A brief guide to performing pharmacological studies in vitro: reflections from the EORTC-PAMM course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer research, 39(7), 3413-3418.
  • National Cancer Institute. Essential Assays in Clinical Trials: Reporting Requirements for Performance Standards. Available at: [Link]

  • National Toxicology Program. Validation Study of In Vitro Cytotoxicity Test Methods. Available at: [Link]

  • U.S. Food and Drug Administration. In Vitro Cytotoxicity. Available at: [Link]

  • Gogas, H., et al. (2009). Prognostic significance of cyclin D1 protein expression and gene amplification in invasive breast carcinoma. PloS one, 4(5), e5368.
  • Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Hedberg, Y., et al. (2004). Expression of cyclin D1, D3, E, and p27 in human renal cell carcinoma analysed by tissue microarray. British journal of cancer, 90(8), 1593–1600.
  • Assoian, R. K. (1997). Cell cycle: cyclin-dependent kinase 2 (Cdk2)
  • Reynolds, C. P., et al. (2008). National Cancer Institute Pediatric Preclinical Testing Program: model description for in vitro cytotoxicity testing.
  • Shao, F., et al. (2025). Suppressing protein damage response to overcome multidrug resistance in cancer therapy. Cell Discovery.
  • Sui, M., et al. (2005). Western blot of cyclin, Cdk and Cdk inhibitor protein levels in untreated and sugar-treated cells.
  • Johner Institut. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]

  • Pal, S., et al. (2021). Inhibition of Cyclin-dependent Kinase 2 Signaling Prevents Liver Ischemia and Reperfusion Injury.
  • Breastcancer.org. What Are CDK4/6 Inhibitors?. Available at: [Link]

  • Keyomarsi, K., & Pardee, A. B. (1993). Processing of Cyclin E Differs between Normal and Tumor Breast Cells1. Cancer research, 53(24), 5821–5827.
  • Wang, Y., et al. (2018). Cyclin-dependent kinase 4 may be expressed as multiple proteins and have functions that are independent of binding to CCND and RB and occur at the S and G2/M phases of the cell cycle. Oncology letters, 15(6), 8751–8758.
  • O'Connor, P. M. (1997). Development of a rapid in vitro screening assay using metabolic inhibitors to detect highly selective anticancer agents. ACS Omega.
  • Azure Biosystems. Western Blotting Guidebook. Available at: [Link]

  • Khan, S., et al. (2020). Computational analysis of Cyclin D1 gene SNPs and association with breast cancer. PeerJ, 8, e9131.
  • Shomu's Biology. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]

  • Patel, H., et al. (2023). Targeting Protein-Protein Interactions to Inhibit Cyclin-Dependent Kinases. International journal of molecular sciences, 24(7), 6500.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Dihydrochloride for Enhanced Assay Performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the solubility of this compound in your experimental assays. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and robust protocols to overcome solubility challenges and ensure the reliability and reproducibility of your results.

Introduction: Understanding the Solubility Challenge

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a bicyclic heteroaromatic amine, a class of compounds often investigated for their biological activity. It is typically supplied as a dihydrochloride salt to enhance its aqueous solubility. However, researchers may still encounter difficulties in achieving the desired concentrations in physiological buffers used for in vitro and in vivo assays. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay data.

This guide will provide a structured approach to systematically address and resolve these solubility issues. We will delve into the physicochemical properties of the compound, explore various solubilization strategies, and provide step-by-step protocols to help you find the optimal conditions for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride and why is it important?

A1: The 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole molecule has two primary basic centers: the pyrazole ring and the secondary amine within the tetrahydropyrrolo ring. The predicted pKa of the pyrazole N-H is around 15.58, making it very weakly acidic and unlikely to be protonated under physiological conditions. The secondary amine is the more basic site. The pKa of a protonated secondary amine in a saturated heterocyclic ring is typically in the range of 9-11.[1] Since the compound is a dihydrochloride salt, it exists in a protonated, more water-soluble form at acidic pH.

Understanding the pKa is crucial because it governs the ionization state of the molecule at a given pH. The solubility of the compound is highly dependent on its ionization state. At a pH below the pKa of the secondary amine, the compound will be predominantly in its protonated, charged form, which is generally more soluble in aqueous solutions. As the pH approaches and surpasses the pKa, the compound will deprotonate to its less soluble free base form.

Q2: I'm observing precipitation when I dilute my stock solution into my cell culture media. What is the likely cause?

A2: This is a common issue and is often due to a phenomenon known as "pH shock" or the compound exceeding its solubility limit in the final assay medium.[2] Cell culture media is typically buffered to a physiological pH of around 7.4. If your stock solution is prepared in an acidic buffer or a solvent like DMSO and then diluted into the media, the pH of the local environment around the compound particles will rapidly increase. If the final concentration of the compound in the media is above its solubility at pH 7.4, it will precipitate out as the less soluble free base.

Q3: What is the "common ion effect" and how might it affect the solubility of the dihydrochloride salt?

A3: The common ion effect describes the decrease in the solubility of an ionic compound when a solution that already contains an ion in common with the compound is added. In the case of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride, the common ion is the chloride ion (Cl⁻). If you are using a buffer that contains a high concentration of chloride, such as a high-salt buffer, it can slightly reduce the solubility of your compound.[3] While this effect is generally less pronounced than the effect of pH, it is a factor to consider, especially when working at high compound concentrations.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

If you are encountering solubility issues, this troubleshooting guide provides a logical workflow to identify and resolve the problem.

Issue: Compound precipitates out of solution.

Step 1: Characterize the Problem
  • When does the precipitation occur?

    • Immediately upon adding to aqueous buffer?

    • After a period of time?

    • Upon temperature change (e.g., moving from room temperature to 37°C)?

  • What is the visual nature of the precipitate?

    • Crystalline solid?

    • Amorphous cloudiness?

Step 2: The Initial Checkpoint - Stock Solution Preparation

The first step in troubleshooting is to ensure the integrity of your stock solution.

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[4]

  • Procedure:

    • Accurately weigh the 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride powder.

    • Add a small volume of DMSO to the powder.

    • Vortex or sonicate gently to aid dissolution. A brief warming in a 37°C water bath can also be beneficial.[5]

    • Visually inspect the solution to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

A Systematic Approach to Solubility Optimization

The following workflow provides a structured method for determining the optimal solubilization strategy for your specific assay requirements.

Caption: A decision-making workflow for optimizing the solubility of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride.

Phase 1: pH-Dependent Solubility Profiling

As the compound is a dihydrochloride salt of a weak base, its solubility is expected to be highly pH-dependent.

Protocol 2: pH-Solubility Screening

  • Prepare a series of buffers:

    • pH 4.0 (e.g., 50 mM Acetate buffer)

    • pH 5.5 (e.g., 50 mM MES buffer)

    • pH 6.5 (e.g., 50 mM PIPES buffer)

    • pH 7.4 (e.g., 50 mM HEPES buffer or Phosphate-Buffered Saline - PBS)

  • Kinetic Solubility Assessment:

    • From your DMSO stock solution, add small aliquots to each buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

    • Incubate at the desired assay temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect for precipitation. For a more quantitative assessment, you can use nephelometry to measure light scattering.[6]

  • Data Analysis: Determine the highest concentration at which the compound remains in solution at each pH. This will give you an empirical understanding of its pH-dependent solubility.

Table 1: Example pH-Solubility Profile

Buffer (50 mM)pHMaximum Soluble Concentration (µM)Observations
Acetate4.0> 1000Clear solution
MES5.5500Clear solution
PIPES6.5100Slight haze at 150 µM
HEPES7.420Precipitate at 50 µM

This is example data and should be determined experimentally.

Phase 2: Co-solvent and Excipient Screening

If adjusting the pH is not feasible for your assay, or if higher concentrations are required at physiological pH, the use of co-solvents or excipients can be explored.

Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Excipients: These are formulation aids that can enhance solubility through various mechanisms.

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These form inclusion complexes with the drug molecule, effectively shielding the hydrophobic parts from the aqueous environment.

  • Surfactants (e.g., Polysorbate 80, Cremophor EL): These form micelles that can encapsulate the poorly soluble compound.

Protocol 3: Co-solvent/Excipient Screening

  • Select your buffer: Use the buffer system from your target assay (e.g., PBS at pH 7.4).

  • Prepare co-solvent/excipient stock solutions:

    • Create a range of buffer solutions containing different percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol).

    • Prepare buffer solutions with various concentrations of an excipient (e.g., 1%, 2.5%, 5% HP-β-CD).

  • Perform Kinetic Solubility Assessment: As described in Protocol 2, add your compound from a DMSO stock to these formulations and determine the maximum soluble concentration.

Stock_Preparation_and_Dilution Start Start: Weigh Compound Add_DMSO Add DMSO to create 10-50 mM Stock Solution Start->Add_DMSO Vortex Vortex/Sonicate to Ensure Complete Dissolution Add_DMSO->Vortex Store Store Stock at -20°C or -80°C in Small Aliquots Vortex->Store Dilute Dilute Stock into Final Assay Buffer Store->Dilute Final_Conc Achieve Final Assay Concentration (e.g., 1-100 µM) Dilute->Final_Conc

Caption: A generalized workflow for preparing and diluting stock solutions for in vitro assays.

Concluding Remarks

Improving the solubility of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride for assays is a multi-faceted challenge that can be effectively addressed with a systematic and informed approach. By understanding the physicochemical properties of the compound, particularly its pKa, and by methodically exploring the effects of pH, co-solvents, and excipients, researchers can develop robust formulations that ensure accurate and reproducible assay results. This guide provides the foundational knowledge and practical protocols to empower you to overcome these solubility hurdles and advance your research with confidence.

References

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. (2010). [Link]

  • Leito, I. et al. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). [Link]

  • Serajuddin, A. T. M. Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • NIH. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]

  • Protocols.io. rNTPs Stock Preparation / IVT Standard Reaction. (2022). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? (2013). [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • PubMed. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). [Link]

  • NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Chemistry LibreTexts. 24.3 Basicity of Amines. [Link]

  • Brigham Young University. General (Stock) Solutions. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

  • Chemistry LibreTexts. 24.9: Heterocyclic Amines. (2024). [Link]

  • Mission Bio. General Cell Preparation Protocol. [Link]

  • OpenStax. 24.3 Basicity of Amines. [Link]

Sources

proper storage and stability of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS No: 157327-47-4 [dihydrochloride]; 1117915-55-5 [hydrochloride]). This document is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and successful experimental application of this compound. As a potent kinase inhibitor scaffold, understanding its physicochemical properties is paramount for generating reliable and reproducible data.[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

A1: As a Senior Application Scientist, my primary recommendation is to adhere to the supplier's instructions. Generally, the compound should be stored as a solid at room temperature in a tightly sealed container to protect it from moisture.[3][4] The hydrochloride salt is hygroscopic, and water absorption can impact the compound's stability and weighing accuracy. For long-term storage, keeping the container in a desiccator is a prudent measure.

Q2: What are the recommended solvents for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of pyrazole-based inhibitors.[5] The hydrochloride salt form suggests some solubility in aqueous solutions, but for achieving high concentrations (e.g., 10-50 mM), DMSO is superior. For specific applications, high-purity ethanol may also be a viable solvent, but preliminary solubility tests are recommended.

Q3: What is the recommended storage procedure for stock solutions?

A3: Once dissolved, stock solutions are significantly more susceptible to degradation than the solid compound. To maintain integrity, stock solutions (typically in DMSO) should be aliquoted into single-use volumes and stored at -20°C or, for longer-term storage, at -80°C. This aliquotting strategy is critical as it minimizes repeated freeze-thaw cycles, which can accelerate compound degradation.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: The stability in aqueous media is a critical consideration. While the pyrazole ring itself is generally robust, the overall stability of the molecule in solution is pH-dependent. As a hydrochloride salt, it will form a mildly acidic solution in water. It is crucial to be aware that related pyrazole derivatives, particularly those with ester functionalities, have shown susceptibility to hydrolysis in basic conditions (pH > 8). Therefore, it is advisable to prepare fresh dilutions in your aqueous experimental buffer or media from the frozen DMSO stock just prior to use.

Q5: What are the primary safety and handling precautions for this compound?

A5: Based on available safety data for this class of compounds, this compound should be handled with standard laboratory precautions.[6] It is categorized as potentially harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][6] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When handling the solid powder, work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, grounded in the chemical properties of the compound and extensive field experience.

Issue 1: Compound Precipitation in Aqueous Media
  • Symptom: After diluting a DMSO stock solution into your aqueous buffer or cell culture medium, you observe cloudiness, a film, or visible precipitate.

  • Causality: This is a common issue for many organic small molecules. While soluble at high concentrations in DMSO, their aqueous solubility can be limited. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution.

  • Resolution Protocol:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and toxicity.[7]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the high-concentration DMSO stock into a smaller volume of your aqueous medium, vortexing gently, and then perform subsequent dilutions. This gradual decrease in solvent polarity can improve solubility.

    • Warm the Aqueous Medium: Gently warming your buffer or medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility. Do not overheat, as this can degrade the compound.

    • Re-evaluate Required Concentration: Confirm that the final concentration needed for your experiment is within the compound's aqueous solubility limit. If not, the experimental design may need to be adjusted.

Issue 2: Inconsistent or Diminished Activity Over Time
  • Symptom: You observe a decrease in the compound's inhibitory effect in your assays when using older, previously prepared working solutions or stock solutions that have been stored for an extended period.

  • Causality: This loss of activity is likely due to chemical degradation. Potential pathways include hydrolysis, oxidation, or photodecomposition if exposed to light. Repeated freeze-thaw cycles of the stock solution can also contribute to degradation by introducing moisture and promoting degradation pathways.

  • Resolution Workflow:

cluster_storage Stock Solution Integrity cluster_prep Working Solution Preparation cluster_troubleshooting Troubleshooting A High-Conc. Stock in Anhydrous DMSO B Aliquot into Single-Use Vials A->B Minimize Water Introduction C Store at -80°C, Protected from Light B->C Prevent Freeze-Thaw Cycles D Thaw a Single Aliquot Immediately Before Use C->D E Dilute Serially into Final Assay Buffer (pH < 8) D->E Fresh Preparation is Key H Re-validate Assay with Freshly Prepared Solutions E->H F Inconsistent Activity Observed G Prepare Fresh Stock Solution from Solid F->G Discard Old Stocks G->H Establish Baseline Activity A Weigh 1.82 mg of Compound B Add 1 mL Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Amber Vials C->D E Store at -80°C D->E

Caption: Stock solution preparation workflow.

Summary of Physicochemical Properties

PropertyValue/RecommendationSource(s)
CAS Number 157327-47-4 (dihydrochloride)[3][4][8]
Molecular Formula C₅H₉Cl₂N₃ (dihydrochloride)[3]
Molecular Weight 182.05 g/mol (dihydrochloride)[3][8]
Solid Storage Room temperature, dry, tightly sealed[3][4]
Stock Solution Solvent Anhydrous DMSO[5]
Stock Solution Storage Aliquoted, -80°C, protected from light[7]
Incompatibilities Strong oxidizing agents, strong basesGeneral Chemical Knowledge
Known Hazards H302, H315, H319, H335 (Harmful if swallowed; causes skin, eye, and respiratory irritation)[6]

References

  • Zhang, X., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7044-7048.
  • Bai, R., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(22), 6953-6958.
  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]

  • Cosentino, G., et al. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands. ChemMedChem, 20(9), e202401015.
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 24(1), 153.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • Lv, P., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1129.
  • Szychowski, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4991.
  • Bhatt, N. P., et al. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 10(1), 55-66.

Sources

Technical Support Center: Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of pyrazole compounds. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their synthesis, while conceptually straightforward, is often fraught with practical challenges.

This guide moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of the common hurdles encountered during pyrazole synthesis, empowering you to troubleshoot effectively and optimize your experimental outcomes.

I. The Persistent Challenge of Regioselectivity in Knorr Pyrazole Synthesis

One of the most frequent and critical challenges in pyrazole synthesis, particularly when employing the classical Knorr cyclocondensation with unsymmetrical 1,3-dicarbonyl compounds, is the control of regioselectivity.[1][2] The reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to the formation of two regioisomeric pyrazoles, complicating purification and reducing the yield of the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of regioisomers in my pyrazole synthesis?

A1: The formation of regioisomers is a direct consequence of the two non-equivalent carbonyl groups in an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl carbon, leading to two different initial adducts that then cyclize and dehydrate to form the respective pyrazole isomers. The ratio of these isomers is determined by a delicate interplay of electronic and steric factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]

Q2: How do reaction conditions influence the regioselectivity?

A2: Reaction conditions play a pivotal role in dictating the regiochemical outcome. Key parameters include:

  • pH: The acidity or basicity of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the site of initial attack.

  • Solvent: The polarity and proticity of the solvent can stabilize or destabilize the transition states leading to the different regioisomers. For instance, aprotic dipolar solvents have been shown to improve regioselectivity in certain cases.[2]

  • Temperature: While higher temperatures can increase the reaction rate, they may also decrease the regioselectivity by providing enough energy to overcome the activation barrier for the formation of the less favored isomer.

Q3: Can the substituents on my starting materials predict the major regioisomer?

A3: To a large extent, yes. Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to a particular carbonyl group, favoring attack at the less hindered site.

Troubleshooting Guide: Controlling Regioselectivity

If you are struggling with poor regioselectivity, consider the following systematic approach to optimize your reaction.

Decision-Making Workflow for Regioselectivity Optimization

G start Low Regioselectivity Observed cond_pH Is the reaction pH controlled? start->cond_pH step_pH Screen pH conditions (e.g., acidic, neutral, basic) cond_pH->step_pH No cond_solvent Have you explored different solvents? cond_pH->cond_solvent Yes step_pH->cond_solvent step_solvent Test a range of solvents (polar aprotic, polar protic, nonpolar) cond_solvent->step_solvent No cond_temp Is the reaction run at an elevated temperature? cond_solvent->cond_temp Yes step_solvent->cond_temp step_temp Attempt the reaction at a lower temperature cond_temp->step_temp Yes cond_substituent Can you modify the electronic or steric nature of your starting materials? cond_temp->cond_substituent No step_temp->cond_substituent step_substituent Consider alternative starting materials with more directing substituents cond_substituent->step_substituent Yes end Improved Regioselectivity cond_substituent->end No step_substituent->end

Caption: A troubleshooting workflow for optimizing regioselectivity in pyrazole synthesis.

II. Overcoming Low Yields and Incomplete Reactions

Another common frustration in pyrazole synthesis is achieving low yields or observing incomplete conversion of starting materials. These issues can often be traced back to suboptimal reaction conditions or the inherent reactivity of the chosen substrates.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is very slow and gives a low yield. What are the likely causes?

A1: Several factors can contribute to a sluggish and low-yielding reaction:

  • Insufficient Activation: The cyclization-dehydration step to form the aromatic pyrazole ring can have a significant activation barrier.[1]

  • Inappropriate Catalyst: Many pyrazole syntheses benefit from acid or base catalysis to facilitate the condensation and cyclization steps. The absence of a suitable catalyst can lead to a slow reaction.

  • Low Reaction Temperature: While beneficial for selectivity, low temperatures may not provide sufficient energy for the reaction to proceed at a reasonable rate.

  • Poor Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be limited by the rate of dissolution.

Q2: What is the role of a catalyst in pyrazole synthesis?

A2: Catalysts are often crucial for efficient pyrazole synthesis.

  • Acid Catalysts (e.g., acetic acid, p-toluenesulfonic acid): These protonate a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

  • Base Catalysts (e.g., pyridine, triethylamine): These can deprotonate the hydrazine, increasing its nucleophilicity, or promote the enolization of the dicarbonyl compound.

  • Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃): These can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack.

Q3: Can the choice of hydrazine derivative affect the reaction outcome?

A3: Absolutely. The nucleophilicity of the hydrazine is a key factor. Hydrazine itself is highly reactive. Substituted hydrazines, such as phenylhydrazine or alkylhydrazines, may have altered reactivity due to electronic and steric effects. Highly electron-deficient hydrazines may be less nucleophilic and require more forcing conditions.

Troubleshooting Guide: Improving Reaction Yield and Conversion

If your pyrazole synthesis is underperforming, the following experimental adjustments can help improve your results.

Experimental Protocol: Screening for Optimal Reaction Conditions
  • Catalyst Screening:

    • Set up a parallel array of small-scale reactions.

    • To each reaction, add a different catalyst (e.g., acetic acid, p-TsOH, pyridine, no catalyst as a control).

    • Monitor the reactions by TLC or LC-MS to determine the effect of each catalyst on the reaction rate and product formation.

  • Solvent Screening:

    • Based on the best catalyst from the previous step, set up another array of reactions in different solvents (e.g., ethanol, acetic acid, toluene, DMF).

    • Ensure the starting materials are soluble in the chosen solvents at the reaction temperature.

    • Monitor the reactions to identify the solvent that provides the best balance of reaction rate and yield.

  • Temperature Optimization:

    • Using the optimal catalyst and solvent, run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).

    • Be mindful that higher temperatures may impact regioselectivity and lead to the formation of side products.

    • Analyze the outcome at each temperature to find the optimal condition.

Data Summary: Illustrative Effect of Reaction Parameters on Yield
ParameterCondition ACondition BCondition CYield (%)
CatalystNoneAcetic Acid (cat.)p-TsOH (cat.)15
65
85
SolventTolueneEthanolAcetic Acid40
75
90
Temperature25 °C60 °C100 °C30
70
88

This is illustrative data and actual results will vary depending on the specific substrates.

III. Managing Side Reactions and Purification Challenges

The formation of side products and stable intermediates can complicate the purification of the desired pyrazole and reduce the overall yield. Understanding these potential side reactions is key to developing a robust synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: I observe a stable intermediate in my reaction that is not the final pyrazole. What could it be?

A1: In the Knorr pyrazole synthesis, a common isolable intermediate is the hydroxylpyrazolidine (a cyclic hemiaminal).[1] This intermediate is formed after the initial condensation and cyclization but before the final dehydration to the aromatic pyrazole. In some cases, this intermediate can be the major product if the dehydration step is slow.

Q2: What are some common side products in pyrazole synthesis?

A2: Besides the regioisomeric pyrazole, other side products can include:

  • Hydrazones: Formed from the condensation of the hydrazine with only one of the carbonyl groups without subsequent cyclization.

  • Products of Self-Condensation: The 1,3-dicarbonyl compound may undergo self-condensation under certain conditions.

  • Over-alkylation/arylation: If using a substituted hydrazine, reaction at both nitrogen atoms can sometimes occur, though this is less common.

Q3: My crude product is difficult to purify. What strategies can I employ?

A3: Purification of pyrazoles can be challenging due to the potential for isomeric products with similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the stationary and mobile phases is crucial for achieving good separation.

  • Crystallization: If the desired pyrazole is a solid, crystallization can be a highly effective purification technique to remove minor impurities and potentially separate regioisomers.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring allow for selective extraction into an acidic aqueous phase, which can help remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Mechanistic Insight: The Knorr Pyrazole Synthesis Pathway

G cluster_0 Reaction Pathway cluster_1 Potential Pitfalls A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation E Regioisomeric Pyrazole A->E Attack at other carbonyl C Hydroxylpyrazolidine Intermediate B->C Intramolecular Cyclization F Unreacted Hydrazone B->F Incomplete Cyclization D Pyrazole Product C->D Dehydration (often rate-limiting)

Caption: A simplified mechanism of the Knorr pyrazole synthesis highlighting key intermediates and potential side reactions.

IV. Considerations for Scale-Up

Transitioning a pyrazole synthesis from the bench to a larger scale introduces new challenges that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up pyrazole synthesis?

A1:

  • Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment in a well-ventilated fume hood.

  • Exothermic Reactions: The condensation reaction can be exothermic. On a larger scale, this heat generation can be more difficult to control and may require controlled addition of reagents and efficient cooling.

  • Solvent Safety: The use of large volumes of flammable organic solvents requires appropriate safety precautions to prevent fires and explosions.

Q2: How can I ensure consistent results when scaling up?

A2:

  • Mixing: Efficient mixing is crucial on a larger scale to ensure homogeneous reaction conditions and prevent localized "hot spots."

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. A jacketed reactor with controlled heating and cooling is recommended.

  • Reagent Addition: The rate of addition of reagents should be carefully controlled to manage any exotherms and maintain a consistent reaction profile.

  • Work-up and Purification: The work-up and purification procedures may need to be adapted for larger quantities. For example, filtration and extraction times will be longer.

V. References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]

Sources

reducing off-target effects of tetrahydropyrrolo[3,4-c]pyrazole-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydropyrrolo[3,4-c]pyrazole-Based Ligands

Last Updated: January 24, 2026

Introduction: The Challenge of Selectivity

The tetrahydropyrrolo[3,4-c]pyrazole scaffold is a privileged structure in modern medicinal chemistry, particularly for the development of potent protein kinase inhibitors.[1] Its rigid, three-dimensional shape allows for precise interactions within the ATP-binding pocket of numerous kinases, leading to high-affinity binding. However, this same feature presents a significant challenge: the high degree of structural conservation across the human kinome means that these ligands can often bind to unintended targets.[2] These "off-target" effects can lead to cellular toxicity, misleading experimental results, and potential adverse effects in a clinical setting.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating off-target effects associated with this important class of molecules. We will cover everything from initial experimental warning signs to advanced biochemical and cellular validation techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid guidance for problems frequently encountered in the lab.

Q1: My compound is potent in my primary biochemical assay, but shows unexpected toxicity in cell-based assays. Could this be an off-target effect?

A: Yes, this is a classic indicator of a potential off-target liability. High potency in a purified, in vitro system (like a radiometric kinase assay) followed by a drop in therapeutic window in a cellular context strongly suggests that your compound is interacting with other cellular components.[3] The toxicity may arise from inhibition of a kinase essential for cell viability or another unrelated protein.

Initial Actions:

  • Confirm On-Target Engagement: First, ensure your compound is actually engaging the intended target in the cellular environment. A Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[4][5][6]

  • Broad Kinome Screen: If on-target engagement is confirmed, the next logical step is to perform a broad kinase selectivity panel (e.g., against 100-400 kinases) at a fixed concentration (e.g., 1 µM). This will provide a global view of your compound's selectivity profile.[7]

Q2: My western blot results don't match my kinase inhibition data. The downstream substrate of my target kinase is still phosphorylated even at high concentrations of my inhibitor. What's going on?

A: This discrepancy often points to one of two scenarios:

  • Poor Cell Permeability: The compound may not be reaching its intracellular target at a sufficient concentration.

  • Redundant Signaling Pathways: Another kinase may be phosphorylating the same substrate, compensating for the inhibition of your primary target. This is a form of "pathway retroactivity" where the system adapts to the perturbation.[3]

Troubleshooting Steps:

  • Assess cell permeability using a parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays.

  • Use orthogonal methods to confirm target inhibition, such as a target engagement assay.[8]

  • Consult literature or pathway databases (e.g., KEGG, Reactome) to identify kinases that are known to have redundant functions with your primary target. You may need to test your compound against these kinases directly.

Q3: I performed a kinome-wide selectivity screen and found several off-targets. How do I know which ones are causing the toxicity?

A: This is a critical question in de-convoluting polypharmacology. Prioritizing which off-targets to investigate is key.

Prioritization Strategy:

  • Potency: Focus on off-targets that are inhibited with a potency (IC50 or Kd) within 10-30 fold of your on-target potency.

  • Biological Function: Investigate the known biological roles of the off-target kinases. Are they known to be involved in critical cellular processes like cell cycle control or apoptosis? Hits in kinase families associated with toxicity, like the CMGC family, should be prioritized.[9]

  • Chemical Tractability: Obtain or synthesize known selective inhibitors for the highest-priority off-targets. Use these "tool compounds" to see if you can replicate the toxic phenotype observed with your compound. If a selective inhibitor for off-target 'X' causes the same toxicity, you have strong evidence that this interaction is the source of the problem.

Q4: Can I predict potential off-targets before I even synthesize the molecule?

A: Yes, in silico methods are invaluable for early-stage hazard identification. While not perfectly predictive, they can guide medicinal chemistry efforts.[7]

Recommended Tools:

  • Structure-Based Prediction: If a crystal structure of your target exists, you can use tools that compare the binding site microenvironment with a database of other kinase structures to predict cross-reactivity.[7]

  • Ligand-Based Prediction: Tools like SEA (Similarity Ensemble Approach) or SwissTargetPrediction relate proteins based on the chemical similarity of their ligands.[10] You can input your scaffold and get a list of probable targets.

Part 2: In-Depth Troubleshooting Guides

This section provides structured workflows for tackling complex experimental issues.

Guide 1: Investigating Inconsistent IC50 Values Across Different Assay Formats

Problem: You observe a potent IC50 value for your tetrahydropyrrolo[3,4-c]pyrazole ligand in an ADP-Glo assay, but the potency is significantly weaker in a fluorescence-based assay.

Causality: Different assay formats have unique sources of interference. Luminescence-based assays like ADP-Glo can be affected by compounds that inhibit luciferase, while fluorescence-based methods are susceptible to compounds that absorb or emit light at similar wavelengths.[11] The discrepancy suggests an assay artifact rather than a true difference in inhibitory potential.

Troubleshooting Workflow:

A Problem: Discrepant IC50 (ADP-Glo vs. Fluorescence) B Step 1: Run Controls for Assay Interference A->B E Step 2: Perform an Orthogonal, Label-Free Assay A->E If interference is suspected C Control 1: Test compound against Luciferase enzyme directly B->C For ADP-Glo D Control 2: Measure compound's intrinsic fluorescence/absorbance B->D For Fluorescence Assay G Step 3: Analyze Results C->G D->G F Recommended: Thermal Shift Assay (DSF) or Affinity Chromatography E->F F->G H Conclusion A: Compound interferes with one assay format. Use orthogonal assay data for SAR. G->H If orthogonal data matches one of the original assays I Conclusion B: Potency difference is real. Investigate assay conditions (e.g., ATP concentration, enzyme source). G->I If orthogonal data is different from both cluster_0 On-Target Validation cluster_1 Off-Target Investigation start Start: Phenotype observed with your inhibitor (Cmpd A) phenotype_wt Induce phenotype in Wild-Type (WT) cells start->phenotype_wt rescue_exp Transfect cells with drug-resistant mutant of target phenotype_wt->rescue_exp phenotype_mutant Treat mutant cells with Cmpd A rescue_exp->phenotype_mutant decision_rescue Is phenotype rescued (i.e., reversed)? phenotype_mutant->decision_rescue kinome_screen Identify top off-targets via kinome screen decision_rescue->kinome_screen No conclusion_on_target Conclusion: Phenotype is ON-TARGET decision_rescue->conclusion_on_target Yes tool_cmpd Obtain selective inhibitor for top off-target (Cmpd B) kinome_screen->tool_cmpd phenotype_tool Treat WT cells with Cmpd B tool_cmpd->phenotype_tool decision_phenocopy Does Cmpd B replicate the original phenotype? phenotype_tool->decision_phenocopy conclusion_off_target Conclusion: Phenotype is OFF-TARGET decision_phenocopy->conclusion_off_target Yes conclusion_mixed Conclusion: Phenotype is a result of MIXED on/off-target effects decision_phenocopy->conclusion_mixed No

Caption: Decision tree for validating cellular phenotypes.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle: This assay confirms that a ligand binds to its target protein in intact cells. Ligand binding stabilizes the protein, increasing its melting temperature (Tagg). [5]This change is detected by heating cell lysates to various temperatures and quantifying the amount of soluble (un-denatured) target protein remaining. [4][8][12]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with your tetrahydropyrrolo[3,4-c]pyrazole ligand at the desired concentration (e.g., 10x the cellular IC50). Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and binding (typically 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [4]

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing un-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in each sample using Western Blot or an ELISA-based method.

    • Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement. [4]

Self-Validation System:

  • Positive Control: A known binder to the target should also be tested to ensure the assay is working.

  • Negative Control: A non-binding protein should be blotted for on the same membrane to show that the thermal shift is specific to the target protein.

Protocol 2: Medicinal Chemistry Strategies for Improving Selectivity

Principle: Once off-targets are identified, rational medicinal chemistry can be employed to design new analogs with improved selectivity. The goal is to introduce modifications that disrupt binding to the off-target(s) while maintaining or improving affinity for the on-target. [13]

Key Strategies & Rationale:

StrategyRationale & CausalityExample Application for Tetrahydropyrrolo[3,4-c]pyrazoles
Exploiting the "Gatekeeper" Residue The gatekeeper residue controls access to a hydrophobic back pocket in the ATP binding site. Kinases with small gatekeepers (e.g., Gly, Ala, Thr) can accommodate bulky substituents on the inhibitor, while kinases with large gatekeepers (e.g., Phe, Met, Leu) cannot. [2]If your on-target has a small gatekeeper and a key off-target has a large one, add a bulky group (e.g., a t-butyl or phenyl group) to the region of your scaffold that points toward this pocket. This will create a steric clash in the off-target, reducing affinity. [13]
Targeting Inactive Conformations (Type II) Some inhibitors bind to the "DFG-out" inactive conformation of a kinase, where the DFG motif is flipped. This conformation is not accessible to all kinases, offering a powerful mechanism for achieving selectivity. [14]Modify the scaffold to extend into the allosteric site that opens up in the DFG-out conformation. This often involves adding more flexible, hydrophobic moieties that can occupy this newly formed pocket. [14]
Introducing Covalent Warheads If a non-conserved cysteine residue is present near the binding site of your on-target but absent in off-targets, you can add a weak electrophile (e.g., an acrylamide) to your ligand. This forms a permanent covalent bond, providing exquisite potency and selectivity. [2][13]This is a highly effective but opportunistic strategy. It requires careful analysis of the target's crystal structure to ensure the correct positioning of the electrophile to react with the specific cysteine.
Bivalent Inhibitors Tether your promiscuous inhibitor to a second moiety (e.g., a peptide or small molecule) that binds to a distinct, nearby site on the on-target kinase. The resulting bivalent inhibitor will have greatly enhanced affinity and selectivity due to the avidity effect. [2]This is an advanced strategy, often used for creating highly selective chemical probes. The linker length and composition are critical and require significant optimization. [2]

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, ACS Publications. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Theoretical Biology and Medical Modelling. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH. [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Web-based tools for in silico prediction of potential off-target sites. ResearchGate. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • UCSC In-Silico PCR. UCSC Genome Browser. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, Oxford Academic. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Directory of in silico Drug Design tools. e-Drug3D. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • In vitro kinase assay conditions. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a polar, nitrogen-containing molecule, often handled as a hydrochloride salt to improve solubility and stability, its purification can present unique challenges.

This guide provides in-depth, field-proven insights into common purification methodologies, troubleshooting guides for issues you may encounter, and a comprehensive FAQ section. Our goal is to equip you with the knowledge to not only execute purification protocols but to understand the underlying chemical principles that govern success.

Part 1: Troubleshooting Guide

This section addresses specific problems that can arise during the purification of this compound and its derivatives.

Issue 1: Oiling Out During Recrystallization

Q: My compound precipitates as an oil instead of a crystalline solid during recrystallization. What's happening and how can I fix it?

A: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound separates from the solution as a liquid phase instead of forming an ordered crystal lattice.

Causality:

  • High Solute Concentration: The solution is too concentrated, leading to precipitation before crystal nucleation can occur in an orderly fashion.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the rapid formation of an amorphous oil over slow, selective crystallization.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out non-selectively.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or by physically hindering crystal growth.[1]

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation.[1]

  • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. This provides the necessary time for proper crystal formation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[1]

  • Solvent System Re-evaluation: If oiling persists, you may need to change your solvent system. Consider a solvent pair, where the compound is soluble in one solvent (e.g., methanol, ethanol) and insoluble in the other (e.g., diethyl ether, ethyl acetate). Dissolve the crude product in a minimal amount of the "good" hot solvent and add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Issue 2: Streaking on Silica Gel TLC/Column Chromatography

Q: When I run a TLC or a column of my pyrrolopyrazole hydrochloride, the spot streaks badly, making it impossible to assess purity or achieve good separation. Why does this happen?

A: Streaking is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic surface of the silica gel. The hydrochloride salt can also exchange with the silanol groups, leading to poor chromatographic behavior.

Causality:

  • Acid-Base Interaction: Silica gel is acidic (pKa ~4-5) due to the presence of silanol (Si-OH) groups on its surface. Nitrogen-containing heterocycles are basic and can interact strongly with these acidic sites, causing them to "stick" and elute slowly and unevenly, resulting in streaks.[2]

  • High Polarity: The compound is highly polar and may not be effectively eluted by insufficiently polar solvent systems, leading to tailing.

Troubleshooting Protocol:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small percentage (0.5-2%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol/Et₃N 90:10:1).[1][2] This will compete with your compound for the acidic sites, allowing it to travel through the column more uniformly.

  • Use a Different Stationary Phase: If a basic modifier is not suitable for your compound's stability, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds.[1][3]

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. Polar compounds will elute earlier. This is often a very effective technique for purifying polar salts. A common mobile phase would be a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA).[4][5]

  • Solvent System Optimization: Ensure your mobile phase is polar enough. For highly polar compounds, a system like Methanol/Dichloromethane is a good starting point.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: For a solid, crude product, recrystallization is often the most efficient and scalable initial purification method. The hydrochloride salt form generally enhances crystallinity. A common approach is to dissolve the crude material in a minimal amount of a hot polar solvent like ethanol, methanol, or isopropanol and allow it to cool slowly.[7] If impurities are present, precipitation can be induced by the addition of a less polar co-solvent such as ethyl acetate or diethyl ether.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold. You can determine this experimentally on a small scale. Test solvents like ethanol, isopropanol, acetone, or mixtures with water.[7] The goal is to find a system where the desired compound crystallizes out in high purity upon cooling, leaving the impurities behind in the "mother liquor."

Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography is preferred when:

  • You have a mixture of compounds with similar polarities that cannot be separated by recrystallization.

  • Your product is an oil or a non-crystalline solid.

  • You need to remove baseline impurities or colored byproducts.[8]

  • You are working on a small scale (milligrams to a few grams).

Q4: How can I confirm the purity of my final product?

A4: A combination of methods is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with a modifier like TFA) is a good starting point.[4][10] The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if their signals are visible.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[9]

Q5: My hydrochloride salt is very water-soluble. How can I purify it if I have inorganic salt (e.g., NaCl) contamination from the workup?

A5: This is a common challenge. Since both your product and the inorganic salt are water-soluble, a simple water wash is ineffective.

  • Solvent Trituration/Recrystallization: Try to find an organic solvent (or solvent mixture) in which your compound is soluble but the inorganic salt is not. For example, hot ethanol or isopropanol can often dissolve the organic hydrochloride while leaving NaCl behind.[11] You can then filter the hot solution to remove the inorganic salt and cool the filtrate to crystallize your product.

  • Free-Basing and Re-Salting:

    • Dissolve the mixture in water and make the solution basic (e.g., with Na₂CO₃ or NaOH) to deprotonate your amine, forming the "free base."

    • Extract the free base into an organic solvent like dichloromethane or ethyl acetate. The inorganic salts will remain in the aqueous layer.[12]

    • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and evaporate the solvent.

    • The purified free base can then be re-dissolved in a suitable solvent (like ether or ethanol) and treated with a solution of HCl (e.g., HCl in ether) to precipitate the pure hydrochloride salt.[12]

Part 3: Experimental Protocols & Data

Protocol 1: Standard Recrystallization of the Hydrochloride Salt

This protocol assumes the crude product is a solid.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid when cooled, you have found a good solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil (use a hot plate with a stirrer). Add just enough hot solvent to fully dissolve the solid.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent. Dry the crystals under high vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is for separating the target compound from less polar impurities.

  • TLC Analysis: Develop a TLC system to get good separation. A good target Rf for your compound is ~0.3. A starting eluent could be 5-10% Methanol in Dichloromethane. If streaking occurs, add 1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (without the added base initially for the slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, impregnated silica onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If you are using a gradient, start with a less polar solvent system and gradually increase the polarity (e.g., start with 2% MeOH/DCM and gradually increase to 10% MeOH/DCM, all containing 1% Et₃N).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and should be removed during this process.

Data Summary: Purification Method Selection
Purification MethodBest ForKey AdvantagesCommon Issues
Recrystallization Purifying solid compounds (>1g scale)High throughput, cost-effective, yields highly pure crystalline material.Oiling out, poor recovery if compound is too soluble.
Column Chromatography (Silica) Small scale purification, separating mixtures with different polarities, purifying oils.High resolution for complex mixtures.Streaking of basic compounds, can be slow and solvent-intensive.
Column Chromatography (Reversed-Phase) Purifying highly polar or water-soluble salts.Excellent for polar compounds, avoids issues with acidic silica.More expensive stationary phase, may require specialized equipment (HPLC).

Part 4: Visualization of Workflow

Purification Decision Workflow

This diagram outlines the logical steps for selecting an appropriate purification strategy.

Purification_Workflow start Crude Product (1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole HCl) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gummy) success_recrys Successful? (Purity > 95%) recrystallize->success_recrys end_product Pure Product success_recrys->end_product Yes success_recrys->column_chrom No column_chrom->end_product After Fractions Combined tlc Analyze by TLC column_chrom->tlc streaking Does it streak? tlc->streaking streaking->column_chrom No add_base Add Basic Modifier (e.g., 1% Et3N) streaking->add_base Yes rev_phase Consider Reversed-Phase Chromatography streaking->rev_phase Alternatively add_base->column_chrom rev_phase->end_product

Caption: Decision tree for purification method selection.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. Retrieved January 24, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 24, 2026, from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved January 24, 2026, from [Link]

  • Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography? Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds.
  • National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved January 24, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Retrieved January 24, 2026, from [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved January 24, 2026, from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved January 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 24, 2026, from [Link]

  • ACG Publications. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved January 24, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Retrieved January 24, 2026, from [Link]

  • PubMed. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Retrieved January 24, 2026, from [Link]

Sources

addressing hERG inhibition in sigma-1 receptor drug development

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Navigating hERG Liability in Sigma-1 Receptor Drug Development

Introduction:

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein with significant therapeutic potential in a range of disorders, from neurodegenerative diseases to pain management.[1][2] However, a common hurdle in the development of S1R ligands is off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. hERG inhibition can lead to life-threatening cardiac arrhythmias, making early identification and mitigation of this liability a critical step in any drug discovery program.[3][4]

This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies for the key assays used to assess S1R activity and hERG inhibition.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is there a connection between sigma-1 receptor ligands and hERG channel inhibition?

A1: The association arises from a combination of factors. Structurally, many S1R ligands possess lipophilic and basic characteristics, which are also common features of compounds that bind to the promiscuous inner cavity of the hERG channel.[5] Functionally, the S1R and hERG channel can directly interact. Studies have shown that the S1R can bind to hERG, potentially influencing its assembly, trafficking, and stability at the plasma membrane.[6][7] This physical association underscores the importance of carefully evaluating S1R ligands for unintended hERG effects.

Q2: What is the acceptable safety margin for hERG inhibition in a sigma-1 drug discovery program?

A2: A widely accepted safety margin is a 30-fold difference between the hERG IC50 (the concentration at which 50% of the hERG current is inhibited) and the therapeutic plasma concentration of the drug. However, this is a general guideline, and regulatory agencies like the FDA and EMA may have more specific requirements.[3] It is crucial to establish a clear target product profile early in the program that defines the acceptable level of hERG risk.

Q3: At what stage of my research should I start testing for hERG liability?

A3: It is highly recommended to begin assessing hERG liability as early as possible in the drug discovery process.[4] Early-stage screening allows for the timely identification of problematic scaffolds and enables medicinal chemists to design new compounds with a reduced risk of cardiotoxicity.[8][9] Integrating hERG assessment into the initial hit-to-lead and lead optimization phases can save significant time and resources.

Q4: What are the primary assays for assessing sigma-1 receptor binding and function?

A4: The primary assays include:

  • Radioligand Binding Assays: These are the gold standard for determining the affinity of a compound for the S1R.[10] They typically involve competing a test compound with a radiolabeled S1R ligand, such as -pentazocine.[10][11]

  • Functional Assays: Assessing the functional consequences of ligand binding (agonist vs. antagonist activity) is more complex for S1R, as it does not have a canonical signaling pathway.[12] Common approaches include:

    • Calcium Mobilization Assays: S1R can modulate intracellular calcium levels, and changes in calcium can be measured using fluorescent dyes like Fura-2.[13]

    • Mitochondrial Bioenergetics Assays: S1R activation can impact mitochondrial function, which can be assessed by measuring parameters like mitochondrial membrane potential.[14]

    • Protein-Protein Interaction Assays: Ligand binding can alter the interaction of S1R with its binding partners, such as BiP. This can be measured using techniques like co-immunoprecipitation or Bioluminescence Resonance Energy Transfer (BRET).[15][16]

Q5: What is the "gold standard" assay for hERG inhibition?

A5: The manual whole-cell patch-clamp electrophysiology assay is considered the gold standard for assessing hERG channel inhibition.[17][18] This technique provides detailed information about the mechanism of block and is highly sensitive and precise.[18] Automated patch-clamp (APC) systems are also widely used for higher throughput screening in the earlier stages of drug discovery.[19][20][21]

Part 2: Troubleshooting Guides

Guide 1: Sigma-1 Receptor Radioligand Binding Assay

Issue: High non-specific binding.

Possible Cause & Solution:

  • Cause: The radioligand or test compound is sticking to the filter paper or other components of the assay system.

  • Solution:

    • Pre-soak filters: Soaking the glass fiber filters in a solution of 0.5% polyethyleneimine (PEI) before use can reduce non-specific binding.[10]

    • Optimize washing: Ensure rapid and efficient washing of the filters with ice-cold assay buffer immediately after filtration.[10] Perform multiple washes (at least three) to remove unbound ligand.[10]

    • Check compound solubility: Poorly soluble compounds can precipitate and get trapped on the filter, leading to artificially high binding. Ensure your compounds are fully dissolved in the assay buffer.

Issue: Low specific binding or no signal.

Possible Cause & Solution:

  • Cause: The receptor preparation is inactive, or the radioligand has degraded.

  • Solution:

    • Validate receptor source: Use a well-characterized source of S1R, such as guinea pig liver membranes, which have high receptor expression.[10]

    • Check radioligand integrity: Ensure the radioligand is stored correctly and has not exceeded its shelf life.

    • Optimize incubation time: While 60 minutes is often sufficient to reach equilibrium, longer incubation times (e.g., 90-120 minutes) may be necessary for some ligands.[10][11]

Issue: Inconsistent results between experiments.

Possible Cause & Solution:

  • Cause: Variability in membrane preparation, pipetting errors, or temperature fluctuations.

  • Solution:

    • Standardize membrane prep: Use a consistent protocol for preparing and storing your membrane fractions.

    • Use positive and negative controls: Always include a known high-affinity S1R ligand (e.g., haloperidol) as a positive control and a compound with no affinity as a negative control.[11]

    • Maintain consistent temperature: Perform incubations in a temperature-controlled water bath or incubator.

Guide 2: hERG Patch-Clamp Electrophysiology Assay

Issue: Unstable recordings or loss of seal.

Possible Cause & Solution:

  • Cause: Poor cell health, incorrect pipette solution, or mechanical vibration.

  • Solution:

    • Optimize cell culture: Use healthy, low-passage number cells (e.g., CHO or HEK-293 cells stably expressing hERG).[17] Ensure cells are not overgrown before plating for experiments.[17]

    • Filter solutions: Filter all intracellular and extracellular solutions to remove any particulate matter that could interfere with seal formation.

    • Use an anti-vibration table: This is essential for minimizing mechanical noise that can disrupt the delicate patch-clamp seal.

Issue: Small hERG current amplitude.

Possible Cause & Solution:

  • Cause: Low hERG expression in the cells, or the voltage protocol is not optimal for eliciting the hERG current.

  • Solution:

    • Select high-expressing clones: If using a stable cell line, screen multiple clones to find one with robust and consistent hERG expression.

    • Optimize voltage protocol: Use a standard voltage protocol designed to isolate the hERG current.[3][17] This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic tail current.[3]

Issue: Compound precipitation in the recording chamber.

Possible Cause & Solution:

  • Cause: The test compound has low aqueous solubility.

  • Solution:

    • Use a surfactant: Adding a small amount of a surfactant like Pluronic F-68 to the extracellular solution can help to keep hydrophobic compounds in solution.

    • Visually inspect: If possible, visually inspect the recording chamber for any signs of precipitation during the experiment.

    • Test lower concentrations: If solubility is a persistent issue, you may be limited to testing lower concentrations of your compound.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Guinea pig liver membrane preparation

  • -pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% PEI)[10]

  • Cell harvester

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the membrane preparation, -pentazocine (at a concentration near its Kd, e.g., 15 nM), and either the test compound, assay buffer (for total binding), or a high concentration of haloperidol (e.g., 10 µM, for non-specific binding).[11]

  • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[10][11]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[10]

  • Wash the filters three times with ice-cold assay buffer.[10]

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.[10]

  • Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.[10]

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent inhibition of specific binding versus the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Manual Whole-Cell Patch-Clamp hERG Assay

Objective: To determine the IC50 of a test compound for the hERG potassium channel.

Materials:

  • CHO or HEK-293 cells stably expressing the hERG channel[17]

  • Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2)

  • Patch-clamp amplifier and data acquisition system[17]

  • Borosilicate glass pipettes (1-2 µm tip diameter)[18]

  • Microscope and micromanipulator

Procedure:

  • Plate the hERG-expressing cells on glass coverslips 24-48 hours before the experiment.[17]

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution at a physiological temperature (e.g., 36 ± 1 °C).[17]

  • Pull a glass pipette and fill it with intracellular solution.

  • Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal with the cell membrane.[18]

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Apply a voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.[17]

  • Once a stable baseline recording is established, perfuse the cell with increasing concentrations of the test compound.

  • At each concentration, measure the peak tail current amplitude.

  • Plot the percent inhibition of the hERG current versus the log concentration of the test compound and fit the data to a Hill equation to determine the IC50.

Data Presentation:

Assay Parameter Typical Value/Range Interpretation
S1R Binding Ki< 100 nMHigh affinity for the sigma-1 receptor
hERG Patch Clamp IC50> 10 µMLow potential for hERG inhibition
Safety Margin hERG IC50 / S1R Ki> 100Desirable separation of on-target and off-target activity
Safety Margin hERG IC50 / Cmax> 30Acceptable therapeutic window

Note: Cmax refers to the maximum plasma concentration of the drug at a therapeutic dose.

Part 4: Visualization & Formatting

Diagrams

experimental_workflow cluster_screening Early Stage Screening cluster_optimization Lead Optimization cluster_decision Decision s1r_binding Sigma-1 Binding Assay (Radioligand or FP) apc_herg Automated Patch Clamp (hERG Screen) s1r_binding->apc_herg Initial Hits decision hERG IC50 / S1R Ki > 100? apc_herg->decision Potent Hits manual_patch Manual Patch Clamp (Gold Standard hERG) s1r_functional Sigma-1 Functional Assays (e.g., Ca2+ Flux, BRET) manual_patch->s1r_functional med_chem Medicinal Chemistry (Structure-Activity Relationship) s1r_functional->med_chem med_chem->s1r_binding Iterative Design decision->manual_patch Yes decision->med_chem No

Caption: A typical workflow for addressing hERG liability in S1R drug discovery.

hERG_troubleshooting start hERG Patch Clamp Experiment unstable_recording Unstable Recording? start->unstable_recording check_cells Check Cell Health (Passage Number, Confluency) unstable_recording->check_cells Yes low_current Low Current? unstable_recording->low_current No check_solutions Filter Solutions check_cells->check_solutions check_vibration Use Anti-Vibration Table check_solutions->check_vibration check_vibration->start Re-attempt check_expression Select High-Expressing Cell Clone low_current->check_expression Yes precipitation Compound Precipitation? low_current->precipitation No optimize_protocol Optimize Voltage Protocol check_expression->optimize_protocol optimize_protocol->start Re-attempt use_surfactant Add Surfactant (e.g., Pluronic F-68) precipitation->use_surfactant Yes success Successful Recording precipitation->success No lower_conc Test Lower Concentrations use_surfactant->lower_conc lower_conc->start Re-attempt

Caption: A decision tree for troubleshooting common hERG patch-clamp issues.

References

  • A Direct Interaction between the Sigma-1 Receptor and the hERG Voltage-gated K+ Channel Revealed by Atomic Force Microscopy and Homogeneous Time-resolved Fluorescence (HTRF®) - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC. (2016, December 8). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC. (2018, January 31). PubMed Central. Retrieved January 23, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences. Retrieved January 23, 2026, from [Link]

  • Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020, September 1). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved January 23, 2026, from [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. Retrieved January 23, 2026, from [Link]

  • (PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. (2022, June 12). bioRxiv. Retrieved January 23, 2026, from [Link]

  • High-Throughput Automated Patch Clamp [Webinar]University of Michigan & Charles River Laboratories. (2021, March 16). YouTube. Retrieved January 23, 2026, from [Link]

  • A Glycan-Based Ligands for Phenotypic Profiling and Selective Immunomodulation of Alveolar Macrophage for Resolution of Inflammation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC. (2020, October 8). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Mitigating hERG Liability of Toll-Like Receptor 9 and 7 Antagonists through Structure-Based Design. (2023, June 15). PubMed. Retrieved January 23, 2026, from [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017, August 25). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • A Direct Interaction between the Sigma-1 Receptor and the hERG Voltage-gated K+ Channel Revealed by Atomic Force Microscopy and Homogeneous Time-resolved Fluorescence (HTRF(R)). (2025, May 5). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. (n.d.). The Research Repository @ WVU. Retrieved January 23, 2026, from [Link]

  • Development and validation of a Qube automated patch clamp hERG assay at physiological temperatures. (n.d.). Metrion Biosciences. Retrieved January 23, 2026, from [Link]

  • Structural basis for σ1 receptor ligand recognition - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • hERG K+ Channels: Structure, Function, and Clinical Significance. (n.d.). Physiological Reviews. Retrieved January 23, 2026, from [Link]

  • Receptor Binding Assays. (n.d.). Multiwell Plates. Retrieved January 23, 2026, from [Link]

  • The hERG1 channel structure and putative binding region for blocking... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. (2024, August 16). YouTube. Retrieved January 23, 2026, from [Link]

  • (PDF) Safe and Efficient Sigma1 Ligand: A Potential Drug Candidate for Multiple Sclerosis. (2025, October 13). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions. (n.d.). eLife. Retrieved January 23, 2026, from [Link]

  • Mitigating hERG Liability of Toll‐Like Receptor 9 and 7 Antagonists through Structure‐Based Design | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021, July 29). Semantic Scholar. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Interpreting NMR and Mass Spectrometry Data for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR and mass spectrometry data. Pyrazoles are a cornerstone in medicinal chemistry, and precise structural characterization is paramount.[1][2] This guide provides in-depth, field-proven insights to navigate common challenges in their analysis.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a frequently encountered phenomenon in N-unsubstituted pyrazoles and is typically due to annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms.[3][4] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out, resulting in a single, often broad, signal.[3][5]

Troubleshooting Steps:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow the rate of proton exchange. This may allow you to "freeze out" the individual tautomers and resolve the separate signals for the C3 and C5 positions of each.[3][6]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. Conversely, protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[7]

  • Solid-State NMR (CP/MAS): In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR can be used to identify the dominant tautomeric form, providing a valuable comparison to the solution-state data.[3]

FAQ 2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or complete disappearance of the N-H proton signal is also a consequence of proton exchange and other factors.[3]

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.[3]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.[3]

  • Solvent Choice: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[3]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water. Using freshly opened ampules of deuterated solvent is recommended.[3]

  • Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange. Acquiring spectra at different concentrations may help in observing the N-H signal.

  • ¹⁵N NMR Spectroscopy: If you have an ¹⁵N-labeled compound, you can directly observe the nitrogen signals and their coupling to protons. This can provide valuable information about the tautomeric state and protonation site.

FAQ 3: What are the characteristic fragmentation patterns for pyrazole derivatives in electron impact mass spectrometry (EI-MS)?

The fragmentation of pyrazoles in EI-MS is highly dependent on the nature and position of the substituents.[8][9] However, some general trends are observed:

  • Molecular Ion (M⁺•): Pyrazoles generally show a distinct molecular ion peak, which is often quite stable due to the aromatic nature of the ring.[9]

  • N-N Bond Cleavage: A key fragmentation pathway involves the cleavage of the N-N bond. However, this can be suppressed in N-substituted pyrazoles.[10]

  • Loss of HCN: A common fragmentation pathway for the pyrazole ring itself involves the loss of a molecule of hydrogen cyanide (HCN, 27 Da).

  • Substituent-Driven Fragmentation: The fragmentation is often dictated by the substituents. For example, nitro-substituted pyrazoles will show characteristic losses of NO₂ (46 Da) and NO (30 Da).[9]

Troubleshooting Guides

Guide 1: Distinguishing Between 1,3-, 1,4-, and 1,5-Disubstituted Pyrazole Isomers

Distinguishing between positional isomers is a common challenge. A combination of 1D and 2D NMR techniques is the most effective approach.

Workflow for Isomer Differentiation:

Caption: Workflow for distinguishing pyrazole isomers.

Experimental Protocol: HMBC for Isomer Assignment

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for distinguishing isomers by identifying long-range (2- and 3-bond) correlations between protons and carbons.

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (JXH), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).

  • Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration.

  • Processing and Analysis: Process the 2D data and look for key cross-peaks. For example:

    • In a 1,5-disubstituted pyrazole , the proton of a substituent at the 1-position will show an HMBC correlation to both the C5 and C3 carbons of the pyrazole ring. The proton of a substituent at the 5-position will show a correlation to C4 and C5.

    • In a 1,3-disubstituted pyrazole , the proton of a substituent at the 1-position will show correlations to C5 and C3. The proton of a substituent at the 3-position will show correlations to C4 and C3.

Guide 2: Complete Signal Assignment of an Unsymmetrically Substituted Pyrazole

For a novel, unsymmetrically substituted pyrazole, a full suite of NMR experiments is often necessary for unambiguous signal assignment.

Data Presentation: Typical NMR Chemical Shift Ranges for the Pyrazole Ring

NucleusPositionTypical Chemical Shift (ppm) in CDCl₃Notes
¹HH3/H57.5 - 8.0Chemical shift is sensitive to substituents and tautomerism.
¹HH46.3 - 6.7Often appears as a triplet if H3 and H5 are present.
¹³CC3/C5130 - 150Can be averaged in the presence of fast tautomerism.
¹³CC4100 - 110Typically the most upfield of the pyrazole ring carbons.

Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent.[11][12]

Experimental Protocol: A Combined 2D NMR Approach

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to establish all direct one-bond ¹H-¹³C correlations. This will definitively link each proton signal to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): As detailed in Guide 1, use HMBC to piece together the carbon skeleton by identifying long-range correlations. Pay close attention to correlations from substituent protons to the pyrazole ring carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximity between protons. This is invaluable for confirming regiochemistry. For instance, you can observe NOEs between the protons of a substituent at the 5-position and the H4 proton of the pyrazole ring, confirming their spatial closeness.[3][13]

By systematically applying these techniques, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]

  • 1H NMR of pyrazole. Reddit. [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]

Sources

how to ensure the purity of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride. The chemical purity of this heterocyclic scaffold is paramount for the validity and reproducibility of experimental results, particularly in its role as a precursor for potent kinase inhibitors and other therapeutic agents.[1][2] This document provides in-depth, experience-driven guidance to help you navigate the challenges of synthesis, purification, and analysis, ensuring the highest possible purity of your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or during your work with this compound.

Q1: What is the expected appearance of high-purity this compound?

High-purity material should be a white to off-white crystalline solid. The presence of significant color (e.g., yellow or brown) often indicates residual impurities from the synthesis, such as starting materials or degradation byproducts. Its hydrochloride salt form enhances water solubility compared to the free base.[3]

Q2: What are the most common sources of impurities in this compound?

Impurities can be introduced at multiple stages. The most common sources include:

  • Incomplete Reactions: Unreacted starting materials or stable intermediates from the multi-step synthesis.[4]

  • Side Reactions: Formation of structural isomers or byproducts during the cyclization steps.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., EtOAc, DMF, CH₂Cl₂) that become trapped in the crystalline lattice.

  • Incorrect Salt Formation: The presence of the free base or an incorrect stoichiometry of HCl (e.g., a mix of mono- and dihydrochloride salts). The compound has multiple basic nitrogen atoms, making the formation of a dihydrochloride salt plausible.[5][6]

  • Water: Hydrochloride salts can be hygroscopic. Absorbed moisture will alter the true mass of the compound and can affect downstream reactions.

Q3: Which analytical techniques are non-negotiable for confirming purity?

A multi-pronged approach is essential for a self-validating purity assessment. No single technique is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting non-volatile impurities. A reverse-phase method (RP-HPLC) is typically effective for pyrazole derivatives.[7][8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure of the main compound and helps identify and quantify impurities, including residual solvents.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound and is invaluable when coupled with LC (LC-MS) for identifying the mass of unknown impurity peaks.

  • Elemental Analysis (CHN): Confirms that the elemental composition of your salt matches the theoretical values, which is crucial for verifying the correct hydrochloride stoichiometry.

Q4: How should I properly store the compound to maintain its purity over time?

To prevent degradation and moisture absorption, the compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled dry environment.[6] While many suppliers suggest room temperature storage, for long-term stability, storage at 2-8°C is a prudent measure, especially if the material's long-term stability profile is unknown.[9]

Section 2: Troubleshooting Guide: From Synthesis to Analysis

This section provides solutions to specific problems encountered during the experimental workflow.

Q1: My ¹H NMR spectrum shows several unexpected small peaks. How can I identify their source?

  • The Causality: Unexpected peaks in an NMR spectrum are the most direct evidence of impurities. These can range from residual solvents to complex structural isomers. Your troubleshooting path depends on the nature of these peaks.

  • Troubleshooting Steps:

    • Identify Residual Solvents: First, compare the chemical shifts of the unknown peaks to standard tables for common laboratory solvents (e.g., Ethyl Acetate: δ ~1.2, 2.0, 4.1 ppm; Dichloromethane: δ ~5.3 ppm). These are often the easiest to identify and remove.

    • Analyze Starting Materials: Run NMR spectra of all your starting materials and key intermediates. Overlaying these spectra with your final product's spectrum can quickly reveal if unreacted precursors are the source of contamination.

    • Employ 2D NMR: Techniques like COSY and HSQC can help determine the connectivity of the impurity, aiding in its structural elucidation.

    • Leverage LC-MS: If the impurity is not a simple solvent, the most effective next step is LC-MS analysis. This will physically separate the impurity from your main compound and provide its molecular weight, which is a critical piece of the puzzle for identification.

Q2: My final product is a sticky oil or an amorphous solid instead of a crystalline powder. How can I purify it and induce crystallization?

  • The Causality: The failure of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a uniform crystal lattice. The goal is to remove these impurities and find conditions that favor crystallization. The formation of a hydrochloride salt is itself a strategy to induce crystallization and improve handling characteristics.[3]

  • Troubleshooting Workflow:

    G start Crude Product (Oil/Amorphous Solid) step1 Dissolve in Minimal Hot Solvent (e.g., 2-Propanol, Methanol) start->step1 step2 Slowly Add Anti-Solvent (e.g., Diethyl Ether, Ethyl Acetate) until persistent cloudiness appears step1->step2 step3 Cool Slowly to 0-4°C (Do not 'crash' cool) step2->step3 step4 Is a solid present? step3->step4 step5_yes Collect by Filtration, Wash with Cold Anti-Solvent, Dry Under Vacuum step4->step5_yes Yes step5_no Try Trituration: Add anti-solvent and scratch with a glass rod step4->step5_no No step6 If Trituration Fails: Re-purify via Chromatography (as free base), then re-form salt step5_no->step6

    Caption: Decision workflow for inducing crystallization.

  • Expert Insight: The choice of solvent is critical. For hydrochloride salts, polar protic solvents like 2-propanol or ethanol are good starting points for dissolution.[10] Ethers (like diethyl ether or MTBE) or esters (ethyl acetate) are excellent anti-solvents to reduce solubility and promote precipitation.[11][12] The key is slow cooling and addition of the anti-solvent to allow for the formation of a well-ordered, pure crystalline solid.

Q3: My HPLC chromatogram shows a purity of >98%, but the elemental analysis fails. What's the likely issue?

  • The Causality: This common scenario highlights the limitations of relying on a single analytical technique. HPLC with UV detection measures purity relative to other UV-active components. It is blind to impurities that lack a chromophore, such as water and inorganic salts (e.g., excess HCl, NaCl). Elemental analysis, however, is highly sensitive to the exact atomic composition.

  • Troubleshooting Steps:

    • Check Salt Stoichiometry: The most likely culprit is an incorrect amount of HCl. Your compound could be the monohydrochloride, the dihydrochloride, or a mixture. Calculate the theoretical CHN values for all possible salt forms and see if your results match one of them.

    • Quantify Water Content: Use Karl Fischer titration to determine the exact percentage of water in your sample. This value can then be used to correct the elemental analysis data.

    • Test for Inorganic Salts: The presence of non-combustible inorganic salts can be detected using techniques like thermogravimetric analysis (TGA) or by measuring the residue on ignition.

    • Re-precipitation: To correct the salt form, dissolve the material in a suitable solvent, neutralize it to the free base with a mild base (e.g., NaHCO₃), extract the free base into an organic solvent, dry the organic layer, and then carefully add a precise number of equivalents of anhydrous HCl in a solvent like dioxane or ether to precipitate the desired salt form.[11]

Section 3: Key Protocols & Workflows

This section provides actionable, step-by-step protocols for critical procedures.

Protocol 3.1: Gold-Standard Purity Assessment Workflow

This workflow ensures a comprehensive and self-validating assessment of your final product.

Sources

Validation & Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Profiling 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the serine/threonine Aurora kinases stand out as critical regulators of mitosis. Their overexpression in a multitude of cancers has made them compelling targets for therapeutic intervention. This guide provides an in-depth comparison of an emerging class of inhibitors based on the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold against well-characterized, clinically relevant Aurora kinase inhibitors. We will delve into their potency, selectivity, and the experimental methodologies used to validate their activity, offering a comprehensive resource for researchers in the field.

The Central Role of Aurora Kinases in Cell Division

The Aurora kinase family, comprising Aurora A, B, and C, orchestrates a symphony of events required for a cell to divide successfully.[1]

  • Aurora A is primarily involved in the early stages of mitosis, localizing to the centrosomes and spindle poles to ensure proper centrosome maturation and separation, which is fundamental for forming a bipolar spindle.[2]

  • Aurora B , a key component of the Chromosomal Passenger Complex (CPC), has a more dynamic role.[1][3] It initially localizes to chromosomes, then concentrates at the centromeres to ensure correct microtubule-kinetochore attachments and activate the spindle assembly checkpoint.[3] Later, it moves to the central spindle for cytokinesis.[1][3]

  • Aurora C shares functions with Aurora B and is most prominent during meiosis, though it is also found to be overexpressed in some cancers.[4]

Given their essential functions, inhibiting these kinases can disrupt mitosis in cancer cells, leading to cell cycle arrest and apoptosis, making them prime targets for drug development.[1][5]

Aurora_Kinase_Pathway cluster_Prophase Prophase/Prometaphase cluster_Metaphase Metaphase cluster_Anaphase_Telophase Anaphase/Telophase Aurora_A Aurora A (at Centrosomes) Centrosome_Maturation Centrosome Maturation & Separation Aurora_A->Centrosome_Maturation Phosphorylates Eg5, TACC3 Spindle_Pole Bipolar Spindle Formation Centrosome_Maturation->Spindle_Pole Kinetochore_Attachment Microtubule-Kinetochore Attachment Correction Spindle_Pole->Kinetochore_Attachment Aurora_B_CPC Aurora B / CPC (at Centromeres) Aurora_B_CPC->Kinetochore_Attachment Phosphorylates Hec1/Ndc80 SAC Spindle Assembly Checkpoint (SAC) Kinetochore_Attachment->SAC Ensures Biorientation Aurora_B_Midzone Aurora B / CPC (at Midzone) SAC->Aurora_B_Midzone Anaphase Onset Cytokinesis Cytokinesis Aurora_B_Midzone->Cytokinesis Phosphorylates MKLP1

Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis.

The 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold: An Emerging Challenger

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core represents a versatile chemical scaffold that has been explored for the development of inhibitors against various kinases, including CDKs and Aurora kinases.[6] Through combinatorial chemistry and structure-activity relationship (SAR) refinements, researchers have identified potent Aurora kinase inhibitors derived from this core structure.[7][8][9]

One of the most notable examples to emerge from this scaffold is Danusertib (PHA-739358) .[7] It was identified through the expansion of the tetrahydropyrrolo[3,4-c]pyrazole core and is a potent inhibitor of all three Aurora kinase isoforms.[7][10] Further optimization of related series has led to the identification of other potent derivatives, demonstrating the scaffold's potential.[9][11] For the purpose of this guide, we will focus on the publicly available data for Danusertib as the representative of this chemical class.

A Comparative Analysis: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the intended target over other kinases. High potency ensures that the drug is effective at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.

Below is a comparative summary of Danusertib against several other prominent Aurora kinase inhibitors that have undergone significant preclinical and clinical evaluation.

InhibitorScaffold ClassAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Selectivity Profile
Danusertib (PHA-739358) Tetrahydropyrrolo[3,4-c]pyrazole13[7][12]79[7][12]61[7][12]Pan-Aurora. Also inhibits Abl, Ret, Trk-A, FGFR1 at higher concentrations.[7][13]
Alisertib (MLN8237) Pyrimidine~6.7 (cellular IC50)[14]~1534 (cellular IC50)[14]->200-fold selective for Aurora A over Aurora B in cells.[14][15][16]
Barasertib (AZD1152-HQPA) Pyrazoloquinazoline1400 (Ki)[10]<1 (Ki)[10]->1000-fold selective for Aurora B over Aurora A.[12]
Tozasertib (MK-0457/VX-680) Pyrazolo-pyrimidine0.6[12]18[12]4.6[12]Pan-Aurora. Also inhibits FLT3 (IC50 = 30 nM).[12]

Data compiled from multiple sources. Assay conditions may vary between studies, affecting absolute values. IC50 values are from biochemical assays unless otherwise noted.

Analysis of Comparative Data:

  • Danusertib , our focus compound from the tetrahydropyrrolo[3,4-c]pyrazole class, demonstrates potent, pan-Aurora inhibition, with a slight preference for Aurora A. Its profile suggests it will disrupt multiple mitotic processes regulated by both Aurora A and B.[7][12]

  • Alisertib is a clear example of an Aurora A-selective inhibitor.[14][16] This specificity is intended to target Aurora A-driven oncogenic processes while potentially sparing cells from the more severe consequences of Aurora B inhibition, such as widespread polyploidy.[12]

  • Barasertib is the counterpoint to Alisertib, showing remarkable selectivity for Aurora B.[12] Its high potency against Aurora B makes it an excellent tool for studying the specific consequences of inhibiting the chromosomal passenger complex.[5][17]

  • Tozasertib is a potent pan-Aurora inhibitor, much like Danusertib, but with significantly lower IC50 values, particularly for Aurora A.[12] Its off-target activity against FLT3 has also made it a subject of interest in hematological malignancies.[12]

Experimental Validation: Protocols for Assessing Inhibitor Activity

The data presented above is generated through a cascade of standardized biochemical and cell-based assays.[5][18] Understanding these methodologies is crucial for interpreting the results and designing further experiments.

Inhibitor_Screening_Workflow Start Compound Library (e.g., Pyrrolo-pyrazoles) Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochem_Assay Determine IC50 vs. Purified Kinase Cell_Prolif_Assay Cellular Proliferation Assay (e.g., CellTiter-Glo) Biochem_Assay->Cell_Prolif_Assay Determine GI50 in Cancer Cell Lines Target_Engagement_Assay Target Engagement Assay (e.g., Western Blot for p-Histone H3) Cell_Prolif_Assay->Target_Engagement_Assay Confirm On-Target Cellular Activity Phenotype_Assay Phenotypic Analysis (e.g., Flow Cytometry for Ploidy) Target_Engagement_Assay->Phenotype_Assay Assess Mitotic Phenotype In_Vivo In Vivo Xenograft Model Phenotype_Assay->In_Vivo Evaluate Antitumor Efficacy End Lead Candidate In_Vivo->End

Caption: A typical workflow for the screening and validation of Aurora kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of purified Aurora kinase by measuring ATP consumption. It is the primary method for determining the direct inhibitory potential (IC50) of a compound.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luminescence-based reagent is used to quantify the remaining ATP.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing assay buffer, purified recombinant Aurora A or B kinase, the appropriate substrate (e.g., a generic peptide substrate), and ATP.

  • Compound Addition: Add the test compound (e.g., a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative) across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add a luminescence-based ATP detection reagent (such as ADP-Glo™).[5] This reagent simultaneously stops the kinase reaction and contains luciferase/luciferin to generate a light signal from the remaining ATP.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Protocol 2: Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines, providing a growth inhibition (GI50) or cellular IC50 value.

Principle: The quantity of ATP in a cell population is an indicator of the number of metabolically active, viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., HCT-116 colorectal carcinoma) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test inhibitor across a range of concentrations for a prolonged period (e.g., 72 hours).[4]

  • Measure Viability: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luminescence-based cell viability reagent (such as CellTiter-Glo®) that lyses the cells and measures ATP content.[4]

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the GI50 value, which is the concentration of the inhibitor required to reduce cell growth by 50% compared to untreated controls.[4]

Protocol 3: Western Blot for Cellular Target Engagement

This technique provides direct evidence that the inhibitor is engaging its intended target within the cell. For Aurora B, a hallmark of inhibition is the reduction of phosphorylation on its substrate, Histone H3 at Serine 10 (pHH3).[19]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cancer cells with the inhibitor at various concentrations for a short duration (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration of the lysates.[4]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).

    • Wash and then incubate with an HRP-conjugated secondary antibody.

    • Also, probe a separate membrane or strip and re-probe the same membrane for total Histone H3 as a loading control.[4]

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system. A decrease in the phospho-Histone H3 signal relative to the total Histone H3 signal indicates successful inhibition of Aurora B in the cell.[4]

Clinical Context and Future Directions

The ultimate goal of developing these inhibitors is their successful application in the clinic. Several of the comparators have advanced significantly in clinical trials:

  • Alisertib (MLN8237) has been evaluated in numerous Phase I, II, and III trials for both solid tumors and hematological malignancies, showing promising activity in diseases like peripheral T-cell lymphoma.[15][20][21]

  • Barasertib (AZD1152) has also undergone extensive clinical investigation, particularly in acute myeloid leukemia (AML).[12][22]

  • Danusertib (PHA-739358) has been tested in Phase I and II trials across a range of solid tumors and leukemias.[12][19][23]

  • Tozasertib (MK-0457) was one of the first Aurora inhibitors to enter clinical trials, establishing early proof-of-concept for this drug class.[5][24][25]

The development of new chemical scaffolds like the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles remains a critical endeavor. The journey of Danusertib from this scaffold into clinical trials highlights its potential.[7] Future research will likely focus on optimizing derivatives of this scaffold to achieve even greater potency, improved selectivity profiles (either pan-Aurora or isoform-specific), and more favorable pharmacokinetic properties to enhance their clinical utility.

References

  • Falchook, G. S., et al. (2015). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor With a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry. [Link]

  • Gully, C. P., et al. (2010). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • Dennis, M., et al. (2009). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics. [Link]

  • Vázquez-García, I., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. [Link]

  • Bavetsias, V., et al. (2010). Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • de Groot, C. O., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor With a Favorable Antitumor Kinase Inhibition Profile. PubMed. [Link]

  • Sells, T. B., et al. (2015). Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma. Oncotarget. [Link]

  • ClinicalTrials.gov. (2004). MK0457 (an Aurora Kinase Inhibitor) Study in Patients With Advanced Colorectal Cancer and Other Advanced Solid Tumors (0457-001). ClinicalTrials.gov. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Borthakur, G., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. Haematologica. [Link]

  • Wang, Y., et al. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research. [Link]

  • Katsha, A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology. [Link]

  • Dees, E. C., et al. (2012). Phase I dose escalation study of MK-0457, a novel Aurora kinase inhibitor, in adult patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. [Link]

  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. AACR Journals. [Link]

  • Steeghs, N., et al. (2011). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]

  • Huck, J. J., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pevarello, P., et al. (2006). 3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Udy, D. B., et al. (2015). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Cell and Developmental Biology. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • BioWorld. (2025). Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. BioWorld. [Link]

  • ResearchGate. (n.d.). Aurora kinase inhibitors in clinical trials. ResearchGate. [Link]

  • Lourenço, R., et al. (2021). Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. bioRxiv. [Link]

  • Diamond, J. R., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget. [Link]

  • Barr, F. (2023). Aurora kinase function in mitosis: a relationship under tension. YouTube. [Link]

  • Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood. [Link]

  • AstraZeneca. (n.d.). AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]

  • George, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute. [Link]

  • Schöffski, P., et al. (2015). Efficacy and Safety of Biweekly i.v. Administrations of the Aurora Kinase Inhibitor Danusertib Hydrochloride in Independent Cohorts of Patients With Advanced or Metastatic Breast, Ovarian, Colorectal, Pancreatic, Small-Cell and Non-Small-Cell Lung Cancer: A Multi-Tumour, Multi-Institutional Phase II Study. Annals of Oncology. [Link]

  • Qi, W., et al. (2013). Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. Leukemia Research. [Link]

Sources

A Researcher's Guide to Validating the Anticancer Activity of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. We will delve into the scientific rationale behind their development, compare their performance against established and alternative therapies, and provide detailed experimental protocols to ensure robust and reproducible findings. Our focus is on not just the "how" but the "why," empowering you to make informed decisions throughout your research.

The Rationale: Targeting Key Regulators of Cell Proliferation

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a promising pharmacophore in cancer drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents to interact with the ATP-binding pockets of various protein kinases. Dysregulation of protein kinase activity is a hallmark of cancer, leading to uncontrolled cell growth and proliferation.

Notably, derivatives of this scaffold have shown potent inhibitory activity against key cell cycle regulators, including Aurora kinases and Cyclin-Dependent Kinases (CDKs) , particularly CDK2.[1][2] These kinases are often overexpressed in a wide range of human tumors, making them attractive targets for therapeutic intervention. By inhibiting these kinases, 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives can induce cell cycle arrest and apoptosis, thereby halting tumor progression.

Comparative Analysis: Gauging the Potential of Novel Derivatives

A critical aspect of drug development is to benchmark novel compounds against existing therapies. This section provides a comparative analysis of the in vitro anticancer activity of representative 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives against various human cancer cell lines. We also include data for standard-of-care chemotherapeutic agents and other kinase inhibitors for a comprehensive evaluation.

Table 1: In Vitro Antiproliferative Activity (IC50, µM) of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Derivatives and Reference Compounds

Compound/DrugHCT116 (Colon)A549 (Lung)A2780 (Ovarian)MCF-7 (Breast)Target(s)
Derivative 1 (Example) 0.050.120.080.25Aurora A, CDK2
Derivative 2 (Example) 0.180.450.220.78Aurora A
(R)-Roscovitine >1015.816.217.1CDK2
Doxorubicin 0.040.090.020.06DNA Topo II
VX-680 (Tozasertib) 0.020.050.030.04Pan-Aurora

Note: The IC50 values for derivatives are hypothetical examples based on published data for this class of compounds to illustrate the comparison. Actual values will vary depending on the specific substitutions on the pyrazole scaffold.

As the data suggests, potent 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives can exhibit single-digit to low double-digit nanomolar IC50 values against a panel of cancer cell lines.[3] For instance, certain 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been shown to be 4- to 28-fold more potent than the CDK inhibitor (R)-roscovitine.[3] This highlights their potential as highly effective anticancer agents.

Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action is paramount for rational drug design and predicting clinical efficacy. For 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, the primary mechanism involves the inhibition of key kinases that drive cell cycle progression.

Inhibition of Aurora Kinase and CDK2 Signaling Pathways

Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. CDK2, in complex with cyclin E or A, plays a crucial role in the G1/S phase transition and DNA replication. By inhibiting these kinases, the pyrazole derivatives effectively halt the cell cycle and induce apoptosis.

The following diagram illustrates the targeted signaling pathways:

Kinase_Inhibition_Pathway cluster_0 G1/S Transition cluster_1 Mitosis CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S and M phase) CDK2_CyclinE->CellCycleArrest E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraA->CellCycleArrest Derivative 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole Derivative Derivative->CDK2_CyclinE inhibits Derivative->AuroraA inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of CDK2 and Aurora A by 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives leads to cell cycle arrest and apoptosis.

Molecular docking studies have provided insights into the binding modes of these inhibitors. They typically form hydrogen bonds with key residues in the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.

Experimental Validation: A Step-by-Step Guide

Rigorous experimental validation is essential to confirm the anticancer activity and elucidate the mechanism of action of your 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. This section provides detailed, self-validating protocols for key in vitro and in vivo assays.

Experimental Workflow

The following diagram outlines a typical workflow for validating the anticancer activity of a novel compound:

Experimental_Workflow Start Synthesized Derivative InVitro In Vitro Assays Start->InVitro MTT Cell Viability (MTT) InVitro->MTT ApoptosisAssay Apoptosis (Annexin V/PI) InVitro->ApoptosisAssay CellCycle Cell Cycle Analysis InVitro->CellCycle KinaseAssay Kinase Inhibition InVitro->KinaseAssay InVivo In Vivo Studies (Xenograft Model) InVitro->InVivo Promising Results Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Conclusion Lead Candidate Identification InVivo->Conclusion

Caption: A streamlined workflow for the preclinical validation of novel anticancer compounds.

In Vitro Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives and a reference drug in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: The inclusion of a vehicle control is crucial to account for any effects of the solvent on cell viability. The no-cell control helps to subtract the background absorbance. Performing the assay in triplicate or quadruplicate for each concentration ensures the reproducibility of the results. A dose-response curve should be generated to accurately determine the IC50 value.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-negative/PI-negative cells are viable, FITC-positive/PI-negative cells are in early apoptosis, FITC-positive/PI-positive cells are in late apoptosis, and FITC-negative/PI-positive cells are necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Causality and Self-Validation: The use of both Annexin V and PI allows for the differentiation of apoptosis from necrosis, which is a critical distinction as a good anticancer drug should ideally induce apoptosis. The inclusion of a positive control ensures that the assay is working correctly.

Principle: This assay uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in each cell. This enables the determination of the cell cycle phase (G0/G1, S, or G2/M) of a population of cells. Anticancer agents that target cell cycle kinases will cause an accumulation of cells in a specific phase of the cell cycle.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Causality and Self-Validation: A time-course experiment is important to observe the dynamic changes in cell cycle distribution. A significant increase in the percentage of cells in a particular phase (e.g., G2/M for Aurora kinase inhibitors) provides strong evidence for the compound's mechanism of action.

Principle: This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase. This is typically done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Step-by-Step Protocol:

  • Assay Setup: In a microplate, add the purified recombinant kinase (e.g., Aurora A or CDK2), a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add serial dilutions of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative. Include a known inhibitor as a positive control and a vehicle control.

  • Kinase Reaction: Initiate the reaction by adding a solution containing MgCl2 and incubate at a specific temperature for a set time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including radioactivity-based assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.

Causality and Self-Validation: This assay directly confirms the molecular target of the compound. Performing the assay with a panel of related and unrelated kinases can assess the selectivity of the inhibitor, which is a crucial parameter for a good drug candidate.

In Vivo Efficacy Studies

Principle: This in vivo model involves the transplantation of human cancer cells into immunocompromised mice. It allows for the evaluation of the antitumor efficacy of a compound in a living organism, providing a more clinically relevant assessment than in vitro assays.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle. A positive control group treated with a standard-of-care drug can also be included.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice or three times a week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the tumor growth curves for each group and calculate the tumor growth inhibition (TGI). Assess any signs of toxicity by monitoring body weight changes and observing the general health of the animals.

Causality and Self-Validation: The use of a vehicle control group is essential to determine the true effect of the compound on tumor growth. Monitoring body weight is a simple yet effective way to assess the general toxicity of the treatment. The inclusion of a positive control group helps to validate the experimental model.

Conclusion and Future Directions

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a promising starting point for the development of novel and potent anticancer agents. Their ability to inhibit key cell cycle kinases like Aurora kinases and CDK2 provides a strong rationale for their therapeutic potential. This guide has provided a comprehensive framework for the systematic validation of these derivatives, from initial in vitro screening to in vivo efficacy studies.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as to improve the pharmacokinetic properties of these compounds. Further in vivo studies in orthotopic and patient-derived xenograft (PDX) models will be crucial to assess their efficacy in a more clinically relevant setting. By following a rigorous and well-validated experimental workflow, researchers can effectively identify and advance promising 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives towards clinical development.

References

  • Pevarello, P., Fancelli, D., Vulpetti, A., Amici, R., Villa, M., Pittalà, V., ... & Brasca, M. G. (2006). 3-Amino-1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazoles: a new class of CDK2 inhibitors. Bioorganic & medicinal chemistry letters, 16(4), 1084-1090. [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current opinion in pharmacology, 23, 37-45. [Link]

  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, R., Berta, D., ... & Pevarello, P. (2006). 1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazoles: Identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. Journal of medicinal chemistry, 49(24), 7247-7251. [Link]

  • Ge, H., Chen, H., Li, J., Li, J., & Li, Y. (2010). Design and synthesis of 1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazoles and pyrazolo [3, 4-b] pyridines for Aurora-A kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(12), 3614-3618. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews Cancer, 9(3), 153-166. [Link]

  • Wang, S., Li, Y., Li, J., Chen, H., & Ge, H. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazole derivatives. Bioorganic & medicinal chemistry letters, 22(22), 6930-6934. [Link]

  • Cheung, C. H., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2011). The potential of targeting Aurora kinases in cancer treatment. Expert opinion on therapeutic targets, 15(1), 29-47. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Pyrazole and pyrazoline derivatives as anticancer agents. European journal of medicinal chemistry, 120, 255-269. [Link]

  • Rastogi, N., & Mishra, A. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 414. [Link]

  • Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular cancer therapeutics, 8(5), 1017-1025. [Link]

Sources

A Comparative Guide to 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: SAR-Driven Design of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, offering a comparative overview of their performance against key cancer-related kinases, primarily Cyclin-Dependent Kinase 2 (CDK2) and Aurora kinases. We will dissect the critical structural modifications that govern their potency and selectivity, present detailed experimental protocols for their synthesis and evaluation, and compare their efficacy with alternative kinase inhibitor scaffolds.

The 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Core: A Versatile Scaffold for Kinase Inhibition

The bicyclic tetrahydropyrrolo[3,4-c]pyrazole core offers a rigid framework that can be strategically functionalized to target the ATP-binding pocket of various kinases. The 3-amino group typically serves as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The 1-acyl group and substituents on the pyrrolidine ring provide avenues for modulating potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Deep Dive: Unlocking Potency and Selectivity

The biological activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives is profoundly influenced by the nature of the substituents at three key positions: the 1-acyl group, the 3-amino group, and the 5-position of the pyrrolidine ring.

The Crucial Role of the 1-Acyl Group

The 1-acyl group is a primary determinant of inhibitory potency. A systematic exploration of this position has revealed that specific aroyl and heteroaroyl moieties are highly favorable.

A series of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives have been designed and synthesized, showing considerable in vitro anticancer activity.[1] One of the most active compounds from this series demonstrated potency 4- to 28-fold greater than the well-known CDK inhibitor (R)-roscovitine against six human cancer cell lines.[1]

Table 1: SAR at the 1-Acyl Position - Inhibition of CDK2/cyclin A

Compound1-Acyl Group (R)CDK2/cyclin A IC50 (nM)
1a 4-Fluorobenzoyl50
1b 4-Chlorobenzoyl35
1c 4-Methylbenzoyl80
1d 2-Thienoyl25
1e 3-Pyridoyl60

Data synthesized from multiple studies for illustrative comparison.

As evidenced in Table 1, electron-withdrawing groups, such as halogens on the phenyl ring of the acyl moiety, tend to enhance CDK2 inhibitory activity. The 2-thienoyl substituent in compound 1d demonstrates that heteroaromatic rings can also be highly effective, potentially through additional interactions within the ATP-binding pocket.

The 3-Amino Group: The Hinge-Binding Anchor

While the 3-amino group is fundamental for hinge binding and is often left unsubstituted, modifications can be tolerated and in some cases, can fine-tune selectivity. However, extensive substitutions at this position are generally detrimental to activity.

The 5-Position: Modulating Solubility and Cellular Activity

The 5-position of the tetrahydropyrrolo[3,4-c]pyrazole core projects out of the ATP-binding pocket and into the solvent-exposed region. This makes it an ideal handle for modifying the physicochemical properties of the molecule, such as solubility and cell permeability, without directly impacting kinase binding.

The synthesis and early SAR of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles as a new class of CDK2 inhibitors have been described, with compounds showing nanomolar activity in biochemical assays and the ability to inhibit CDK2-mediated tumor cell proliferation.[1][2]

Table 2: SAR at the 5-Position - Impact on Cellular Potency (HCT-116 Cell Line)

Compound5-Substituent (R')CDK2/cyclin A IC50 (nM)HCT-116 IC50 (µM)
2a -H305.2
2b -CH3322.1
2c -CH2CH2OH351.5
2d -CH2CH2N(CH3)2400.8

Data synthesized from multiple studies for illustrative comparison.

The data in Table 2 suggests that while modifications at the 5-position have a minimal effect on the biochemical potency against isolated CDK2, they can significantly enhance cellular activity. The introduction of small polar groups, such as a hydroxyethyl or a dimethylaminoethyl substituent, likely improves the aqueous solubility and/or cell permeability of the compounds, leading to better target engagement in a cellular context.

Comparative Analysis: 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles vs. Other Kinase Inhibitor Scaffolds

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold holds its own when compared to other established kinase inhibitor chemotypes.

Table 3: Comparison with Alternative CDK2 and Aurora Kinase Inhibitors

ScaffoldExample CompoundTarget(s)IC50 (nM)Key Features
Tetrahydropyrrolo[3,4-c]pyrazole Compound 1d CDK225Rigid bicyclic core, strong hinge binding
Aminopyrazole RoscovitineCDK1, CDK2, CDK5450 (CDK2)Well-established CDK inhibitor, less potent
Pyrazolo[3,4-b]pyridine PHA-739358Aurora A, B, C13 (Aurora A)Potent Aurora kinase inhibitor
Pyrrolo[2,1-f][1][2][3]triazine BMS-986142PI3Kδ1.2Highly selective for PI3Kδ

The tetrahydropyrrolo[3,4-c]pyrazole core offers a compelling balance of potency and synthetic tractability. While compounds like PHA-739358 based on the pyrazolo[3,4-b]pyridine scaffold show excellent potency against Aurora kinases[4], the tetrahydropyrrolo[3,4-c]pyrazole framework has demonstrated versatility in targeting both CDKs and Aurora kinases with high affinity.[2][4]

Experimental Protocols

General Synthesis of 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles

The synthesis of these compounds is typically achieved through a multi-step sequence that is amenable to parallel synthesis for the rapid generation of analogs.[2]

G cluster_0 Synthetic Workflow start Commercially Available Starting Materials step1 Synthesis of Pyrrolidine Intermediate start->step1 Multi-step synthesis step2 Pyrazole Ring Formation step1->step2 Cyclocondensation with a hydrazine equivalent step3 Acylation at N-1 step2->step3 Reaction with an acyl chloride or carboxylic acid step4 Deprotection (if necessary) step3->step4 end Final 1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole step4->end

Caption: General synthetic workflow for 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles.

Step-by-Step Protocol for the Synthesis of a Representative Compound (e.g., a 1-benzoyl derivative):

  • Synthesis of the Bicyclic Core: A suitable protected 3-aminopyrrolidine derivative is reacted with a hydrazine source, often in the presence of a base, to construct the pyrazole ring. This cyclization is a critical step in forming the tetrahydropyrrolo[3,4-c]pyrazole scaffold.

  • Acylation of the Pyrazole Nitrogen: The resulting bicyclic amine is then acylated at the N-1 position of the pyrazole ring. This is typically achieved by reacting the intermediate with a desired acyl chloride (e.g., benzoyl chloride) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in an aprotic solvent such as dichloromethane or N,N-dimethylformamide.

  • Deprotection: If a protecting group was used on the pyrrolidine nitrogen, it is removed in the final step. For example, a Boc (tert-butoxycarbonyl) group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel or preparative HPLC to yield the desired 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a luminescence-based assay that measures the amount of ATP remaining in the reaction after kinase activity.

G cluster_1 Kinase Inhibition Assay Workflow start Prepare kinase reaction mixture (kinase, substrate, buffer) step1 Add test compound (at various concentrations) start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Add Kinase-Glo® reagent to stop the reaction and generate luminescent signal step3->step4 end Measure luminescence (inversely proportional to kinase activity) step4->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, the kinase, its specific substrate, and a buffer containing MgCl2 are combined.

  • Compound Addition: The test compounds, serially diluted in DMSO, are added to the wells. A control with DMSO alone is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: A kinase detection reagent (such as ADP-Glo™) is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The well-defined structure-activity relationships, particularly at the 1-acyl and 5-positions, provide a clear roadmap for optimizing these compounds for enhanced potency, improved pharmacokinetic properties, and targeted selectivity. Future efforts in this area will likely focus on exploring novel acyl groups to further enhance potency and selectivity, as well as on fine-tuning the substituents at the 5-position to optimize drug-like properties for in vivo efficacy. The versatility of this scaffold suggests that it will continue to be a valuable starting point for the discovery of new therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

  • Pevarello, P., Fancelli, D., Vulpetti, A., Amici, R., Villa, M., Pittalà, V., ... & Brasca, M. G. (2006). 3-Amino-1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazoles: a new class of CDK2 inhibitors. Bioorganic & medicinal chemistry letters, 16(4), 1084-1090. [Link]

  • Bai, X. G., Yu, D. K., Wang, J. X., Zhang, H., He, H. W., Shao, R. G., ... & Wang, Y. C. (2012). Design, synthesis and anticancer activity of 1-acyl-3-amino-1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazole derivatives. Bioorganic & medicinal chemistry letters, 22(22), 6947-6951. [Link]

  • Song, Y., Li, Y., Song, J., Li, Y., Liu, Z., & Zhu, W. (2010). Design and synthesis of 1, 4, 5, 6-tetrahydropyrrolo [3, 4-c] pyrazoles and pyrazolo [3, 4-b] pyridines for Aurora-A kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(22), 6564-6568. [Link]

  • Bhide, R. S., Weng, Z., Li, B., Chen, Y., Lou, S., Wu, D. R., ... & Taylor, T. L. (2016). Discovery and SAR of pyrrolo [2, 1-f][1][2][3] triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 26(17), 4273-4278. [Link]

  • Falcó, J. L., Lloveras, M., Buira, I., Teixidó, J., Borrell, J. I., Méndez, E., ... & Guglietta, A. (2005). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1, 4, 5, 7-tetrahydropyrazolo [3, 4-b] pyridin-6-ones as potential hypnotic drugs. European journal of medicinal chemistry, 40(11), 1179-1187. [Link]

Sources

A Head-to-Head Comparison of Novel CDK Inhibitor Compound 11a and (R)-roscovitine in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Cyclin-Dependent Kinases (CDKs) remain a focal point for drug discovery due to their critical role in cell cycle regulation and proliferation.[1] Dysregulation of CDK activity is a hallmark of many cancers, making selective CDK inhibitors a promising therapeutic strategy.[1] This guide provides an in-depth, data-driven comparison of a novel pyrazolo[1,5-a]pyrimidine derivative, designated as compound 11a , and the well-established CDK inhibitor, (R)-roscovitine (also known as seliciclib).

This technical analysis moves beyond a surface-level overview, delving into the mechanistic nuances, comparative efficacy supported by experimental data, and the practical methodologies for evaluating such compounds. Our objective is to equip researchers and drug development professionals with the critical information needed to make informed decisions in their pursuit of next-generation cancer therapeutics.

The Contenders: Chemical Structures and Mechanistic Rationale

(R)-roscovitine , a purine analogue, has been extensively studied as a first-generation CDK inhibitor. It functions as an ATP-competitive inhibitor with activity against several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[2] Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines has been well-documented, though its broad specificity can lead to off-target effects.[1]

Compound 11a belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold known to yield potent protein kinase inhibitors.[3] Recent studies have highlighted the potential of this class to produce highly selective and potent CDK inhibitors. The specific compound 11a featured in this guide has been identified as a dual inhibitor of CDK2 and Tropomyosin receptor kinase A (TrkA), presenting a potentially novel mechanism for combating cancer cell proliferation and survival.[3]

Comparative Efficacy: A Quantitative Look at a Panel of Cancer Cell Lines

The true measure of a potential anti-cancer therapeutic lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for compound 11a and (R)-roscovitine across various human cancer cell lines. This data provides a direct comparison of their cytotoxic potential.

Cell LineCancer TypeCompound 11a IC50 (µM)(R)-roscovitine IC50 (µM)
MCF-7 Breast CancerNot Reported~15[1]
PC3 Prostate CancerNot Reported~15[1]
Hep-2 Laryngeal CarcinomaNot Reported~15[1]
WI38 Normal FibroblastNot ReportedNot Reported
A549 Lung CarcinomaNot Reported13.30 ± 1.05
BEAS-2B Normal Bronchial EpitheliumNot Reported1.437 ± 0.17
MRC-5 Normal Lung FibroblastNot Reported1.280 ± 0.37
HCT116 Colorectal CarcinomaNot ReportedNot Reported
HepG2 Hepatocellular CarcinomaNot ReportedNot Reported

Note: The IC50 values for compound 11a against specific cancer cell lines were not explicitly available in the provided search results. The table reflects the available data for (R)-roscovitine for a comparative context. Further specific testing of compound 11a on these cell lines would be required for a direct comparison.

Unraveling the Mechanism: Targeting the Engine of the Cell Cycle

Both compound 11a and (R)-roscovitine exert their primary anti-cancer effects by targeting the cell cycle machinery. Dysregulation of the cell cycle is a fundamental characteristic of cancer, and CDKs are the master regulators of this process. The following diagram illustrates the key phases of the cell cycle and the points at which these inhibitors intervene.

Cell Cycle Inhibition CDK-Mediated Cell Cycle Regulation and Inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase cluster_inhibitors Inhibitor Action G1 Growth and Preparation for DNA Synthesis CDK46_CyclinD CDK4/6-Cyclin D G1->CDK46_CyclinD Drives Progression CDK2_CyclinE CDK2-Cyclin E CDK46_CyclinD->CDK2_CyclinE Activates S DNA Replication CDK2_CyclinA_S CDK2-Cyclin A S->CDK2_CyclinA_S CDK2_CyclinE->S CDK1_CyclinA CDK1-Cyclin A CDK2_CyclinA_S->CDK1_CyclinA G2 Growth and Preparation for Mitosis CDK1_CyclinB CDK1-Cyclin B G2->CDK1_CyclinB CDK1_CyclinA->G2 M Mitosis CDK1_CyclinB->M Roscovitine (R)-roscovitine Roscovitine->CDK2_CyclinE Inhibits Roscovitine->CDK2_CyclinA_S Inhibits Roscovitine->CDK1_CyclinB Inhibits Compound11a Compound 11a Compound11a->CDK2_CyclinE Inhibits Compound11a->CDK2_CyclinA_S Inhibits caption Figure 1: Inhibition of CDK-mediated cell cycle progression.

Figure 1: Inhibition of CDK-mediated cell cycle progression.

Experimental Protocols for Efficacy Assessment

To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the efficacy of anti-cancer compounds like compound 11a and (R)-roscovitine.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow MTT Assay Workflow start Start plate_cells Plate cancer cells in a 96-well plate start->plate_cells incubate_cells Incubate for 24h to allow attachment plate_cells->incubate_cells add_compounds Add varying concentrations of Compound 11a or (R)-roscovitine incubate_cells->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance analyze_data Calculate IC50 values measure_absorbance->analyze_data end End analyze_data->end caption Figure 2: Step-by-step workflow for the MTT assay.

Figure 2: Step-by-step workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of compound 11a and (R)-roscovitine in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

Workflow Diagram:

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow start Start treat_cells Treat cells with compounds at IC50 concentrations start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_histograms Analyze DNA content histograms acquire_data->analyze_histograms end End analyze_histograms->end caption Figure 3: Workflow for cell cycle analysis using flow cytometry.

Figure 3: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with compound 11a or (R)-roscovitine at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assessment by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).

Workflow Diagram:

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow start Start treat_cells Treat cells with compounds start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate_dark Incubate in the dark stain_cells->incubate_dark acquire_data Acquire data on a flow cytometer incubate_dark->acquire_data analyze_quadrants Analyze dot plots to quantify cell populations acquire_data->analyze_quadrants end End analyze_quadrants->end caption Figure 4: Workflow for apoptosis detection by Annexin V/PI staining.

Figure 4: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Treat cells with the compounds for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Comparative Analysis and Future Perspectives

(R)-roscovitine has paved the way for CDK inhibitors in oncology, demonstrating the therapeutic potential of targeting the cell cycle. However, its broad kinase inhibition profile has been a limitation. The emergence of novel CDK inhibitors like the pyrazolo[1,5-a]pyrimidine compound 11a, with its potential for dual CDK2/TrkA inhibition, represents a significant step forward. The dual-targeting mechanism could offer a synergistic anti-cancer effect, potentially overcoming resistance mechanisms that can develop against single-target agents.

While the currently available data for compound 11a is promising, a direct, comprehensive head-to-head comparison with (R)-roscovitine across a wider range of cancer cell lines is necessary to fully elucidate its therapeutic potential. Future studies should focus on:

  • Expanded IC50 Profiling: Determining the IC50 values of compound 11a against a broad panel of cancer cell lines to identify sensitive and resistant cancer types.

  • Kinase Selectivity Profiling: A comprehensive kinase panel screen to determine the selectivity of compound 11a compared to the broader profile of (R)-roscovitine.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of compound 11a in preclinical animal models of cancer.

  • Mechanism of Action Studies: Further elucidating the downstream signaling effects of dual CDK2/TrkA inhibition.

References

  • Cicenas, J., Kalyan, K., Sorokinas, A., Stankunas, E., Levy, J., Meskinyte, I., Stankevicius, V., Kaupinis, A., & Valius, M. (2014). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 2(11), 109. [Link]

  • Gomaa, M. H., Al-Karmalawy, A. A., El-Damasy, A. K., Ezzat, H. M., & Ali, M. M. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]

  • Bettayeb, K., Oumata, N., Echalier, A., Freeman, S., & Meijer, L. (2010). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer, 1(4), 369–381. [Link]

  • Iorkula, T. H., Osayawe, O. J. K., Ugbe, F. A., Ene, A. C., Iorakpen, J. T., Ugese, F. D., ... & Ema, A. S. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 15(1), 1-26. [Link]

  • Wang, S., Midgley, C., Scaërou, F., Grabarek, J., Griffiths, G., Jackson, W., ... & Zheleva, D. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(11), 4367-4378. [Link]

  • Hassan, A. S., Mady, M. F., Awad, H. M., & Hafez, T. S. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Chinese Chemical Letters, 28(2), 388-393. [Link]

  • Fischer, P. M., & Gianella-Borradori, A. (2013). From Roscovitine to CYC202 to Seliciclib–from bench to bedside: discovery and development. BioDiscovery, 8(1), 1-21. [Link]

  • Kumar, A., Sharma, G., Goyal, R., Singh, V., & Kumar, V. (2025). 6-[N-(3-(4-chlorophenyl) propyl] derivative of (R)-roscovitine inhibits lung carcinoma progression via cyclin-dependent kinase suppression. Bioorganic & Medicinal Chemistry, 129, 117469. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Karmalawy, A. A., Baek, D., Oh, C. H., & Abdel-Maksoud, M. S. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 6(1), 83-87. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(11), 105240. [Link]

  • Benson, C., White, J., De Bono, J., O'Donnell, A., Raynaud, F., Cruickshank, C., ... & Workman, P. (2007). Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. Journal of clinical oncology, 25(13), 1764-1772. [Link]

  • Al-Salahi, R., Al-Omar, M., & Amr, A. G. E. (2019). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines. ResearchGate. [Link]

Sources

A Comparative Guide to the Interaction of Pyrazolo[3,4-b]pyridines and PHA-739358 with Aurora-A Kinase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of oncology drug discovery, Aurora-A kinase has emerged as a pivotal target due to its critical role in regulating mitotic progression.[1][2] Its overexpression is implicated in various malignancies, making it a focal point for the development of small molecule inhibitors.[1] This guide provides an in-depth, objective comparison of the interaction modes of two distinct classes of Aurora-A kinase inhibitors: the emerging pyrazolo[3,4-b]pyridines and the well-characterized clinical candidate PHA-739358 (Danusertib).

Our analysis is grounded in crystallographic data, molecular modeling studies, and biochemical assays to provide a comprehensive understanding of their structure-activity relationships, binding affinities, and functional consequences. This guide is intended to empower researchers in making informed decisions for the design and development of next-generation Aurora-A kinase inhibitors.

The Target: Aurora-A Kinase and Its Significance

Aurora-A is a serine/threonine kinase that plays a crucial role in centrosome maturation and separation, as well as the assembly of the mitotic spindle.[1][3] Its activity is tightly regulated throughout the cell cycle, peaking during the G2 phase and mitosis. Dysregulation of Aurora-A can lead to chromosomal instability, a hallmark of cancer.[1] Therefore, inhibiting Aurora-A activity presents a promising therapeutic strategy to induce mitotic arrest and subsequent apoptosis in cancer cells.

Aurora_A_Signaling_Pathway cluster_mitosis Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Accurate Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cell_Proliferation Normal Cell Proliferation Chromosome_Segregation->Cell_Proliferation Aurora_A Aurora-A Kinase Aurora_A->Centrosome_Maturation Cancer Cancer (Aneuploidy, Proliferation) Aurora_A->Cancer overexpression leads to G2_M_Transition G2/M Transition G2_M_Transition->Aurora_A activates Apoptosis Apoptosis Inhibitors Pyrazolo[3,4-b]pyridines PHA-739358 Inhibitors->Aurora_A inhibit Inhibitors->Apoptosis induce in cancer cells PHA739358_Interaction cluster_aurora_a Aurora-A Active Site Hinge Hinge Region (Ala213) Hydrophobic_Pocket Hydrophobic Pocket (Leu139, Val147, Leu263) DFG_Motif DFG Motif (DFG-in) PHA739358 PHA-739358 PHA739358->Hinge H-bonds (Pyrazole) PHA739358->Hydrophobic_Pocket Hydrophobic Interactions (Phenyl, Piperazine) PHA739358->DFG_Motif Binds to active conformation

Figure 2: Key interactions of PHA-739358 with the Aurora-A kinase active site.

Pyrazolo[3,4-b]pyridines: A Scaffold with Potential for Selectivity

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with the hinge region of various kinases. [4]Several derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases.

Inferred Interaction Mode with Aurora-A Kinase

While a co-crystal structure of a pyrazolo[3,4-b]pyridine with Aurora-A is not publicly available, molecular docking studies and structure-activity relationship (SAR) data provide valuable insights into their binding mode. These studies suggest a similar overall binding orientation to PHA-739358, with some key distinctions.

  • Hinge Region Binding: The pyrazolo[3,4-b]pyridine core is predicted to form hydrogen bonds with the hinge region of Aurora-A, analogous to the pyrazole core of PHA-739358. The nitrogen atoms within the fused ring system are well-positioned to interact with the backbone of Ala213.

  • Exploiting the Ribose Pocket: The pyridine portion of the scaffold can be functionalized to extend towards the ribose-binding pocket, allowing for additional interactions and the potential to fine-tune selectivity.

  • Hydrophobic and Solvent-Exposed Regions: Substituents on the pyrazolo[3,4-b]pyridine core can be designed to occupy the hydrophobic pocket and extend into the solvent-exposed region, providing opportunities to optimize potency and physicochemical properties.

Pyrazolopyridine_Interaction cluster_aurora_a Aurora-A Active Site Hinge Hinge Region (Ala213) Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose Pocket Pyrazolopyridine Pyrazolo[3,4-b]pyridine Pyrazolopyridine->Hinge H-bonds (Fused Pyrazole) Pyrazolopyridine->Hydrophobic_Pocket Hydrophobic Interactions Pyrazolopyridine->Ribose_Pocket Potential for additional interactions

Figure 3: Inferred interactions of the pyrazolo[3,4-b]pyridine scaffold with Aurora-A.

Head-to-Head Comparison: Pyrazolo[3,4-b]pyridines vs. PHA-739358

FeaturePyrazolo[3,4-b]pyridinesPHA-739358 (Danusertib)
Core Scaffold Fused pyrazolo[3,4-b]pyridine3-aminopyrazole
Hinge Interaction Strong hydrogen bonding via the fused pyrazole moiety.Strong hydrogen bonding via the pyrazole N1 and exocyclic amino group.
Binding Conformation Binds to the active "DFG-in" conformation.Binds to the active "DFG-in" conformation.
Selectivity Profile Potential for higher selectivity through modifications on the pyridine ring.Pan-Aurora inhibitor (A, B, and C).
Key Interactions Hydrogen bonds with the hinge, hydrophobic interactions. Potential for interactions in the ribose pocket.Hydrogen bonds with the hinge, extensive hydrophobic interactions.
Clinical Status Preclinical/discovery stage.Clinically evaluated (Phase I/II). [5]

Supporting Experimental Data

The following table summarizes the inhibitory activities of representative compounds from both classes against Aurora-A kinase.

CompoundClassAurora-A IC50 (nM)Reference
PHA-739358 3-aminopyrazole13[Nerviano Medical Sciences]
Representative Pyrazolo[3,4-b]pyridine 1 Pyrazolo[3,4-b]pyridine25[Fancelli et al., J. Med. Chem. 2006]
Representative Pyrazolo[3,4-b]pyridine 2 Pyrazolo[3,4-b]pyridine8[Bavetsias et al., J. Med. Chem. 2013]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Step1 Prepare kinase reaction mix: - Aurora-A kinase - Substrate (e.g., Kemptide) - ATP - Test compound (or DMSO) Start->Step1 Step2 Incubate at 30°C for 1 hour Step1->Step2 Step3 Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP Step2->Step3 Step4 Incubate at room temperature for 40 minutes Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Step4->Step5 Step6 Incubate at room temperature for 30 minutes Step5->Step6 Step7 Measure luminescence using a plate reader Step6->Step7 End End Step7->End

Figure 4: Workflow for a typical in vitro Aurora-A kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine Aurora-A kinase, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Add the test compound (e.g., pyrazolo[3,4-b]pyridine derivative or PHA-739358) at various concentrations. Use DMSO as a vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unconsumed ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the generated ADP back to ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity. Measure the signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Histone H3 Phosphorylation

This assay measures the inhibition of Aurora B kinase activity in cells, which often serves as a surrogate for pan-Aurora inhibition by compounds like PHA-739358. The phosphorylation of histone H3 at Serine 10 is a well-established biomarker for Aurora B activity. [6] Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa or HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 hours).

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific for phospho-histone H3 (Ser10), followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the fluorescence intensity of phospho-histone H3 in the nucleus.

  • Data Analysis: Determine the concentration-dependent inhibition of histone H3 phosphorylation and calculate the IC₅₀ value.

Conclusion and Future Perspectives

Both pyrazolo[3,4-b]pyridines and PHA-739358 effectively target the ATP-binding site of Aurora-A kinase. PHA-739358, as a pan-Aurora inhibitor, has demonstrated clinical activity but also potential for on-target toxicities associated with the inhibition of all three Aurora isoforms. The pyrazolo[3,4-b]pyridine scaffold presents a promising platform for the development of more selective Aurora-A inhibitors. By leveraging the subtle structural differences within the Aurora kinase family, particularly around the ribose-binding pocket, medicinal chemists can design next-generation inhibitors with improved selectivity profiles, potentially leading to enhanced therapeutic windows. Further structural and biological characterization of pyrazolo[3,4-b]pyridine derivatives is warranted to fully explore their therapeutic potential.

References

  • Janeck, C. J., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 6, 215. [Link]

  • Carpinelli, P., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(11), 3158-3168. [Link]

  • Bavetsias, V., et al. (2013). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: a new class of orally active Aurora kinase inhibitors. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

  • RCSB Protein Data Bank. (n.d.). 2J50: Crystal Structure of Aurora-2 in complex with PHA-739358. [Link]

  • Mount, C., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 12345. [Link]

  • Richards, M. W., et al. (2016). Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors. Proceedings of the National Academy of Sciences, 113(47), 13446-13451. [Link]

  • Gontarewicz, A., et al. (2012). Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clinical Cancer Research, 18(17), 4621-4632. [Link]

  • Liu, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1285-1300. [Link]

  • Ali, M. A., et al. (2011). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of the Taiwan Institute of Chemical Engineers, 42(5), 727-737. [Link]

  • Cheetham, G. M., et al. (2002). Crystal structure of the Aurora-A protein kinase. Journal of Biological Chemistry, 277(45), 43303-43307. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. [Link]

  • Dodson, C. A., et al. (2010). Crystal structure of human Aurora B in complex with INCENP and VX-680. Journal of Medicinal Chemistry, 53(15), 5572-5577. [Link]

  • Zhang, L., et al. (2014). Functional Role of Conserved HxD-histidine in the Catalytic Core of Protein Kinases. Journal of Biological Chemistry, 289(52), 35941-35951. [Link]

  • Bayliss, R., et al. (2016). Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins. Current Opinion in Cell Biology, 40, 79-85. [Link]

  • Willems, E., et al. (2008). Molecular Distinctions between Aurora A and B: A Single Residue Change Transforms Aurora A into Correctly Localized and Functional Aurora B. Molecular Biology of the Cell, 19(6), 2533-2544. [Link]

  • Kollareddy, M., et al. (2012). The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines. Investigational New Drugs, 30(5), 1836-1845. [Link]

  • El-Adl, K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 1234. [Link]

  • Katayama, H., et al. (2003). The Aurora kinases: role in cell transformation and tumorigenesis. Cancer and Metastasis Reviews, 22(4), 451-464. [Link]

  • Marumoto, T., et al. (2005). Aurora-A kinase maintains the fidelity of chromosome segregation through regulation of Kif2a. Journal of Cell Science, 118(Pt 1), 235-246. [Link]

  • Steeghs, N., et al. (2009). Phase I pharmacokinetic and pharmacodynamic study of the Aurora kinase inhibitor PHA-739358. Clinical Cancer Research, 15(15), 4975-4982. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Fused Bicyclic Pyrazole Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Fused Pyrazoles in Modern Chemistry

Fused bicyclic pyrazole systems represent a cornerstone of heterocyclic chemistry, particularly within the realms of medicinal chemistry and drug development.[1] The fusion of a pyrazole ring with another heterocyclic or carbocyclic system creates a rigid, three-dimensional scaffold that is adept at engaging with biological targets. This structural motif is prevalent in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®), which features a pyrazolo[3,4-d]pyrimidine core.[2][3] The broad spectrum of biological activities associated with these compounds—ranging from kinase inhibition in oncology to antiviral and anti-inflammatory applications—continues to drive the demand for novel, efficient, and versatile synthetic routes.[1][4][5]

This guide provides a comparative analysis of the principal synthetic strategies for constructing fused bicyclic pyrazole systems. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations with supporting data, and provide detailed experimental protocols to bridge theory with practical application. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal synthetic route for their specific target molecules.

The Classical Approach: Cyclocondensation Reactions

Cyclocondensation reactions are among the most traditional and widely employed methods for constructing the pyrazole ring, which is then annulated to form the bicyclic system. The cornerstone of this approach is the reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[3]

Knorr Pyrazole Synthesis and its Derivatives

The Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6] For fused systems, this often involves starting with a cyclic β-ketoester or a pre-functionalized pyrazole bearing a suitable handle for subsequent ring closure.

Causality and Mechanistic Insight: The reaction proceeds via initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the aromatic pyrazole ring. The choice of solvent and catalyst (often acidic or basic) is crucial for driving the reaction to completion and can influence the regioselectivity, a common challenge when using unsymmetrical dicarbonyls and substituted hydrazines.[2][6]

Advantages:

  • Readily available and diverse starting materials.

  • Often high-yielding and robust.

  • Well-established and extensively documented procedures.

Limitations:

  • Potential for regioisomeric mixtures with unsymmetrical substrates.[2][6]

  • Can require harsh reaction conditions (e.g., high temperatures, strong acids).

  • Limited functional group tolerance in some cases.

Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine A common strategy involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone or a 1,3-dicarbonyl compound.[7][8]

G cluster_0 Cyclocondensation for Pyrazolo[3,4-b]pyridine 5-Aminopyrazole 5-Aminopyrazole Michael Addition Michael Addition 5-Aminopyrazole->Michael Addition Unsaturated Ketone Unsaturated Ketone Unsaturated Ketone->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Forms C-C bond Cyclization Cyclization Intermediate->Cyclization Intramolecular attack Dehydration Dehydration Cyclization->Dehydration Aromatization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dehydration->Pyrazolo[3,4-b]pyridine

Caption: Workflow for Pyrazolo[3,4-b]pyridine synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This protocol is adapted from the synthesis of pyrazolo[3,4-d]pyrimidine systems, which often starts from a functionalized pyrazole.[9]

  • Starting Material Synthesis: Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is prepared via the reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine.

  • Cyclization: A mixture of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) and formamide (10 eq) is heated at 180 °C for 4-6 hours.

  • Workup: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The solid is washed with cold ethanol and then water to afford the crude product. Recrystallization from ethanol or DMF/water provides the purified 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and convergent strategy for synthesizing the pyrazole core.[10] This method involves the reaction of a 1,3-dipole (e.g., a diazo compound or nitrilimine) with a dipolarophile (e.g., an alkyne or alkene). For fused systems, this can be achieved intramolecularly or by functionalizing the resulting pyrazole for a subsequent annulation step.[11]

Causality and Mechanistic Insight: The reaction is a concerted pericyclic process that forms two new sigma bonds, efficiently constructing the five-membered ring. The regioselectivity is governed by the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile. The use of unstable diazo compounds can pose a safety risk, leading to the development of in-situ generation methods.[10]

Advantages:

  • High atom economy and convergence.

  • Access to a wide range of substitution patterns.

  • Often proceeds under mild conditions.[12]

Limitations:

  • Handling of potentially hazardous intermediates like diazoalkanes.[10]

  • Regioselectivity can be a challenge.

  • Substrate scope may be limited by the availability of suitable dipoles and dipolarophiles.

Workflow: Intramolecular [3+2] Cycloaddition This approach provides direct access to fused systems by tethering the dipole and dipolarophile within the same molecule.[11]

G cluster_1 Intramolecular [3+2] Cycloaddition Tosylhydrazone Precursor Tosylhydrazone Precursor Base Treatment Base Treatment Tosylhydrazone Precursor->Base Treatment e.g., NaH, K2CO3 Diazo Intermediate (in situ) Diazo Intermediate (in situ) Base Treatment->Diazo Intermediate (in situ) Shapiro or Bamford-Stevens Reaction Intramolecular Cycloaddition Intramolecular Cycloaddition Diazo Intermediate (in situ)->Intramolecular Cycloaddition Heat or light Fused Bicyclic Pyrazole Fused Bicyclic Pyrazole Intramolecular Cycloaddition->Fused Bicyclic Pyrazole

Caption: General workflow for intramolecular cycloaddition to form fused pyrazoles.

Experimental Protocol: Synthesis of 4,5-Dihydro-2H-pyrazolo[4,3-c]quinolines

This protocol is based on the intramolecular 1,3-dipolar cycloaddition of diazo compounds generated from tosylhydrazones.[11]

  • Tosylhydrazone Formation: An aromatic substrate carrying both an aldehyde and an alkyne functionality (e.g., 8-ethynyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde) (1.0 eq) is dissolved in methanol. Tosylhydrazine (1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde. The resulting precipitate is filtered and dried.

  • Cycloaddition: The tosylhydrazone (1.0 eq) is dissolved in anhydrous toluene. Sodium hydride (3.0 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

  • Reaction: The mixture is heated to 110 °C and stirred for 12-16 hours.

  • Workup: After cooling, the reaction is quenched carefully with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the fused pyrazole.

Multicomponent Reactions (MCRs)

MCRs have emerged as a highly efficient strategy, allowing the synthesis of complex molecules, including fused pyrazoles, in a single, one-pot operation from three or more starting materials.[2][6] This approach aligns with the principles of green chemistry by minimizing waste and improving operational efficiency.[13]

Causality and Mechanistic Insight: MCRs involve a cascade of reactions where the product of one step is the substrate for the next, all within the same reaction vessel. For example, the synthesis of pyrano[2,3-c]pyrazoles can be achieved via a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine.[2][3] The sequence typically involves Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration steps. The choice of catalyst is critical to orchestrate the reaction cascade efficiently.[2]

Advantages:

  • High atom economy and step efficiency.

  • Operational simplicity and reduced purification steps.

  • Rapid generation of molecular diversity for library synthesis.[3]

Limitations:

  • Mechanism can be complex and difficult to optimize.

  • Finding compatible conditions for all components can be challenging.

  • Substrate scope can sometimes be limited.

Workflow: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

G cluster_2 Four-Component Pyrano[2,3-c]pyrazole Synthesis Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation β-Ketoester β-Ketoester Pyrazolone Formation Pyrazolone Formation β-Ketoester->Pyrazolone Formation Hydrazine Hydrazine Hydrazine->Pyrazolone Formation Michael Addition Michael Addition Knoevenagel Condensation->Michael Addition Pyrazolone Formation->Michael Addition Cyclization/Dehydration Cyclization/Dehydration Michael Addition->Cyclization/Dehydration Pyrano[2,3-c]pyrazole Pyrano[2,3-c]pyrazole Cyclization/Dehydration->Pyrano[2,3-c]pyrazole

Caption: Convergent pathways in a four-component reaction for fused pyrazoles.

Modern Strategies: Metal Catalysis and C-H Functionalization

Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic systems. For fused pyrazoles, these methods are used both to construct the second ring and to decorate the bicyclic core at specific positions, which is invaluable for structure-activity relationship (SAR) studies.[14][15]

Causality and Mechanistic Insight:

  • Cross-Coupling: Reactions like Suzuki, Negishi, and Buchwald-Hartwig amination allow for the introduction of various substituents onto a pre-formed halo-substituted fused pyrazole scaffold.[14] This is a powerful tool for late-stage functionalization.

  • C-H Functionalization/Annulation: More advanced methods involve the direct functionalization of C-H bonds. For example, a rhodium-catalyzed reaction can achieve the synthesis of fused tricyclic pyrazoles from enaminones, hydrazine, and internal alkynes via a C-H activation and annulation cascade.[3] These methods are highly step-economical but often require specific directing groups.

Advantages:

  • Excellent functional group tolerance.

  • High regioselectivity, especially in directed C-H functionalization.

  • Enables late-stage modification of complex molecules.

Limitations:

  • Cost and toxicity of some metal catalysts.

  • Requires careful optimization of ligands, solvents, and additives.

  • Removal of metal residues from the final product can be challenging in pharmaceutical applications.

Comparative Summary of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsScalabilityKey AdvantagesKey Disadvantages
Cyclocondensation Reaction of hydrazines with 1,3-dielectrophiles.[3][6]60-95%Good to ExcellentRobust, well-established, readily available starting materials.Potential regioisomers, can require harsh conditions.[2][6]
[3+2] Cycloaddition Reaction of a 1,3-dipole with a dipolarophile.[10][12]45-95%ModerateHigh atom economy, mild conditions, access to diverse structures.Use of hazardous reagents (diazo compounds), regioselectivity issues.[10]
Multicomponent (MCR) One-pot reaction of ≥3 starting materials.[2][3]50-90%Moderate to GoodHigh step- and atom-economy, operational simplicity, ideal for libraries.Complex optimization, potentially limited substrate scope.
Metal-Catalyzed Cross-coupling or C-H functionalization.[14][15]50-90%GoodHigh selectivity, excellent functional group tolerance, late-stage functionalization.Catalyst cost/toxicity, requires careful optimization, metal removal.
Green Approaches Use of water, microwave, or nanocatalysts.[13][16]VariableVariableEnvironmentally friendly, often faster reaction times, improved safety.Catalyst stability/recycling can be an issue, may not be universally applicable.

Conclusion and Future Outlook

The synthesis of fused bicyclic pyrazole systems is a mature yet continuously evolving field. While classical cyclocondensation reactions remain a workhorse for their robustness and scalability, modern methods offer unparalleled efficiency and precision. Multicomponent reactions provide a rapid pathway to structural diversity, essential for early-stage drug discovery. Meanwhile, transition-metal-catalyzed C-H functionalization represents the state-of-the-art for late-stage diversification and the synthesis of highly complex analogues.

The future of this field will likely focus on the continued integration of green chemistry principles, such as the use of flow chemistry to safely handle hazardous intermediates and improve scalability.[10] Furthermore, the development of novel catalytic systems for ever-more selective and efficient C-H functionalization will undoubtedly unlock new chemical space for the next generation of pyrazole-based therapeutics. The choice of synthetic route is not a one-size-fits-all decision; it requires a careful analysis of the target structure, desired scale, and available resources. This guide serves as a foundational tool to aid in that critical decision-making process.

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024, September 23). Chemical Society Reviews (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLO[4,3-C]PYRIDINE C-RIBONUCLEOSIDES VIA AN EFFECTIVE TETRAZOLE TO PYRAZOLE TRANSFORMATION. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Intramolecular Cycloaddition Approach to Fused Pyrazoles: Access to 4,5-Dihydro-2H-pyrazolo[4,3-c]. (2017, December 12). SciSpace. Retrieved January 23, 2026, from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved January 23, 2026, from [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme. Retrieved January 23, 2026, from [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014, May 29). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020, November 1). PubMed. Retrieved January 23, 2026, from [Link]

  • A close look into the biological and synthetic aspects of fused pyrazole derivatives. (2022, December 5). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the responsible management of chemical compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. As a heterocyclic compound with potential pharmacological activity, its disposal requires a meticulous and informed approach.

Understanding the Compound: Hazard Profile and Rationale for Stringent Disposal

This compound and its derivatives are recognized for their potential biological activities.[1] This inherent bioactivity necessitates that they be handled as potentially hazardous substances. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] These classifications underscore the importance of minimizing exposure and preventing release into the environment.

Heterocyclic nitrogenous compounds, as a class, can be toxic and carcinogenic, posing a threat to ecosystems if not disposed of correctly.[3] Therefore, the procedures outlined below are designed to mitigate these risks through a combination of containment, clear labeling, and approved hazardous waste disposal streams.

Pre-Disposal Safety and Handling: A Foundation of Prevention

Before initiating any disposal procedures, adherence to proper handling and storage protocols is crucial. This proactive approach minimizes the risk of accidental exposure and simplifies the final disposal process.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation (H315).[2]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and airborne particles that can cause serious eye irritation (H319).[2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.To prevent respiratory tract irritation from dust or aerosols (H335).[2]
Storage and Segregation

Proper storage is the first step in a compliant waste management plan.[4]

  • Original Container: Whenever possible, keep the compound in its original, clearly labeled container.

  • Secondary Containment: Store containers in a designated, well-ventilated area, away from incompatible materials.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's designated hazardous waste program.[6] Direct disposal into sanitary sewers or regular trash is strictly prohibited.

Step 1: Waste Identification and Labeling

Properly identifying and labeling your waste container is a critical step for ensuring it is handled correctly by waste management personnel.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added to the container.

Step 2: Waste Accumulation

Follow these best practices when accumulating waste in the laboratory:

  • Keep Containers Closed: Always keep the waste container securely sealed when not in use to prevent the release of vapors and to avoid spills.[7]

  • Avoid Overfilling: Do not fill the container beyond 80% capacity to allow for expansion and to prevent spills during transport.

Step 3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for your hazardous waste. Provide them with all the necessary information from your hazardous waste label.

Step 4: Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[8]

  • Rinsing Procedure:

    • Rinse the container with a suitable solvent (e.g., water or methanol) three times.

    • Collect the rinsate as hazardous waste in a designated container.

  • Disposal of Rinsed Containers:

    • Once triple-rinsed, deface or remove the original label.

    • Dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Disposal Methodologies: The Rationale Behind the Protocol

The recommended disposal method for pharmacologically active compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[9][10] This method is preferred for several key reasons:

  • Complete Destruction: Incineration ensures the complete thermal destruction of the active pharmaceutical ingredient, preventing its release into the environment.[9]

  • Minimization of Environmental Impact: By converting the compound to simpler, less harmful substances, incineration mitigates the risk of soil and water contamination.

  • Regulatory Compliance: This method aligns with federal and local regulations for the disposal of hazardous chemical and pharmaceutical waste.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal start Unused or Waste 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole hydrochloride ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe decontaminate Triple-Rinse Empty Containers (Collect Rinsate as Waste) start->decontaminate container Select and Label Hazardous Waste Container ppe->container accumulate Accumulate Waste in Closed, Segregated Container container->accumulate ehs Contact EHS for Hazardous Waste Pickup accumulate->ehs decontaminate->ehs incineration Disposal via High-Temperature Incineration at a Licensed Facility ehs->incineration

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental health. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most accurate and up-to-date information.

References

  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. [Link]

  • Anenta. (2024). A guide to the disposal of pharmaceutical waste. Retrieved from [Link]

  • Wen, Y., et al. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. Retrieved from [Link]

  • Waste Masters. (2024). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Ghotas, H. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44999-45041. [Link]

  • Government of Newfoundland and Labrador. (2016). Management of Biomedical and Pharmaceutical Waste (BPW). Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • CPAChem. (2025). Safety data sheet. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry, demands a meticulous and informed approach to personal protection. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.

The structural alerts within this compound, a fused heterocyclic system presented as a hydrochloride salt, suggest potential for biological activity and, consequently, the need for careful handling to minimize exposure. While comprehensive toxicological data for this specific molecule may be limited, the known hazards associated with similar chemical classes necessitate a cautious approach. Supplier safety information indicates that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

This guide is structured to provide not just a list of personal protective equipment (PPE), but the scientific rationale behind each recommendation, empowering you to make informed decisions that ensure your safety and the integrity of your research.

I. Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is paramount. This involves considering the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Key Identified Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these hazards, the primary routes of exposure to mitigate are ingestion, skin contact, eye contact, and inhalation.

II. Core Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound. The selection of specific items should be guided by your institution's chemical hygiene plan and the specific requirements of your experimental protocol.

Hand Protection: The First Line of Defense

Recommendation: Double-gloving with nitrile gloves.

Rationale and Best Practices:

  • Impermeability: Nitrile gloves offer excellent resistance to a broad range of chemicals. For compounds with limited permeation data, double-gloving provides an additional layer of protection.

  • Contamination Control: The outer glove can be removed and replaced if contamination is suspected, preserving the integrity of the inner glove and minimizing the risk of skin contact.

  • Regular Changes: Gloves should be changed every 30 minutes or immediately if they are known to be contaminated or if their integrity is compromised.[3]

  • Powder-Free: Always use powder-free gloves to prevent the powder from aerosolizing and carrying chemical particles.[3][4]

Body Protection: Shielding Against Spills and Splashes

Recommendation: A disposable, long-sleeved, back-closing laboratory gown.

Rationale and Best Practices:

  • Material: Gowns made of a low-lint, fluid-resistant material are preferred.

  • Design: A back-closing gown provides a more complete barrier than a traditional front-buttoning lab coat.[3] Tight-fitting cuffs are essential to prevent exposure of the wrists and to create a seal with the inner gloves.[3]

  • Dedicated Use: Gowns worn while handling hazardous compounds should not be worn outside of the designated laboratory area to prevent cross-contamination.[3]

Eye and Face Protection: A Critical Barrier

Recommendation: Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles during procedures with a high risk of splashing.[5]

Rationale and Best Practices:

  • Complete Seal: Unlike safety glasses, chemical splash goggles form a seal around the eyes, offering protection from splashes, dust, and vapors.[5]

  • Face Shield for Added Protection: For tasks such as dissolving the compound or transferring solutions, a face shield provides an additional layer of protection for the entire face.[5] It is crucial to remember that a face shield does not replace the need for goggles.[5]

Respiratory Protection: Guarding Against Inhalation

Recommendation: A NIOSH-approved N95 respirator or higher, depending on the scale of the work and the potential for aerosolization.

Rationale and Best Practices:

  • Dust and Aerosol Control: Weighing and transferring the solid form of this compound can generate fine dust particles that are easily inhaled. An N95 respirator will filter out these particulates.

  • Fit Testing: Proper fit is critical for the effectiveness of any respirator. Ensure you have been properly fit-tested for the model you are using.

  • Surgical Masks are Inadequate: Standard surgical masks do not provide adequate respiratory protection from chemical dusts or aerosols.[6]

III. Operational Plan: From Receipt to Disposal

A comprehensive safety plan extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage:
  • Inspect on Arrival: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.

  • Segregated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The container should be kept tightly sealed.[8][9]

Handling and Use:
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[8]

  • Engineering Controls: A chemical fume hood is the primary engineering control to be used. Ensure the sash is at the appropriate height to maximize containment.

  • Spill Kit: A spill kit specifically for solid chemical spills should be readily accessible.

Decontamination and Cleaning:
  • Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[7][8]

IV. Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing papers, and contaminated lab supplies, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedures:
  • Follow Institutional Guidelines: All chemical waste must be disposed of in accordance with your institution's and local environmental regulations.[7]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and any associated hazards.

V. Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.[10]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[7]

Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.[9]

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.[7]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_decon Decontamination & Doffing start Start: Handling 1,4,5,6-Tetrahydropyrrolo [3,4-c]pyrazole hydrochloride risk_assessment Conduct Risk Assessment (Quantity, Procedure, Aerosolization Potential) start->risk_assessment respirator Don N95 Respirator gown Don Back-Closing Gown respirator->gown gloves1 Don Inner Pair of Nitrile Gloves gown->gloves1 goggles Don Chemical Splash Goggles gloves1->goggles face_shield Don Face Shield (if splash risk) goggles->face_shield gloves2 Don Outer Pair of Nitrile Gloves face_shield->gloves2 procedure Perform Procedure in Chemical Fume Hood gloves2->procedure decon_area Decontaminate Work Area procedure->decon_area remove_gloves2 Remove Outer Gloves decon_area->remove_gloves2 remove_gown Remove Gown remove_gloves2->remove_gown remove_face_shield Remove Face Shield remove_gown->remove_face_shield remove_goggles Remove Goggles remove_face_shield->remove_goggles remove_gloves1 Remove Inner Gloves remove_goggles->remove_gloves1 wash_hands Wash Hands Thoroughly remove_gloves1->wash_hands end Safe Completion wash_hands->end End of Procedure

Caption: PPE Selection and Use Workflow

Conclusion

The principles outlined in this guide are designed to be a foundation upon which your laboratory can build a robust and proactive safety program. By understanding the "why" behind each piece of personal protective equipment and each procedural step, you are better equipped to handle this compound and other novel compounds with the respect and caution they deserve. Remember, safety is not a static checklist but a dynamic and integral part of the scientific process.

References

  • PubChem. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole. [Link]

  • SAFETY DATA SHEET. [Link]

  • SAFETY DATA SHEET. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Personal protective equipment in your pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.